molecular formula C14H15NO2 B1361198 2-t-Butyl-4-quinoline carboxylic acid

2-t-Butyl-4-quinoline carboxylic acid

Cat. No.: B1361198
M. Wt: 229.27 g/mol
InChI Key: LWXRGRMKYSAYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-t-Butyl-4-quinoline carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-tert-butylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-14(2,3)12-8-10(13(16)17)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3,(H,16,17)

InChI Key

LWXRGRMKYSAYOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-t-Butyl-4-quinoline carboxylic acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-t-Butyl-4-quinoline carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bulky tert-butyl group at the 2-position and a carboxylic acid at the 4-position is anticipated to modulate the compound's physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological activities of this compound and related compounds, based on available scientific literature.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₅NO₂Based on the chemical structure.
Molecular Weight 229.27 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidCarboxylic acids are typically solids at room temperature.
Melting Point Expected to be relatively highThe rigid quinoline core and potential for intermolecular hydrogen bonding via the carboxylic acid group would contribute to a high melting point. The bulky t-butyl group might slightly disrupt crystal packing, influencing the exact value.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.The carboxylic acid group provides some polarity and potential for hydrogen bonding with water, but the large hydrophobic quinoline and t-butyl components will limit aqueous solubility.
pKa Estimated to be in the range of 4-5The carboxylic acid proton is acidic. The electron-withdrawing nature of the quinoline ring would influence the acidity.

Spectroscopic Data

While specific spectra for this compound are not published, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Chemical Shifts / Frequencies
¹H NMR Aromatic protons on the quinoline ring (7.5-9.0 ppm), a singlet for the t-butyl group (~1.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Carboxyl carbon (~170 ppm), aromatic carbons (120-150 ppm), quaternary carbon of the t-butyl group, and methyl carbons of the t-butyl group.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (1700-1730 cm⁻¹), and C=C/C=N stretches from the quinoline ring (1500-1600 cm⁻¹).[1][2]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns for quinoline carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[3]

Experimental Protocols: Synthesis of 2-Substituted-4-quinoline carboxylic acids

The synthesis of this compound is not explicitly described in the literature. However, two classical methods for the synthesis of 2-substituted-4-quinoline carboxylic acids are the Pfitzinger reaction and the Doebner reaction . These can be adapted to produce the target compound.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[4] To synthesize this compound, pivaloylacetone (3,3-dimethyl-2,4-pentanedione) would be the required carbonyl component.

General Experimental Protocol (Adapted for this compound):

  • Preparation of Isatin Salt: Isatin is dissolved in an aqueous solution of a strong base (e.g., potassium hydroxide) and stirred until the initial purple color fades to a straw-brown, indicating the formation of the isatinate salt.

  • Condensation: Pivaloylacetone is added to the reaction mixture.

  • Cyclization: The mixture is heated under reflux for several hours. During this time, the enamine formed from the isatin derivative and pivaloylacetone cyclizes.

  • Work-up and Isolation: The reaction mixture is cooled, and any unreacted starting material is removed by filtration. The solution is then acidified (e.g., with hydrochloric acid) to precipitate the this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Pfitzinger_Reaction Isatin Isatin Intermediate Isatinate Salt & Enamine Intermediate Isatin->Intermediate + Pivaloylacetone Base Base (e.g., KOH) Base->Isatin Pivaloylacetone Pivaloylacetone Product 2-t-Butyl-4-quinoline carboxylic acid Intermediate->Product Heat (Reflux) then Acidification

Pfitzinger Reaction for this compound.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted-4-quinoline carboxylic acid.[4][5][6][7] For the synthesis of this compound, the aldehyde would need to be pivalaldehyde (2,2-dimethylpropanal).

General Experimental Protocol (Adapted for this compound):

  • Reaction Setup: Aniline, pivalaldehyde, and pyruvic acid are mixed in a suitable solvent, often ethanol or methanol.

  • Reaction Conditions: The mixture is heated under reflux for several hours. The reaction proceeds through the formation of an imine from aniline and pivalaldehyde, followed by reaction with the enolate of pyruvic acid and subsequent cyclization and oxidation.

  • Isolation: Upon cooling, the product often crystallizes from the reaction mixture.

  • Purification: The collected solid is washed with a cold solvent and can be further purified by recrystallization.

Doebner_Reaction Aniline Aniline ReactionMixture Reaction Mixture Aniline->ReactionMixture Pivalaldehyde Pivalaldehyde Pivalaldehyde->ReactionMixture PyruvicAcid Pyruvic Acid PyruvicAcid->ReactionMixture Product 2-t-Butyl-4-quinoline carboxylic acid ReactionMixture->Product Heat (Reflux)

Doebner Reaction for this compound.

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of 2-substituted quinoline-4-carboxylic acids has been investigated for various therapeutic applications.

Antimicrobial Activity: Several studies have reported the antimicrobial effects of 2-substituted quinoline-4-carboxylic acid derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The proposed mechanism of action for some quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The bulky t-butyl group at the 2-position could influence the binding affinity and selectivity of the compound for these enzymes.

Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[10] The mechanism for these effects can be varied but may involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenases (COX).

Anticancer Activity: Certain quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in de novo pyrimidine biosynthesis.[11] Inhibition of DHODH can lead to pyrimidine depletion and halt the proliferation of rapidly dividing cells, such as cancer cells. The carboxylic acid at the 4-position is often crucial for binding to the target enzyme.[11]

Biological_Activity_Signaling cluster_antimicrobial Antimicrobial Signaling cluster_anticancer Anticancer Signaling Compound_A 2-t-Butyl-4-quinoline carboxylic acid DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound_A->DNA_Gyrase Inhibition DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Blocks Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Compound_C 2-t-Butyl-4-quinoline carboxylic acid DHODH DHODH Compound_C->DHODH Inhibition Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Blocks Cell_Proliferation Cancer Cell Proliferation Pyrimidine_Biosynthesis->Cell_Proliferation Inhibition

Potential Signaling Pathways for this compound.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the medicinally significant quinoline class. While specific experimental data is currently lacking, established synthetic methodologies such as the Pfitzinger and Doebner reactions provide clear pathways for its synthesis. Based on the known biological activities of analogous compounds, this compound holds potential for further investigation as an antimicrobial, anti-inflammatory, or anticancer agent. Future research should focus on the synthesis and comprehensive characterization of this compound to fully elucidate its chemical properties and biological potential.

References

An In-depth Technical Guide to the Synthesis of 2-t-Butyl-4-quinoline Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic routes for 2-t-Butyl-4-quinoline carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development due to the diverse biological activities associated with the quinoline-4-carboxylic acid scaffold.[1][2][3] This document outlines the primary synthetic methodologies, including the Doebner-von Miller reaction and the Pfitzinger reaction, presenting detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Introduction to Quinoline-4-carboxylic Acids

Quinoline and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, antitumor, and anti-inflammatory properties.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in numerous bioactive compounds.[1][3] The synthesis of specifically substituted quinoline-4-carboxylic acids, such as the 2-t-butyl variant, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Key Synthetic Methodologies

The synthesis of this compound can be approached through several established named reactions for quinoline synthesis. The two most prominent and versatile methods are the Doebner-von Miller reaction and the Pfitzinger reaction.

The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[4] This reaction is typically catalyzed by a Brønsted or Lewis acid.[4] For the synthesis of this compound, a three-component variation of the Doebner reaction is particularly relevant, involving an aniline, pivalaldehyde (trimethylacetaldehyde), and pyruvic acid.

Reaction Scheme:

Aniline reacts with pivalaldehyde to form an imine, which then undergoes a Michael addition with the enol of pyruvic acid. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. A plausible mechanism involves the oxidation of a dihydroquinoline intermediate coupled with the reduction of an imine.[1]

Logical Workflow for Doebner-von Miller Synthesis:

Doebner_von_Miller_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aniline Aniline Mixing Mixing of Reactants Aniline->Mixing Pivalaldehyde Pivalaldehyde Pivalaldehyde->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Temperature Elevated Temperature Reaction Reaction and Reflux Temperature->Reaction Mixing->Reaction Heating Workup Aqueous Work-up & Extraction Reaction->Workup Purification Crystallization/Chromatography Workup->Purification Product 2-t-Butyl-4-quinoline carboxylic acid Purification->Product

Caption: Workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Experimental Protocol (Adapted from a general Doebner reaction): [1][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen aniline (1.0 eq) and pivalaldehyde (1.2 eq) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add a Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂) (1.0 eq), to the mixture at room temperature.

  • Addition of Pyruvic Acid: Stir the mixture at an elevated temperature (e.g., 65 °C) for a designated period (e.g., 1 hour). Subsequently, add pyruvic acid (1.0 eq) dropwise over a period of time to control the reaction rate and minimize side reactions.[5]

  • Reaction Monitoring: Continue heating the reaction mixture under reflux for several hours (e.g., 20-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Adjust the pH to be basic with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.

  • Isolation: Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Analogous Doebner Reactions:

Reactants (Aniline, Aldehyde, Pyruvic Acid)CatalystSolventYield (%)Reference
6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acidBF₃·THFMeCN82[1]
Aniline, Benzaldehyde, Pyruvic acidH₂NSO₃HH₂OLow[1]
Various anilines, Pivalaldehyde, Pyruvic acidBF₃·THFMeCNHigh[1]

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3][6] For the synthesis of this compound, isatin would be reacted with pinacolone (3,3-dimethyl-2-butanone).

Reaction Scheme:

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid.[6] This is followed by the condensation of the aniline moiety with pinacolone to form an enamine, which then undergoes cyclization and dehydration to yield the final quinoline product.[6]

Pfitzinger Reaction Signaling Pathway:

Pfitzinger_Pathway cluster_intermediates Reaction Intermediates Isatin Isatin Keto_acid Keto-acid intermediate Isatin->Keto_acid Base-catalyzed hydrolysis Base Base (e.g., KOH) Base->Keto_acid Pinacolone Pinacolone Imine Imine intermediate Pinacolone->Imine Keto_acid->Imine Condensation Enamine Enamine intermediate Imine->Enamine Tautomerization Product 2-t-Butyl-4-quinoline carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Reaction pathway for the Pfitzinger synthesis of this compound.

Experimental Protocol (Adapted from a general Pfitzinger reaction): [3][7]

  • Reaction Setup: In a round-bottom flask, prepare a solution of a strong base, such as potassium hydroxide (3-4 eq), in ethanol or an ethanol/water mixture.

  • Addition of Reactants: Add isatin (1.0 eq) to the basic solution and stir until it dissolves. Then, add pinacolone (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for an extended period (e.g., 12-48 hours). The progress of the reaction can be monitored by TLC.[7]

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water.

  • Isolation: Wash the aqueous solution with an organic solvent (e.g., ether) to remove any unreacted pinacolone and other neutral impurities.[3] Acidify the aqueous layer with an acid, such as acetic acid or hydrochloric acid, until the product precipitates.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data for Analogous Pfitzinger Reactions:

Isatin DerivativeCarbonyl CompoundBaseSolventYield (%)Reference
Isatin4'-BromoacetophenoneKOHEtOH/H₂O81[7]
IsatinAcetoneKOHEtOH-[3]
IsatinVarious ketonesKOHEtOHModerate to Good[3]

Characterization of this compound

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, including the characteristic signals for the t-butyl group and the aromatic protons of the quinoline ring system.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.

Conclusion

The synthesis of this compound can be effectively achieved through established synthetic routes such as the Doebner-von Miller and Pfitzinger reactions. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The Doebner-von Miller reaction offers a versatile three-component approach, while the Pfitzinger reaction provides a direct route from isatin and a suitable ketone. Detailed experimental optimization may be required to achieve high yields and purity for this specific target molecule. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and execute the synthesis of this compound for further investigation in drug discovery and development programs.

References

2-t-Butyl-4-quinoline carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-Aryl-4-Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted mechanism of action of 2-aryl-4-quinoline carboxylic acids, a class of compounds with significant therapeutic potential. While the specific molecule "2-t-Butyl-4-quinoline carboxylic acid" is a part of this broader family, the core mechanisms are best understood by examining the well-researched derivatives within this scaffold. This document will focus on the most extensively studied mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established mechanism of action for several 2-aryl-4-quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. Inhibition of this enzyme leads to pyrimidine depletion, which in turn halts DNA and RNA synthesis and arrests cell cycle progression, particularly in rapidly proliferating cells. This makes DHODH an attractive target for the development of anticancer and immunomodulatory agents.

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is crucial for cell growth and proliferation. By inhibiting DHODH, 2-aryl-4-quinoline carboxylic acid derivatives disrupt this fundamental metabolic process.

DHODH_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation UMP UMP Orotate->UMP ... DHODH DHODH DHODH->Orotate Inhibitor 2-Aryl-4-quinoline carboxylic acid Inhibitor->DHODH Inhibition DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA CellCycle Cell Cycle Arrest DNA_RNA->CellCycle

Caption: Inhibition of DHODH by 2-aryl-4-quinoline carboxylic acids.

Quantitative Data: DHODH Inhibition
CompoundTargetIC50 (nM)Reference
Analogue 41DHODH9.71 ± 1.4[1]
Analogue 43DHODH26.2 ± 1.8[1]
1,7-Naphthyridine 46DHODH28.3 ± 3.3[1]
Experimental Protocol: DHODH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone (CoQD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHO, DCIP, and CoQD in each well of a 96-well plate.

  • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

  • Initiate the enzymatic reaction by adding the recombinant human DHODH enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Sirtuin 3 (SIRT3)

Certain derivatives of 2-aryl-4-quinoline carboxylic acid have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3).[2][3] SIRT3 is a primary mitochondrial deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress response.[2][3] Overexpression of SIRT3 has been linked to the progression of various cancers, making it a promising therapeutic target.[2] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.[3][4]

Signaling Pathway

The inhibition of SIRT3 by these compounds can lead to downstream effects on cell cycle regulation and cellular differentiation, offering a potential therapeutic strategy for certain cancers like mixed-lineage leukemias.[3][4]

SIRT3_Pathway Inhibitor 2-(4-Acrylamidophenyl)- quinoline-4-carboxylic acid SIRT3 SIRT3 Inhibitor->SIRT3 Inhibition Mitochondrial_Proteins Mitochondrial Substrate Proteins SIRT3->Mitochondrial_Proteins Deacetylation Acetylated_Proteins Hyperacetylated Mitochondrial Proteins SIRT3->Acetylated_Proteins Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Acetylated_Proteins->Cell_Cycle_Arrest Differentiation Cellular Differentiation Acetylated_Proteins->Differentiation Cell_Cycle Cell Cycle Progression Cell_Cycle->Cell_Cycle_Arrest

Caption: SIRT3 inhibition leading to cell cycle arrest and differentiation.

Quantitative Data: SIRT Inhibition
CompoundTargetIC50 (µM)Reference
Molecule P6SIRT37.2[3]
Molecule P6SIRT132.6[3]
Molecule P6SIRT233.5[3]
Experimental Protocol: SIRT3 Inhibition Assay

Objective: To evaluate the inhibitory activity of compounds against SIRT3 deacetylase activity.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add the assay buffer, fluorogenic substrate, and NAD+ to the wells of a 96-well black microplate.

  • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding the recombinant human SIRT3 enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a further period (e.g., 15 minutes) to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

Other Potential Mechanisms of Action

Research into the 2-aryl-4-quinoline carboxylic acid scaffold has revealed several other potential mechanisms of action, highlighting the versatility of this chemical class.

  • Antileishmanial Activity via LmNMT Inhibition: In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives.[5][6] These computational models suggest that these compounds can bind stably to the enzyme, indicating their potential as novel antileishmanial agents.[5][6]

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been designed and synthesized as novel histone deacetylase (HDAC) inhibitors.[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.

  • Neurokinin-3 (NK-3) Receptor Antagonism: Modifications to the 2-aryl-4-quinoline carboxylic acid structure, such as the synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs, have led to the discovery of compounds with antagonistic activity at the human neurokinin-3 (hNK-3) receptor.[8] This suggests a potential role for these compounds in treating disorders involving the tachykinin system.

  • EGFR and HER2 Inhibition: Some derivatives, particularly 2-styryl-4-quinoline carboxylic acids, have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are important targets in cancer therapy.[9]

Conclusion

The 2-aryl-4-quinoline carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities through various mechanisms of action. The most well-characterized of these are the inhibition of DHODH and SIRT3, which have significant implications for the development of new anticancer and immunomodulatory therapies. The ongoing exploration of other potential targets such as LmNMT, HDACs, NK-3 receptors, and receptor tyrosine kinases like EGFR and HER2 underscores the broad therapeutic potential of this versatile class of compounds. Further research, including detailed structure-activity relationship studies and in vivo validation, will be crucial to fully elucidate the therapeutic utility of these promising molecules.

References

The Biological Potential of 2-t-Butyl-4-quinoline Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline-4-carboxylic acid derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] A key determinant of the biological activity of these compounds is the nature of the substituent at the 2-position of the quinoline ring.[5][6][7] This guide focuses on the potential biological activity of 2-t-Butyl-4-quinoline carboxylic acid, a derivative characterized by a bulky, hydrophobic tert-butyl group at this critical position.

Structure-Activity Relationship and Predicted Biological Activity

A pivotal study on the structure-activity relationship (SAR) of quinoline carboxylic acids as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) revealed that the C(2) position necessitates a bulky and hydrophobic substituent for potent inhibitory activity.[5] The tert-butyl group of this compound perfectly aligns with this requirement, suggesting that this compound is a promising candidate for DHODH inhibition.

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Inhibition of this enzyme can lead to the depletion of pyrimidines, thereby arresting cell proliferation.[8] This mechanism is a validated target for the development of anticancer and immunosuppressive agents.[8]

Potential Therapeutic Applications

Based on its predicted activity as a DHODH inhibitor, this compound could have potential applications in the treatment of:

  • Cancer: By inhibiting pyrimidine synthesis, the compound could selectively target rapidly proliferating cancer cells.[8]

  • Autoimmune Diseases: DHODH inhibitors are known to modulate immune responses and are used in the treatment of conditions like rheumatoid arthritis.

  • Viral Infections: Some viruses rely on the host cell's pyrimidine pool for replication, making DHODH a potential antiviral target.[8]

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the DHODH inhibitory activity of several 2-substituted-4-quinoline carboxylic acid analogs. This data provides a benchmark for the potential potency of the title compound.

Compound ID2-SubstituentDHODH IC50 (nM)Reference
Analog 1 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl9.71 ± 1.4[8]
Analog 2 2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl26.2 ± 1.8[8]
Analog 3 2'-(Trifluoromethoxy)[1,1'-biphenyl]-4-yl50.3 ± 4.5[8]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, the following experimental protocols, adapted from studies on analogous compounds, can be employed.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This in vitro assay directly measures the enzymatic activity of DHODH in the presence of the test compound.

Principle: The assay spectrally monitors the reduction of a ubiquinone analog, which is a cofactor for the DHODH-catalyzed oxidation of dihydroorotate to orotate.

Protocol:

  • Recombinant human DHODH is purified and prepared at a suitable concentration.

  • The enzyme is incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of dihydroorotate and a ubiquinone analog (e.g., decylubiquinone).

  • The rate of reduction of the ubiquinone analog is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm).

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the cytotoxic and cytostatic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol:

  • Cancer cell lines (e.g., HCT-116, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.[8]

  • The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Quinol Quinol DHODH->Quinol Quinone Quinone Quinone->DHODH Inhibitor 2-t-Butyl-4-quinoline carboxylic acid Inhibitor->DHODH DNA_RNA DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with 2-t-Butyl-4-quinoline carboxylic acid (various conc.) Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the MTT Cell Proliferation Assay.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound, particularly the bulky hydrophobic substituent at the 2-position, strongly suggest its potential as an inhibitor of dihydroorotate dehydrogenase. This positions the compound as a promising lead for the development of novel anticancer and immunomodulatory agents.

Future research should focus on the synthesis and in vitro biological evaluation of this compound. Confirmation of its DHODH inhibitory activity and assessment of its antiproliferative effects on various cancer cell lines are critical next steps. Subsequent studies could involve in vivo efficacy testing in animal models and further optimization of the chemical structure to enhance potency and pharmacokinetic properties. The methodologies and comparative data provided in this guide offer a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to 2-t-Butyl-4-quinoline Carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The substitution pattern on the quinoline core plays a crucial role in determining the pharmacological profile of these compounds. This technical guide focuses on a specific subset of these derivatives: 2-t-butyl-4-quinoline carboxylic acids and their analogs.

The introduction of a bulky tert-butyl group at the 2-position of the quinoline ring is anticipated to have a significant impact on the molecule's steric and electronic properties, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile. While specific biological data for 2-t-butyl-4-quinoline carboxylic acid itself is limited in publicly available literature, this guide will provide a comprehensive overview of the synthesis of this core structure and will extrapolate potential biological activities and mechanisms of action based on data from closely related 2-substituted quinoline-4-carboxylic acid analogs. This document aims to serve as a valuable resource for researchers interested in the design, synthesis, and evaluation of this novel class of compounds.

Synthesis of this compound

The synthesis of 2-substituted-4-quinoline carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most common methods.[3][4] For the specific synthesis of this compound, the Doebner reaction utilizing pivalaldehyde is a suitable approach.[1]

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3][5] To synthesize the 2-t-butyl analog, pivalaldehyde (2,2-dimethylpropanal) is used as the aldehyde component.

Reaction Scheme:

Aniline + Pivalaldehyde + Pyruvic Acid → 2-t-Butyl-quinoline-4-carboxylic acid

A study by O'Brien et al. has demonstrated the feasibility of using pivalaldehyde in a Doebner-type reaction to successfully synthesize 2-t-butyl-quinoline-4-carboxylic acid.[1] This highlights the tolerance of the reaction to sterically hindered aldehydes.

Experimental Protocol: Synthesis of 2-t-Butyl-quinoline-4-carboxylic acid via Doebner Reaction

  • Materials: Aniline, pivalaldehyde, pyruvic acid, ethanol, hydrochloric acid.

  • Procedure:

    • Dissolve aniline and pivalaldehyde in ethanol.

    • Add pyruvic acid to the solution and reflux the mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4][6] To synthesize a 2-t-butyl derivative, a ketone such as pinacolone (3,3-dimethyl-2-butanone) could theoretically be used.

Reaction Scheme:

Isatin + Pinacolone + Base → 2-t-Butyl-3-methyl-quinoline-4-carboxylic acid

This method would yield a 3-methyl substituted analog. The general protocol for a Pfitzinger reaction is provided below.

Experimental Protocol: General Pfitzinger Reaction

  • Materials: Isatin, appropriate ketone (e.g., pinacolone), potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve isatin in an ethanolic solution of potassium hydroxide.

    • Add the ketone to the reaction mixture.

    • Reflux the mixture for several hours.

    • After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the product by recrystallization.[7]

Potential Biological Activities and Targets

While direct biological data for this compound is scarce, the activities of other 2-substituted analogs provide valuable insights into its potential therapeutic applications. Key targets identified for this class of compounds include Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[8] Several 2-aryl-quinoline-4-carboxylic acid derivatives have been reported as potent DHODH inhibitors.

Quantitative Data for DHODH Inhibition by 2-Aryl-Quinoline-4-Carboxylic Acid Analogs

Compound ID2-SubstituentDHODH IC50 (nM)Reference
41 2-(4-fluoro-3-methoxyphenyl)9.71 ± 1.4[9]
43 2-(3,4-difluorophenyl)26.2 ± 1.8[9]
A9 2-(4-bromophenyl)9.7[10]

The presence of a bulky lipophilic group at the 2-position is often beneficial for DHODH inhibitory activity. Therefore, the 2-t-butyl analog is a promising candidate for investigation as a DHODH inhibitor.

Sirtuin 3 (SIRT3) Inhibition

SIRT3, a mitochondrial NAD+-dependent deacetylase, is involved in regulating mitochondrial function and cellular metabolism. Its dysregulation has been implicated in cancer.[11] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors.[12]

Quantitative Data for SIRT3 Inhibition by 2-Aryl-Quinoline-4-Carboxylic Acid Analogs

Compound ID2-SubstituentSIRT3 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Reference
P6 2-(4-acrylamidophenyl)7.232.633.5[12]

The structure-activity relationship suggests that modifications at the 2-position significantly influence SIRT3 inhibitory activity and selectivity. The bulky and hydrophobic nature of the t-butyl group could lead to novel interactions within the SIRT3 binding pocket.

Experimental Protocols for Key Biological Assays

DHODH Inhibition Assay (Colorimetric)

This protocol is adapted from a standard assay utilizing the reduction of DCIP.[13][14]

  • Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

  • Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO)

    • Coenzyme Q10

    • 2,6-dichloroindophenol (DCIP)

    • Tris-HCl buffer (pH 8.0)

    • Triton X-100

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, KCl, and Triton X-100.

    • In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP.

    • Add the test compounds at various concentrations.

    • Pre-incubate the plate with the DHODH enzyme for 15 minutes at room temperature.

    • Initiate the reaction by adding DHO.

    • Immediately measure the absorbance at 600 nm at regular intervals for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 values for the test compounds.

SIRT3 Inhibition Assay (Fluorometric)

This protocol is based on a commercially available SIRT3 assay kit.

  • Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT3. The deacetylated product is then cleaved by a developer, releasing a fluorophore that can be measured.

  • Materials:

    • Recombinant human SIRT3 enzyme

    • Fluorogenic acetylated peptide substrate

    • NAD+

    • Developer solution

    • Assay buffer

    • Test compounds (dissolved in DMSO)

    • Nicotinamide (inhibitor control)

  • Procedure:

    • In a 96-well black plate, add the assay buffer, NAD+, and the fluorogenic substrate.

    • Add the test compounds at various concentrations.

    • Add the SIRT3 enzyme to initiate the reaction.

    • Incubate the plate at 37°C for 1 hour.

    • Add the developer solution to each well.

    • Incubate at 37°C for an additional 15-30 minutes.

    • Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm) using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways

DHODH Inhibition and its Impact on Cellular Signaling

Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. This has profound effects on rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.[15] Recent studies have also linked DHODH inhibition to the activation of the cGAS-STING pathway, a component of the innate immune system, through the release of mitochondrial DNA.[16]

DHODH_Inhibition_Pathway cluster_direct_effects Direct Effects cluster_immune_effects Immune Modulation DHODH_Inhibitor 2-t-Butyl-4-quinoline carboxylic acid analog DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH_Inhibitor->DHODH Inhibits Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH_Inhibitor->Pyrimidine_Synthesis Blocks DHODH->Pyrimidine_Synthesis Catalyzes mtDNA_Release Mitochondrial DNA Release DHODH->mtDNA_Release Suppression leads to Nucleotide_Depletion Pyrimidine Nucleotide Depletion Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Apoptosis Apoptosis cGAS_STING cGAS-STING Pathway Activation mtDNA_Release->cGAS_STING Immune_Response Innate Immune Response cGAS_STING->Immune_Response

Caption: DHODH Inhibition Signaling Pathway.

SIRT3 and its Role in Mitochondrial Homeostasis

SIRT3 plays a critical role in maintaining mitochondrial health by deacetylating and activating a variety of enzymes involved in metabolism, antioxidant defense, and mitophagy.[10][17] Inhibition of SIRT3 in cancer cells can disrupt these processes, leading to increased oxidative stress and metabolic dysfunction, ultimately promoting cell death. Key downstream targets of SIRT3 include SOD2, components of the electron transport chain, and proteins involved in fatty acid oxidation.[18]

SIRT3_Signaling_Pathway cluster_consequences Consequences of Inhibition SIRT3_Inhibitor 2-t-Butyl-4-quinoline carboxylic acid analog SIRT3 SIRT3 SIRT3_Inhibitor->SIRT3 Inhibits ROS Increased ROS SIRT3_Inhibitor->ROS Metabolic_Dysfunction Metabolic Dysfunction SIRT3_Inhibitor->Metabolic_Dysfunction Deacetylation Deacetylation SIRT3->Deacetylation Mitochondrial_Proteins Mitochondrial Proteins (e.g., SOD2, ETC components) Protein_Activation Protein Activation Mitochondrial_Proteins->Protein_Activation Leads to Deacetylation->Mitochondrial_Proteins Mitochondrial_Homeostasis Mitochondrial Homeostasis (Metabolism, Redox Balance) Protein_Activation->Mitochondrial_Homeostasis Cell_Death Cancer Cell Death ROS->Cell_Death Metabolic_Dysfunction->Cell_Death

Caption: SIRT3 Signaling Pathway in Mitochondria.

Conclusion

While the biological profile of this compound is yet to be fully elucidated, its synthesis is readily achievable through established methods like the Doebner reaction. Based on the extensive research on analogous 2-substituted quinoline-4-carboxylic acids, this class of compounds holds significant promise as inhibitors of important therapeutic targets such as DHODH and SIRT3. The bulky t-butyl group is likely to impart unique pharmacological properties, and further investigation into the synthesis and biological evaluation of a series of these derivatives is warranted. This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical space.

References

Spectroscopic and Mechanistic Insights into 2-t-Butyl-4-quinoline Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-t-Butyl-4-quinoline carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details available spectral data, outlines relevant experimental protocols for its synthesis and characterization, and explores its potential biological activities through signaling pathway diagrams.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Description
1.31(s, 9H)
7.94(m, 2H)
8.01(m, 1H)
13.99(s, 1H)
¹³C NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm
29.31
50.32
124.79
125.52
127.93
128.94
145.28
145.46
165.74
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) Data
Calculated Mass [M-H]⁻¹ 286.0276
Found Mass [M-H]⁻¹ 286.0209
Fragment [M-COOH]⁻¹ 242.0313
Infrared (IR) Spectroscopy
Functional Group **Expected Absorption Range (cm⁻¹) **
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic/Aliphatic)3100-2850
C=O (Carboxylic Acid)1710-1680 (conjugated)
C=C and C=N (Aromatic Rings)1600-1450
C-O (Carboxylic Acid)1320-1210
O-H bend960-900 (broad)

These expected ranges are based on the typical IR absorptions of aromatic carboxylic acids. The broadness of the O-H stretch is due to hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectral data for this compound is not available in the searched literature. Generally, quinoline derivatives exhibit complex UV-Vis spectra with multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions within the aromatic system. The carboxylic acid and t-butyl groups may cause slight shifts in the absorption maxima compared to the parent quinoline molecule.

Experimental Protocols

Synthesis of this compound via Pfitzinger Reaction

While a specific, detailed protocol for the synthesis of this compound was not found, a general procedure based on the Pfitzinger reaction can be adapted. This reaction involves the condensation of isatin with a carbonyl compound, in this case, 3,3-dimethyl-2-butanone (pinacolone), in the presence of a base.

Materials:

  • Isatin

  • 3,3-dimethyl-2-butanone (Pinacolone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • A solution of potassium hydroxide in ethanol and water is prepared in a round-bottom flask.

  • Isatin is added to the basic solution and stirred until dissolved.

  • 3,3-dimethyl-2-butanone is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and filtered to remove any insoluble impurities.

  • The filtrate is then acidified with hydrochloric acid to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

G Isatin Isatin Reaction Pfitzinger Reaction Isatin->Reaction Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) Pinacolone->Reaction Base Base (e.g., KOH) Base->Reaction Product 2-t-Butyl-4-quinoline carboxylic acid Reaction->Product

Caption: Pfitzinger Reaction Workflow for Synthesis.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in negative ion mode.

Potential Biological Activity and Signaling Pathways

Quinoline carboxylic acid derivatives have been investigated for their potential as inhibitors of various enzymes, suggesting possible therapeutic applications. Based on literature for structurally related compounds, this compound may act as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can lead to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH a target for anticancer and anti-inflammatory drugs.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_cellular_effect Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... Pyrimidines (dUTP, dCTP) Pyrimidines (dUTP, dCTP) UMP->Pyrimidines (dUTP, dCTP) DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines (dUTP, dCTP)->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Inhibitor 2-t-Butyl-4-quinoline carboxylic acid Inhibitor->Dihydroorotate Inhibits SIRT3_Inhibition cluster_mitochondria Mitochondrion Inhibitor 2-t-Butyl-4-quinoline carboxylic acid SIRT3 SIRT3 (Deacetylase) Inhibitor->SIRT3 Inhibits Substrate_Ac Acetylated Mitochondrial Proteins Substrate Deacetylated Mitochondrial Proteins Substrate_Ac->Substrate Deacetylation Metabolic Regulation &\nOxidative Stress Response Metabolic Regulation & Oxidative Stress Response Substrate->Metabolic Regulation &\nOxidative Stress Response

Unveiling the Structural Landscape of 2-substituted Quinoline-4-Carboxylic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and synthetic aspects of 2-substituted quinoline-4-carboxylic acids, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as antitumor, antimalarial, and antibacterial agents. While the specific crystal structure of 2-t-Butyl-4-quinoline carboxylic acid is not publicly available, this document provides a comprehensive overview of a closely related analogue, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, for which crystallographic data has been determined. Furthermore, it outlines the prevalent synthetic methodologies employed for this class of molecules.

I. Crystallographic Data of a Representative Analogue

The crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid offers valuable insights into the molecular geometry and packing of 2-substituted quinoline-4-carboxylic acids. The key crystallographic parameters are summarized in the table below.

Crystal Data2-(4-Methylphenyl)quinoline-4-carboxylic acid[1]
Chemical FormulaC₁₇H₁₃NO₂
Formula Weight ( g/mol )263.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1001 (6)
b (Å)15.3464 (11)
c (Å)20.3037 (17)
β (°)90.859 (9)
Volume (ų)1277.4 (2)
Z4
Density (calculated) (Mg m⁻³)1.369
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)291
R-factor0.049
wR-factor0.126

In the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H···N hydrogen bonds, forming chains that propagate along the b-axis. These chains are further interconnected by C—H···O interactions, creating two-dimensional networks.[1] The dihedral angle between the carboxylic acid group and the quinoline ring system is 45.05 (13)°, while the angle between the toluene and quinoline mean planes is 25.29 (7)°.[1]

II. Experimental Protocols: Synthesis of Quinoline-4-Carboxylic Acids

The synthesis of quinoline-4-carboxylic acid derivatives is most commonly achieved through well-established multicomponent reactions, primarily the Doebner and Pfitzinger reactions.[2] These methods offer versatile routes to a wide range of substituted quinolines.

A. The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.

Experimental Workflow: Doebner Reaction

Doebner_Reaction Aniline Aniline Derivative Mixing Mixing in Solvent (e.g., Ethanol) Aniline->Mixing Aldehyde Aldehyde (e.g., Pivalaldehyde for t-Butyl group) Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Heating Heating / Reflux Mixing->Heating Reaction Mixture Product 2-substituted-quinoline-4-carboxylic acid Heating->Product Crystallization upon cooling

Caption: Generalized workflow for the Doebner reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids.

Protocol Details:

  • Reactant Mixture: An aniline derivative, an aldehyde (e.g., pivalaldehyde to introduce the t-butyl group at the 2-position), and pyruvic acid are combined in a suitable solvent, often ethanol.[3][4]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.[5] The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.[5][6]

B. The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base to afford a quinoline-4-carboxylic acid.

Experimental Workflow: Pfitzinger Reaction

Pfitzinger_Reaction Isatin Isatin Derivative Mixing Mixing and Heating Isatin->Mixing Carbonyl Carbonyl Compound (e.g., Pinacolone for t-Butyl group) Carbonyl->Mixing Base Base (e.g., KOH in EtOH/H₂O) Base->Mixing Acidification Acidification Mixing->Acidification Reaction Intermediate Product 2-substituted-quinoline-4-carboxylic acid Acidification->Product Precipitation

Caption: Generalized workflow for the Pfitzinger reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids.

Protocol Details:

  • Reactant Mixture: An isatin derivative is heated with a carbonyl compound (e.g., pinacolone to introduce the t-butyl group) in the presence of a strong base, such as potassium hydroxide in a mixture of ethanol and water.[7]

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.[7]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified with an acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid. The product is then collected by filtration and can be purified by recrystallization.

III. Signaling Pathways and Biological Activity

Quinoline-4-carboxylic acid derivatives are known to interact with various biological targets. For instance, certain analogues have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway.[7] Inhibition of DHODH can lead to pyrimidine depletion and cell cycle arrest, making it a target for cancer and autoimmune disease therapies.[7] However, specific signaling pathways directly modulated by this compound have not been reported in the available literature.

Logical Relationship: DHODH Inhibition

DHODH_Inhibition Quinoline Quinoline-4-carboxylic Acid Derivative DHODH DHODH Quinoline->DHODH Inhibits Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes CellCycle Cell Cycle Progression (S-Phase) Pyrimidine->CellCycle Required for

Caption: Logical relationship of quinoline-4-carboxylic acid derivatives as DHODH inhibitors.

This guide provides a foundational understanding of the structural and synthetic chemistry of 2-substituted quinoline-4-carboxylic acids, leveraging data from a close analogue in the absence of specific information on this compound. The outlined synthetic protocols are robust and widely applicable for the generation of a diverse library of these valuable compounds for further investigation in drug discovery and development.

References

The Unexplored Therapeutic Potential of 2-t-Butyl-4-quinoline carboxylic acid: A Look into the Broader Quinoline-4-Carboxylic Acid Class

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and mechanisms of action for 2-t-Butyl-4-quinoline carboxylic acid. While this particular derivative remains largely uncharacterized, the broader class of quinoline-4-carboxylic acids, to which it belongs, has been the subject of extensive research, revealing a diverse range of biological activities and potential therapeutic applications. This guide will delve into the known targets and activities of the quinoline-4-carboxylic acid scaffold, providing a foundational framework for future investigation into the specific properties of its 2-t-butyl derivative.

Potential Therapeutic Targets of the Quinoline-4-Carboxylic Acid Scaffold

Research into various derivatives of quinoline-4-carboxylic acid has identified several promising therapeutic targets spanning a range of diseases, from infectious diseases to cancer and inflammation. These findings offer valuable starting points for investigating the potential bioactivity of this compound.

Leishmania major N-myristoyltransferase (LmNMT)

In silico studies, including inverse virtual screening, molecular docking, and molecular dynamics simulations, have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives.[1] LmNMT is a crucial enzyme for the survival of the Leishmania parasite, making it an attractive target for the development of new antileishmanial drugs. The quinoline-4-carboxylic acid scaffold is proposed to be a basis for the development of novel LmNMT inhibitors.[1]

Sirtuin 3 (SIRT3)

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of SIRT3, a key mitochondrial deacetylase. SIRT3 has emerged as a potential therapeutic target for leukemia. One of the synthesized compounds, molecule P6, exhibited selective inhibitory activity against SIRT3 with an IC50 value of 7.2 µM. Molecular docking studies suggest a specific binding pattern of this class of compounds within the active site of SIRT3.

Alkaline Phosphatases (APs)

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of various alkaline phosphatase isoforms, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). These enzymes are involved in various physiological and pathological processes, and their inhibition has therapeutic potential.

P-selectin

Derivatives of 3-hydroxyquinoline-4-carboxylic acid have been shown to be potent inhibitors of P-selectin, a cell adhesion molecule involved in inflammatory responses and thrombosis. These compounds have been investigated for the treatment of athero-thrombotic vascular events.

Diverse Biological Activities of Quinoline Derivatives

The quinoline nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. This broad activity profile underscores the potential of this compound as a subject for further pharmacological investigation.

Table 1: Summary of Biological Activities of Quinoline Derivatives

Biological ActivityDescriptionReferences
Anticancer Quinoline derivatives have been shown to induce apoptosis, inhibit angiogenesis, and disrupt cell migration in cancer cells. They can act as growth inhibitors by causing cell cycle arrest.
Anti-inflammatory Certain quinoline-4-carboxylic acid derivatives exhibit anti-inflammatory properties.
Antimicrobial The quinoline scaffold is the basis for several antimicrobial drugs and has shown activity against various bacteria.
Antimalarial Quinoline-based compounds, such as chloroquine, have been cornerstone therapies for malaria for decades.

Experimental Methodologies

While specific experimental protocols for this compound are not available, the following methodologies are commonly employed in the study of quinoline-4-carboxylic acid derivatives and can serve as a guide for future research.

In Silico Target Identification
  • Inverse Virtual Screening (IVS): This computational technique is used to identify potential protein targets for a given small molecule by screening it against a library of protein structures.[1]

  • Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and interaction patterns.[1]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, assessing the stability of the interaction.[1]

Enzyme Inhibition Assays
  • SIRT3 Inhibition Assay: The inhibitory activity against SIRT3 can be determined using commercially available kits that measure the deacetylation of a fluorogenic substrate. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

  • Alkaline Phosphatase Inhibition Assay: The inhibitory effect on different AP isoforms can be assessed by measuring the hydrolysis of a substrate, such as p-nitrophenyl phosphate, in the presence and absence of the test compound.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin with a carbonyl compound. Another common method is the Doebner reaction, which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.

Signaling Pathways and Workflow Diagrams

To visualize the potential mechanisms of action and experimental workflows, the following diagrams are provided.

SIRT3_Inhibition_Pathway Quinoline-4-carboxylic_acid_derivative Quinoline-4-carboxylic_acid_derivative SIRT3 SIRT3 Quinoline-4-carboxylic_acid_derivative->SIRT3 Inhibits Mitochondrial_Proteins Mitochondrial_Proteins SIRT3->Mitochondrial_Proteins Deacetylates Deacetylation Deacetylation SIRT3->Deacetylation Inhibition of Cellular_Metabolism Cellular_Metabolism Deacetylation->Cellular_Metabolism Impacts Apoptosis Apoptosis Deacetylation->Apoptosis Modulates Cancer_Cell_Proliferation Cancer_Cell_Proliferation Apoptosis->Cancer_Cell_Proliferation Inhibits

Caption: Potential mechanism of SIRT3 inhibition by quinoline-4-carboxylic acid derivatives.

LmNMT_Inhibition_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation IVS Inverse Virtual Screening Docking Molecular Docking IVS->Docking MD Molecular Dynamics Docking->MD LmNMT_Target LmNMT_Target MD->LmNMT_Target Enzyme_Assay LmNMT Inhibition Assay Cell_Assay Leishmania Culture Assay Enzyme_Assay->Cell_Assay Lead_Compound Lead_Compound Cell_Assay->Lead_Compound Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->IVS LmNMT_Target->Enzyme_Assay

Caption: Workflow for the identification and validation of LmNMT inhibitors.

Conclusion and Future Directions

While this compound remains an enigmatic molecule, the rich pharmacology of the broader quinoline-4-carboxylic acid class provides a compelling rationale for its further investigation. The identified therapeutic targets—LmNMT, SIRT3, alkaline phosphatases, and P-selectin—offer concrete avenues for initial screening and hypothesis-driven research. Future studies should focus on the synthesis and biological evaluation of this compound, employing the established methodologies for this chemical class. Such research holds the potential to uncover novel therapeutic agents for a range of human diseases, building upon the versatile and potent scaffold of quinoline-4-carboxylic acid.

References

In Silico Modeling of 2-t-Butyl-4-quinoline Carboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-t-butyl-4-quinoline carboxylic acid and its structurally related analogs. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details the computational approaches used to investigate these compounds, summarizing key quantitative data, outlining experimental protocols for their validation, and visualizing relevant biological pathways and experimental workflows. The content is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the quinoline scaffold.

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. The substitution at the 2-position of the quinoline ring with a bulky hydrophobic group, such as a tert-butyl moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. In silico modeling plays a pivotal role in understanding these structure-activity relationships (SAR), predicting biological targets, and optimizing lead compounds.

This guide focuses on computational methodologies applicable to this compound and its analogs, such as 2-(4-tert-butylphenyl)-6-methylquinoline-4-carboxylic acid. These techniques include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations, which are instrumental in elucidating the mechanism of action and identifying potential therapeutic targets.

Potential Signaling Pathways and Biological Targets

While specific data for this compound is limited, the broader class of 2-substituted-quinoline-4-carboxylic acids has been implicated in the modulation of several key signaling pathways. In silico target identification for related compounds has pointed towards enzymes such as N-myristoyltransferase in Leishmania major as a potential target.[1][2][3][4] Furthermore, various quinoline derivatives have been investigated for their inhibitory effects on kinases, dihydroorotate dehydrogenase, and their potential as anti-inflammatory and anticancer agents.[5][6]

Below is a generalized logical workflow for the in silico investigation of a novel quinoline derivative.

in_silico_workflow cluster_0 Computational Analysis cluster_1 Experimental Validation Start Define Quinoline Derivative Structure QSAR QSAR Modeling (if dataset available) Start->QSAR Docking Molecular Docking (Target-based) Start->Docking IVS Inverse Virtual Screening (Target ID) Start->IVS Start->IVS Identify Potential Targets Hit_ID Hit Identification & Prioritization QSAR->Hit_ID MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Docking->MD_Sim Assess Stability IVS->Docking IVS->Docking Validate Target Binding MD_Sim->Hit_ID MD_Sim->Hit_ID Rank Compounds ADMET ADMET Prediction Synthesis Chemical Synthesis ADMET->Synthesis ADMET->Synthesis Synthesize Promising Hits Hit_ID->ADMET Hit_ID->ADMET Predict Drug-likeness Bioassay In Vitro Bioassays (e.g., Enzyme Inhibition) Synthesis->Bioassay Synthesis->Bioassay Confirm Biological Activity Cell_Assay Cell-based Assays Bioassay->Cell_Assay Bioassay->Cell_Assay Evaluate Cellular Effects Final_Compound Validated Lead Compound Cell_Assay->Final_Compound

Caption: Generalized workflow for in silico modeling and experimental validation.

Quantitative Data Summary

The following tables summarize key quantitative data for analogs of this compound and other relevant quinoline derivatives. This data is essential for building and validating in silico models.

Table 1: Biological Activity of Quinoline Derivatives

Compound Name/IDTargetAssay TypeIC50 (µM)Reference
2-(4-tert-butylphenyl)-6-methylquinoline-4-carboxylic acidNot SpecifiedNot SpecifiedNot Specified[7]
Quinoline-based analogue 41Dihydroorotate Dehydrogenase (DHODH)Enzyme Inhibition0.00971 ± 0.0014[6]
Quinoline-based analogue 43Dihydroorotate Dehydrogenase (DHODH)Enzyme Inhibition0.0262 ± 0.0018[6]
1,7-naphthyridine 46Dihydroorotate Dehydrogenase (DHODH)Enzyme Inhibition0.0283 ± 0.0033[6]
Quinolines (general)RAW264.7 MacrophagesAnti-inflammatory (LPS-induced)Appreciable[5]
Kynurenic acid (hydrate)Mammary MCF7 cellsAntiproliferativeMost Remarkable[5]
Quinoline-2-carboxylic acidMammary MCF7 cellsAntiproliferativeMost Remarkable[5]
Quinoline-4-carboxylic acidMammary MCF7 cellsAntiproliferativeMost Remarkable[5]

Table 2: In Silico Predicted Properties of 2-Aryl/Heteroaryl Quinoline-4-Carboxylic Acids

Compound IDLipophilicity (LogP)% AbsorptionTPSA (Ų)Reference
3a-3e, 3g-3h< 582-91%> 60[8]
3f, 3j> 582-91%> 60[8]
3c-3f, 3h, 3jNot Specified82-91%< 60[8]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility of in silico and in vitro experiments. Below are protocols relevant to the study of quinoline carboxylic acid derivatives.

General Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Pfitzinger Reaction)

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids.[6][9]

  • Reactants: Isatin (or a substituted isatin) and an aryl methyl ketone (e.g., 4'-tert-butylacetophenone).

  • Solvent and Base: Typically, a mixture of ethanol and aqueous potassium hydroxide (KOH) is used.

  • Procedure: a. Dissolve KOH in water and ethanol in a round-bottom flask. b. Add the isatin derivative and stir at room temperature until a color change is observed. c. Gradually add the aryl methyl ketone to the solution. d. Reflux the reaction mixture for 12-48 hours, monitoring the reaction progress by thin-layer chromatography. e. After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product. f. Filter the precipitate, wash with water and a suitable organic solvent (e.g., ethanol, diethyl ether), and dry under vacuum. g. Purify the crude product by recrystallization or column chromatography.

Molecular Docking Protocol

Molecular docking is used to predict the binding mode and affinity of a ligand to a protein target.

  • Protein Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. d. Minimize the energy of the protein structure using a force field (e.g., CHARMm, AMBER).

  • Ligand Preparation: a. Draw the 2D structure of the quinoline derivative and convert it to a 3D structure. b. Assign partial charges and atom types. c. Minimize the energy of the ligand structure.

  • Docking Simulation: a. Define the binding site on the protein, typically based on the location of a known inhibitor or a predicted active site. b. Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site. c. Score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis: a. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. b. Compare the docking scores and binding modes of different quinoline derivatives to understand SAR.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the antioxidant potential of the synthesized compounds.[9]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure: a. Prepare a series of dilutions of the test compound in ethanol. b. In a 96-well plate, add a fixed volume of the DPPH solution to each well. c. Add an equal volume of the test compound solution (or ethanol as a blank) to the wells. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

The in silico modeling of this compound and its analogs provides a powerful approach to accelerate the discovery of novel therapeutic agents. By integrating computational techniques such as molecular docking and QSAR with experimental validation, researchers can efficiently explore the chemical space, elucidate structure-activity relationships, and identify promising lead compounds for further development. The protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals working with this important class of molecules. Continued research in this area holds the potential to deliver new treatments for a range of diseases.

References

A Technical Guide to Quinoline Carboxylic Acids as a Scaffold for STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated, high-priority target in oncology due to its frequent constitutive activation in a wide array of human cancers.[1][2][3] Its role in promoting cell proliferation, survival, angiogenesis, and immune evasion makes it an attractive node for therapeutic intervention.[4] Small molecule inhibitors that can disrupt STAT3 signaling are of significant interest. The quinoline carboxylic acid scaffold represents a promising chemical starting point for the design of such inhibitors. This document provides a technical overview of the STAT3 signaling pathway, the mechanism of its inhibition by small molecules targeting the SH2 domain, and the key experimental protocols used to characterize inhibitors from this chemical class, using compounds like 2-t-Butyl-4-quinoline carboxylic acid as a representative concept.

The STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is the canonical signaling cascade responsible for STAT3 activation.[1] The process is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding cell surface receptors.[2][5] This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 (Src Homology 2) domain of latent, monomeric STAT3 proteins in the cytoplasm.[1]

Upon recruitment to the receptor, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event causes STAT3 to dissociate from the receptor and form stable homodimers (or heterodimers with other STAT proteins) via reciprocal SH2 domain-phosphotyrosine interactions.[6] These activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, regulating the transcription of proteins involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis.[2][4] In normal cells, this process is transient and tightly controlled by negative regulators; however, in many cancers, the pathway is constitutively active.[2][3]

STAT3_Pathway Figure 1: The Canonical JAK/STAT3 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. Recruitment & Phosphorylation STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor SH2 Domain Inhibitor (e.g., Quinoline Carboxylic Acid) Inhibitor->STAT3_mono Inhibits SH2 Domain Gene Target Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding

Figure 1: Canonical JAK/STAT3 Signaling Pathway.

Mechanism of Action: SH2 Domain Inhibition

A primary strategy for directly targeting STAT3 is to prevent its dimerization, a step that is essential for its activation and nuclear translocation.[7] The reciprocal interaction between the SH2 domain of one STAT3 monomer and the phosphotyrosine (pTyr705) motif of another is the cornerstone of this process. Small molecules, including those based on the quinoline carboxylic acid scaffold, can be designed to bind to a pocket within the SH2 domain, physically blocking its ability to recognize and bind to the pTyr705 motif.[6] By competitively occupying this critical binding site, these inhibitors prevent the formation of active STAT3 dimers, thereby halting the downstream signaling cascade.

Mechanism_of_Action Figure 2: Mechanism of SH2 Domain Inhibition STAT3_A STAT3 Monomer A (with pY705) Dimer Active p-STAT3 Dimer STAT3_A->Dimer pY705 binds to SH2 STAT3_B STAT3 Monomer B (with SH2 Domain) STAT3_B->Dimer Blocked_STAT3 Inactive STAT3 (SH2 Domain Blocked) STAT3_C STAT3 Monomer C (with SH2 Domain) STAT3_C->Blocked_STAT3 Inhibitor Quinoline Carboxylic Acid Inhibitor Inhibitor->Blocked_STAT3 Binds to SH2 Domain

Figure 2: Mechanism of SH2 Domain Inhibition.

Representative Biological Activity

While specific data for this compound is not extensively available in the public domain, data from other quinoline-based and related non-peptidic STAT3 inhibitors can serve as a benchmark for this chemical class. These compounds are typically evaluated for their ability to disrupt STAT3-pY peptide binding, inhibit STAT3 phosphorylation in cells, and reduce the viability of cancer cells dependent on STAT3 signaling.

Table 1: Representative In Vitro Activity of STAT3 Inhibitors

Compound Class/Name Assay Type Target/Cell Line IC50 / EC50 Reference
Stattic Cell-free Binding Assay STAT3 SH2 Domain 5.1 µM [8][9]
Stattic Cell Proliferation A549 Cells 2.5 µM [9]
4-oxo-quinoline ester (Cmpd 8) STAT3 Phosphorylation U266 Cells 170 nM [10]

| BP-1-102 | Cell Proliferation | REH B-ALL Cells | ~5 µM |[11] |

Note: This data is representative of the field and not specific to this compound.

Experimental Protocols and Characterization Workflow

The evaluation of a novel STAT3 inhibitor follows a standardized cascade of biochemical and cell-based assays designed to confirm its mechanism, potency, and selectivity.

Experimental_Workflow Figure 3: Workflow for STAT3 Inhibitor Characterization A Primary Screen: Biochemical Binding Assay (e.g., Fluorescence Polarization) B Secondary Screen: Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) A->B Confirm Cellular Activity C Functional Screen: Reporter Gene Assay (e.g., Luciferase) B->C Assess Transcriptional Inhibition E Selectivity Profiling: Counter-screen against other STATs (STAT1, STAT5) B->E Determine Specificity D Phenotypic Screen: Cell Viability/Apoptosis Assay (e.g., MTT, Caspase 3/7) C->D Determine Anti-Cancer Effect F In Vivo Studies: Xenograft Tumor Models D->F Evaluate Efficacy in Animal Models

Figure 3: Workflow for STAT3 Inhibitor Characterization.
Fluorescence Polarization (FP) Assay

This biochemical assay directly measures the ability of a compound to inhibit the binding of a phosphotyrosine-containing peptide to the STAT3 SH2 domain.[9]

  • Principle: A small, fluorescently-labeled peptide mimicking the pTyr705 motif (the probe) is incubated with recombinant STAT3 SH2 domain protein. In its unbound state, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger STAT3 protein, its tumbling slows significantly, leading to high polarization. An inhibitor that competes with the probe for binding to the SH2 domain will displace it, causing a decrease in polarization.

  • Methodology:

    • Reagents: Recombinant STAT3 protein, 5-carboxyfluorescein-labeled pY-peptide probe (e.g., 5-FAM-GY(PO3H2)LPQTV-NH2), assay buffer (e.g., 10 mM HEPES, 1 mM EDTA, 50 mM NaCl, 0.1% Nonidet P-40).[9]

    • Procedure: The inhibitor, serially diluted in DMSO, is added to wells of a black microplate. STAT3 protein and the fluorescent probe are then added.

    • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period to reach equilibrium.[12]

    • Measurement: Fluorescence polarization is read using a plate reader with appropriate filters. Data is analyzed to calculate the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound probe.

Cellular STAT3 Phosphorylation Assay (Western Blot)

This assay determines if the inhibitor can block STAT3 activation within a cellular context.

  • Principle: Cancer cell lines with constitutively active STAT3 (or cells stimulated with a cytokine like IL-6) are treated with the inhibitor.[9] Cell lysates are then analyzed by Western blot to measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 relative to the total amount of STAT3 protein.

  • Methodology:

    • Cell Culture & Treatment: Select a relevant cell line (e.g., U266, HepG2, MDA-MB-231).[9] Seed cells and allow them to adhere. Treat with various concentrations of the inhibitor for a specified time (e.g., 1-4 hours). If necessary, stimulate with IL-6 for 15-30 minutes to induce STAT3 phosphorylation.

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. Follow with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensities to determine the concentration-dependent inhibition of STAT3 phosphorylation.

STAT3-Dependent Reporter Gene Assay

This functional assay measures the inhibitor's effect on the transcriptional activity of STAT3.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple STAT3 binding sites. When STAT3 is active, it binds to the promoter and drives the expression of luciferase. An effective inhibitor will prevent this, leading to a decrease in the luminescent signal.

  • Methodology:

    • Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the STAT3-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treatment: Treat the transfected cells with the inhibitor for several hours.

    • Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) to activate the STAT3 pathway.

    • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

    • Analysis: Normalize the STAT3-dependent firefly luciferase signal to the control Renilla signal. Calculate the dose-dependent inhibition of STAT3 transcriptional activity to determine the IC50.

Conclusion

The STAT3 signaling pathway remains a compelling target for the development of novel cancer therapeutics. The quinoline carboxylic acid scaffold provides a versatile and promising foundation for designing direct, small-molecule inhibitors that target the critical SH2 domain, thereby preventing STAT3 activation. A systematic approach, employing a combination of biochemical binding assays, cellular phosphorylation and reporter assays, and phenotypic screens, is essential for the thorough characterization of novel compounds from this class, such as this compound. The successful development of such inhibitors holds the potential to offer new, targeted treatment options for patients with STAT3-addicted cancers.

References

Quinoline-4-Carboxylic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoline scaffold is a privileged heterocyclic aromatic structure fundamental to medicinal chemistry, found in numerous natural products and synthetic bioactive compounds.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4][5] Among the various quinoline analogs, quinoline-4-carboxylic acid derivatives have emerged as a particularly significant class. The presence of the carboxylic acid group at the 4-position provides a crucial handle for chemical modification and often plays a key role in the molecule's interaction with biological targets.[2][6] This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of quinoline-4-carboxylic acid derivatives for researchers and professionals in drug development.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The construction of the quinoline-4-carboxylic acid core is primarily achieved through several classic named reactions. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Key Synthetic Routes:

  • Pfitzinger Reaction: This is a widely used method that involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield the corresponding quinoline-4-carboxylic acid.[7][8][9] This reaction is particularly useful for synthesizing 2-substituted or 2,3-disubstituted derivatives.

  • Doebner Reaction: This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][8] It is a versatile method for producing a variety of substituted quinoline-4-carboxylic acids. Recent advancements have focused on improving yields, especially when using anilines with electron-withdrawing groups.[1]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to produce substituted quinolines.[8]

  • Combes Synthesis: This method involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of an arylamine and a 1,3-dicarbonyl compound.[8]

Modern synthetic approaches often employ techniques like microwave irradiation to accelerate reaction times and improve yields.[9][10]

G cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction Isatin Isatin P_Product 2-Arylquinoline-4-carboxylic acid Isatin->P_Product Condensation Carbonyl α-Methylene Carbonyl (e.g., Acetophenone) Carbonyl->P_Product Base Base (e.g., KOH) Base->P_Product Final Quinoline-4-carboxylic Acid Derivatives P_Product->Final Aniline Aniline D_Product 2-Substituted Quinoline-4-carboxylic acid Aniline->D_Product Three-component Condensation Aldehyde Aldehyde Aldehyde->D_Product PyruvicAcid Pyruvic Acid PyruvicAcid->D_Product D_Product->Final

Caption: Common synthetic pathways to quinoline-4-carboxylic acids.

Therapeutic Potential and Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated efficacy across multiple therapeutic areas, driven by their ability to interact with a diverse range of biological targets.

Anticancer Activity

These compounds have shown significant promise as anticancer agents, acting through various mechanisms of action including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[4]

  • STAT3 Inhibition: The derivative YHO-1701 has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation and survival.[1][4]

  • HDAC and SIRT3 Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of Histone Deacetylases (HDACs), particularly HDAC3.[11] Others have shown selective inhibitory activity against Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[12][13]

  • Antiproliferative Effects: Numerous studies have documented the cytotoxic effects of these derivatives against a wide range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (HCT116) cancers.[14][15]

G Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Inhibitor Quinoline-4-Carboxylic Acid Derivative (e.g., YHO-1701) Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Mechanism of STAT3 inhibition by quinoline derivatives.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

CompoundTarget/MechanismCell LineIC50 (µM)Reference
3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid)CytotoxicityMCF-7 (Breast)- (82.9% reduction)[15]
P6 (2-(4-acrylamidophenyl) derivative)SIRT3 InhibitionTHP-1 (Leukemia)7.2[12][13]
D28 (2-phenylquinoline derivative)HDAC3 InhibitionK562 (Leukemia)1.02[11]
Kynurenic acidCytotoxicityMCF-7 (Breast)Significant Growth Inhibition[14]
Antimicrobial Activity

The quinoline core is famously associated with quinolone antibiotics. Quinoline-4-carboxylic acid derivatives extend this legacy, showing activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action: Similar to fluoroquinolones, these compounds are believed to interfere with bacterial DNA replication by inhibiting essential enzymes like DNA gyrase and topoisomerase IV.[5] This leads to breaks in the bacterial DNA and ultimately cell death.

  • Spectrum of Activity: Various derivatives have been synthesized and tested against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[3][16][17] Some compounds have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[3]

G DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binding Supercoiled Supercoiled DNA (Replication Blocked) Gyrase->Supercoiled Supercoiling Breaks DNA Strand Breaks Gyrase->Breaks Causes Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->Gyrase Inhibition Relaxed Relaxed DNA Death Bacterial Cell Death Breaks->Death

Caption: Inhibition of bacterial DNA replication.

Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[3]
5a7 Escherichia coli128[3]
3b Escherichia coli1.25 (mg/mL)[17]
4b Staphylococcus aureus1.25 (mg/mL)[17]
4b Bacillus subtilis1.25 (mg/mL)[17]
Antiviral Activity

A novel and promising strategy in antiviral drug discovery is to target host-cell factors required for viral replication, which can reduce the likelihood of developing drug-resistant viral strains. Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of such host enzymes.

  • DHODH Inhibition: A key target is the human enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[18] Viruses are highly dependent on the host's pyrimidine pool for replicating their genetic material. Inhibiting DHODH depletes this pool, thereby halting viral replication.

  • Broad-Spectrum Potential: Brequinar and its analogs, which feature the quinoline-4-carboxylic acid scaffold, have demonstrated broad-spectrum antiviral activity against viruses such as Vesicular Stomatitis Virus (VSV) and Influenza.[18][19]

G cluster_host Host Cell cluster_virus Virus Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (UTP, CTP) Orotate->Pyrimidines Multiple Steps Inhibitor Quinoline-4-Carboxylic Acid Derivative ViralRNA Viral RNA/DNA Replication Pyrimidines->ViralRNA Required for Inhibitor->DHODH Inhibition

Caption: Antiviral mechanism via host DHODH inhibition.

Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

CompoundTargetVirusEC50 / IC50Reference
C44 Human DHODH-IC50 = 1.0 nM[18][20]
C44 VSV-EC50 = 2.0 nM[18][20]
C44 WSN-Influenza-EC50 = 41 nM[18][20]
Brequinar Analog (181) Human DHODHVSVIC50 = 0.11 µM[19]
Activity in Neurodegenerative Diseases

Quinoline-4-carboxylic acid derivatives are being explored as multi-target agents for complex neurodegenerative disorders like Parkinson's and Alzheimer's disease.[21]

  • Enzyme Inhibition: Certain derivatives have shown potent and selective inhibitory activity against monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE), which are key targets in the management of these diseases.[21]

  • Neuroprotection: Kynurenic acid, an endogenous derivative of tryptophan with a quinoline-4-carboxylic acid structure, is known for its neuroprotective activities.[22] However, its role is complex and sometimes described as a "double-edged sword" depending on its concentration in the brain.[22]

G cluster_targets Neurodegenerative Disease Targets Q4CA Quinoline-4-Carboxylic Acid Derivatives MAO Monoamine Oxidase (MAO) Q4CA->MAO AChE Acetylcholinesterase (AChE) Q4CA->AChE BACE1 BACE1 Q4CA->BACE1 ABeta Amyloid-β Aggregation Q4CA->ABeta GSK3B GSK3β

Caption: Multi-target inhibition in neurodegenerative diseases.

Table 4: Neuroprotective Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

CompoundTargetIC50 (µM)Reference
3c MAO-A0.51[21]
3c MAO-B0.51[21]
3i Acetylcholinesterase (AChE)4.36[21]
Derivative BACE17.99[23]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of quinoline-4-carboxylic acid derivatives.

Protocol 1: General Synthesis via Pfitzinger Reaction

This protocol describes a typical procedure for synthesizing a 2-arylquinoline-4-carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) and a substituted acetophenone (1.1 equivalents) in ethanol.

  • Base Addition: Add an aqueous solution of potassium hydroxide (3-4 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 4-5.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[11][24]

Protocol 2: In Vitro Antibacterial Assay (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension. Include positive (broth + inoculum) and negative (broth only) controls. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3][17]

Protocol 3: In Vitro Anticancer Assay (Sulforhodamine B - SRB)

This colorimetric assay is used to measure drug-induced cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Add Tris base solution to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance (optical density) on a microplate reader at approximately 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.[14]

Protocol 4: DHODH Enzyme Inhibition Assay

This protocol measures the ability of a compound to inhibit the DHODH enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), and cofactors like coenzyme Q10.

  • Enzyme and Inhibitor: Add a known concentration of purified human DHODH enzyme to the wells of a microplate. Add the test compound at various concentrations and pre-incubate for 15-30 minutes.

  • Initiate Reaction: Start the reaction by adding the substrate, dihydroorotate.

  • Detection: The conversion of dihydroorotate to orotate is coupled to the reduction of a probe (e.g., DCIP), which can be monitored spectrophotometrically by the decrease in absorbance over time at a specific wavelength (e.g., 600 nm).

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[18]

Conclusion and Future Perspectives

Quinoline-4-carboxylic acid and its derivatives represent a highly versatile and pharmacologically significant scaffold in modern drug discovery. Their synthetic accessibility through robust reactions like the Pfitzinger and Doebner syntheses allows for extensive structural diversification. The broad spectrum of biological activities, from anticancer and antimicrobial to novel host-targeting antiviral and multi-target neuroprotective roles, underscores their immense therapeutic potential. Future research will likely focus on optimizing the selectivity and potency of these derivatives for specific targets, improving their pharmacokinetic profiles, and exploring novel therapeutic applications. The continued investigation of this remarkable chemical core promises to deliver next-generation therapeutic agents for a wide range of human diseases.

References

The Pfitzinger Reaction: A Technical Guide to Quinoline Synthesis for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. This technical guide offers an in-depth exploration of the Pfitzinger reaction, detailing its mechanism, procedural variations, and applications in drug discovery and development. The document provides structured quantitative data, comprehensive experimental protocols, and detailed visual diagrams to support researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Introduction to the Pfitzinger Reaction

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a chemical reaction that condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1] These products are of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds, including anticancer, antimalarial, and anti-inflammatory agents.[2] The reaction's appeal lies in its operational simplicity and the accessibility of its starting materials.[3]

The Core Reaction Mechanism

The generally accepted mechanism of the Pfitzinger reaction proceeds through several key steps. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which leads to the formation of a keto-acid intermediate. This intermediate then reacts with a carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1]

Pfitzinger_Mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid 1. Hydrolysis Carbonyl Carbonyl Compound (with α-CH2) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Quinoline Quinoline-4-carboxylic Acid Enamine->Quinoline 4. Cyclization & Dehydration

Figure 1: The reaction mechanism of the Pfitzinger synthesis.

Quantitative Data: Reaction Yields

The yield of the Pfitzinger reaction is influenced by the nature of the substituents on both the isatin and the carbonyl compound, as well as the reaction conditions. The following table summarizes representative yields for the synthesis of various quinoline-4-carboxylic acids.

Isatin DerivativeCarbonyl CompoundProductYield (%)Reference
IsatinAcetone2-Methylquinoline-4-carboxylic acidup to 80[4]
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid65-75[5]
5-NitroisatinAcetone6-Nitro-2-methylquinoline-4-carboxylic acid55[6]
5-BromoisatinAcetophenone6-Bromo-2-phenylquinoline-4-carboxylic acid70[6]
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid60-70[6]
Isatin4-Acetylbiphenyl2-(Biphenyl-4-yl)quinoline-4-carboxylic acidNot specified[5]
α-NaphthisatinAcetoneBenzo[f]quinoline derivative70[3]
IsatinMethyl cyclopropyl ketone2-Cyclopropylquinoline-4-carboxylic acidNot specified[3]

Experimental Protocols

A general experimental procedure for the Pfitzinger synthesis of quinoline-4-carboxylic acids is provided below. Researchers should note that specific reaction conditions may need to be optimized for different substrates.

General Procedure for the Synthesis of Quinoline-4-carboxylic Acids
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[7] To this solution, add isatin (0.0075 mol) and stir the mixture at room temperature for 1 hour, or until the color changes from purple to brown.[7]

  • Addition of the Carbonyl Compound: Slowly add the appropriate ketone (0.015 mol) to the reaction mixture.[7]

  • Reaction: Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., n-hexane:ethyl acetate = 1:2).[7]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice. Carefully acidify the mixture with concentrated hydrochloric acid or glacial acetic acid to a pH of 4.[5] The precipitated product is then collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve KOH in Ethanol/Water B Add Isatin and Stir A->B C Add Ketone B->C D Reflux for 24h C->D E Monitor by TLC D->E F Cool and Pour into Ice E->F Reaction Complete G Acidify to pH 4 F->G H Filter and Wash G->H I Recrystallize H->I

Figure 2: A general experimental workflow for the Pfitzinger reaction.

Applications in Drug Development: Targeting DHODH and SIRT3

Quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction have shown significant potential as inhibitors of key enzymes in disease pathways, such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[8][9] Inhibition of DHODH leads to the depletion of pyrimidines, thereby arresting cell growth.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH DHODH Inhibitor Quinoline-4-carboxylic acid (Pfitzinger Product) Inhibitor->DHODH Inhibition

Figure 3: Inhibition of the DHODH pathway by quinoline derivatives.

Modulation of Sirtuin 3 (SIRT3) Activity

SIRT3 is a mitochondrial deacetylase that plays a complex role in cancer metabolism. Depending on the cellular context, SIRT3 can act as either a tumor suppressor or an oncogene.[10][11] It regulates cellular metabolism, including glycolysis and oxidative phosphorylation, and its inhibition can lead to increased reactive oxygen species (ROS) and apoptosis in cancer cells.

SIRT3_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects SIRT3 SIRT3 Mitochondrial_Proteins Mitochondrial Proteins SIRT3->Mitochondrial_Proteins Deacetylation Inhibitor Quinoline-4-carboxylic acid (Pfitzinger Product) Inhibitor->SIRT3 Inhibition Metabolic_Stress Metabolic Stress Metabolic_Stress->SIRT3 ROS_Homeostasis ROS Homeostasis Mitochondrial_Proteins->ROS_Homeostasis Metabolism Cellular Metabolism (Glycolysis/OXPHOS) Mitochondrial_Proteins->Metabolism Apoptosis Apoptosis ROS_Homeostasis->Apoptosis Metabolism->Apoptosis

Figure 4: Modulation of the SIRT3 pathway by quinoline derivatives.

Conclusion

The Pfitzinger reaction remains a highly relevant and valuable tool in the synthesis of quinoline-4-carboxylic acids for pharmaceutical research. Its straightforward procedure, coupled with the biological significance of its products, ensures its continued application in the development of novel therapeutics. This guide provides a comprehensive overview to aid researchers in the effective utilization of this classic reaction.

References

The Doebner Reaction for Quinoline Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The quinoline ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct and versatile route to quinoline-4-carboxylic acids, which are pivotal intermediates in drug synthesis. This guide provides a comprehensive technical overview of the Doebner reaction, including its proposed mechanisms, detailed experimental protocols, substrate scope, and applications in modern drug discovery and development.

Core Principles and Reaction Mechanism

The Doebner reaction is a name reaction in organic chemistry that synthesizes quinoline-4-carboxylic acids.[1] It serves as a significant alternative to other quinoline syntheses like the Pfitzinger or Combes reactions.[1] The reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2]

While the exact mechanism is still a subject of discussion, two primary pathways are proposed.[1] The most commonly accepted mechanism begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to yield the final aromatic quinoline product.

An alternative proposal suggests an initial aldol condensation between the aldehyde and pyruvic acid, which then undergoes a Michael addition with the aniline before cyclization and dehydration.[1] The diagram below illustrates the more widely accepted Schiff base pathway.

Doebner_Mechanism Proposed Mechanism of the Doebner Reaction cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_product Final Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol form) Adduct Aniline Adduct PyruvicAcid->Adduct + SchiffBase->Adduct Cyclized Cyclized Intermediate (Dihydroquinoline) Adduct->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized->Quinoline Dehydration & Aromatization

Caption: Proposed reaction mechanism via the Schiff base intermediate.

Experimental Protocols and Workflow

The Doebner reaction is typically performed as a one-pot synthesis. While classical conditions often involve refluxing in ethanol, recent advancements have optimized the reaction for a broader range of substrates, particularly anilines bearing electron-withdrawing groups, which are often poor performers under traditional conditions.[3][4]

General Optimized Protocol for Doebner Reaction

This protocol is adapted from a recently developed Doebner hydrogen-transfer reaction which demonstrates broad applicability.[3]

Materials:

  • Substituted Aniline (2.0 eq.)

  • Substituted Aldehyde (2.2 eq.)

  • Pyruvic Acid (1.0 eq.)

  • Lewis Acid Catalyst (e.g., BF₃·THF, 0.5 eq.)

  • Anhydrous Acetonitrile (MeCN) as solvent

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the substituted aniline (2.0 eq.), the aldehyde (2.2 eq.), and anhydrous acetonitrile.

  • Add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 eq.) to the mixture.

  • Stir the mixture at 65 °C for 10-60 minutes to facilitate imine formation.

  • Prepare a solution of pyruvic acid (1.0 eq.) in anhydrous acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-3 hours while maintaining the temperature at 65 °C.

  • After the addition is complete, continue heating the reaction mixture for an additional 18-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the desired quinoline-4-carboxylic acid.

Experimental Workflow

The logical flow of a typical Doebner synthesis experiment, from setup to final analysis, is outlined below.

Doebner_Experimental_Workflow A Reactant Preparation (Aniline, Aldehyde, Pyruvic Acid) B Reaction Setup (Inert Atmosphere, Solvent, Catalyst) A->B C Imine Formation (Heat to 65 °C) B->C D Slow Addition of Pyruvic Acid C->D E Reaction Monitoring by TLC D->E E->E Incomplete F Workup & Extraction E->F Reaction Complete G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for the Doebner synthesis.

Quantitative Data: Substrate Scope

The versatility of the Doebner reaction is demonstrated by its tolerance for a wide range of functional groups on both the aniline and aldehyde starting materials. The following table summarizes yields obtained using the optimized protocol described above, showcasing its effectiveness with both electron-donating and electron-withdrawing substituents.[3]

EntryAniline Substituent (at C6)AldehydeProductYield (%)
1-OCF₃Benzaldehyde6-(Trifluoromethoxy)-2-phenylquinoline-4-carboxylic acid82
2-CF₃Benzaldehyde2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid83
3-CNBenzaldehyde6-Cyano-2-phenylquinoline-4-carboxylic acid80
4-BrBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid85
5-HBenzaldehyde2-Phenylquinoline-4-carboxylic acid86
6-OCH₃Benzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid88
7-OCF₃4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-(trifluoromethoxy)quinoline-4-carboxylic acid81
8-OCF₃4-(Trifluoromethyl)benzaldehyde2-(4-(Trifluoromethyl)phenyl)-6-(trifluoromethoxy)quinoline-4-carboxylic acid75
9-OCF₃Thiophene-2-carbaldehyde2-(Thiophen-2-yl)-6-(trifluoromethoxy)quinoline-4-carboxylic acid72

Data sourced from a study on the Doebner hydrogen-transfer reaction.[3]

Applications in Drug Development

The quinoline motif is a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets.[5][6] Its derivatives have demonstrated a vast array of pharmacological activities, making them central to the development of new drugs.[7][8]

Key Therapeutic Areas:

  • Antimalarial: The quinoline core is famous for its role in antimalarial drugs like quinine and chloroquine.[5][9]

  • Antibacterial: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin) is a major success story in antibacterial therapy.[5]

  • Anticancer: Many quinoline derivatives act as kinase inhibitors or DNA intercalating agents, showing potent antitumor activity.[6][7] The Doebner reaction has been used in the large-scale synthesis of the STAT3 inhibitor YHO-1701.[3]

  • Antiviral & Antifungal: Quinolines have also been investigated for their efficacy against various viruses and fungi.[9]

The Doebner reaction provides a direct synthetic pathway to novel quinoline-4-carboxylic acids, which can be further functionalized to create libraries of compounds for screening and lead optimization in drug discovery programs.

Doebner_Applications cluster_synthesis Synthesis Core cluster_development Drug Development Pipeline cluster_therapeutics Therapeutic Areas Doebner Doebner Reaction Quinolines Quinoline-4-Carboxylic Acids Doebner->Quinolines Derivatization Further Derivatization Quinolines->Derivatization Screening Compound Library Screening Derivatization->Screening LeadOpt Lead Optimization Screening->LeadOpt Anticancer Anticancer LeadOpt->Anticancer Antimalarial Antimalarial LeadOpt->Antimalarial Antibacterial Antibacterial LeadOpt->Antibacterial Antiviral Antiviral LeadOpt->Antiviral

Caption: Logical pathway from Doebner synthesis to therapeutic applications.

References

Methodological & Application

Synthesis of 2-t-Butyl-4-quinoline Carboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-t-Butyl-4-quinoline carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the classic Pfitzinger reaction, a reliable method for the preparation of quinoline-4-carboxylic acids.

Introduction

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The 2-t-butyl substituted analogue is of particular interest due to the influence of the bulky t-butyl group on the molecule's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in a basic medium, provides a straightforward and efficient route to this important scaffold.

Reaction Scheme

The synthesis of this compound is accomplished by the reaction of isatin with pinacolone (3,3-dimethyl-2-butanone) in the presence of a strong base, typically potassium hydroxide.

Scheme 1: Pfitzinger reaction for the synthesis of this compound.

Quantitative Data Summary

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
IsatinIndoline-2,3-dioneC₈H₅NO₂147.13Starting Material
Pinacolone3,3-Dimethyl-2-butanoneC₆H₁₂O100.16Starting Material
Potassium HydroxidePotassium HydroxideKOH56.11Base Catalyst
This compound 2-(tert-Butyl)quinoline-4-carboxylic acid C₁₄H₁₅NO₂ 229.27 Product

Table 2: Expected Physicochemical Properties

PropertyExpected Value
Appearance Off-white to pale yellow solid
Yield Moderate to good (Typical Pfitzinger reaction yields can range from 40-80%, but are highly substrate-dependent)
Melting Point Not specifically reported; expected to be a crystalline solid with a defined melting point. For comparison, the parent quinoline-4-carboxylic acid melts at 254-255 °C.
Solubility Soluble in basic aqueous solutions and polar organic solvents like DMSO and DMF. Sparingly soluble in nonpolar solvents.
Spectroscopic Data ¹H NMR: Expect characteristic aromatic proton signals for the quinoline core and a singlet for the t-butyl group. ¹³C NMR: Expect signals for the quinoline ring carbons, the carboxylic acid carbon, and the t-butyl group carbons. IR: Expect characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid and quinoline ring), and aromatic C-H stretches. MS (ESI): m/z 230.11 [M+H]⁺, 228.10 [M-H]⁻

Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on established Pfitzinger reactions.[1][2] Optimization may be required to achieve the best results.

Materials and Equipment:

  • Isatin

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 1M solution

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (e.g., 0.1 mol) in a mixture of ethanol (e.g., 50 mL) and water (e.g., 5 mL). Stir until the KOH is completely dissolved.

  • Ring Opening of Isatin: To the basic solution, add isatin (e.g., 0.05 mol). The color of the solution will typically change from orange/red to a brownish or yellowish hue as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid. Stir the mixture at room temperature for about 30-60 minutes.

  • Addition of Ketone: Slowly add pinacolone (e.g., 0.055 mol, a slight excess) to the reaction mixture.

  • Condensation and Cyclization: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of ethanol, approximately 78 °C). Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by TLC (a suitable eluent system might be ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add a sufficient amount of water to dissolve the potassium salt of the product.

    • Transfer the aqueous solution to a separatory funnel and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted pinacolone and other non-acidic impurities.

    • Transfer the aqueous layer to a beaker and cool it in an ice bath.

  • Precipitation of the Product: While stirring, slowly acidify the cold aqueous solution with hydrochloric acid until the pH is acidic (around pH 3-4). The this compound will precipitate out as a solid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

    • Dry the purified product under vacuum to obtain the final this compound.

Visualizations

Pfitzinger Reaction Mechanism

The following diagram illustrates the key steps in the Pfitzinger reaction mechanism.

Pfitzinger_Mechanism reactant reactant intermediate intermediate product product reagent reagent isatin Isatin isatinate Isatinate (Keto-acid) isatin->isatinate 1. KOH, H₂O/EtOH (Ring Opening) enamine Enamine Intermediate isatinate->enamine 2. Condensation pinacolone Pinacolone pinacolone->enamine quinoline 2-t-Butyl-4-quinoline carboxylic acid enamine->quinoline 3. Cyclization & Dehydration Experimental_Workflow step step process process output output start Start: Prepare KOH Solution add_isatin Add Isatin (Ring Opening) start->add_isatin add_ketone Add Pinacolone add_isatin->add_ketone reflux Reflux (12-24h) add_ketone->reflux workup Aqueous Work-up & Extraction reflux->workup precipitate Acidification (HCl) & Precipitation workup->precipitate filter Filter & Wash Solid precipitate->filter purify Recrystallize filter->purify product Pure Product purify->product

References

Application Notes and Protocols for Cell-based Assays Using 2-t-Butyl-4-quinoline carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-t-Butyl-4-quinoline carboxylic acid is limited in publicly available literature. The following application notes and protocols are based on the established biological activities of structurally related quinoline carboxylic acid derivatives. The quantitative data presented are illustrative examples and should be considered hypothetical. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction

Quinoline carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have demonstrated potential as anti-proliferative, anti-inflammatory, and antimicrobial agents. These biological effects are often attributed to their ability to modulate key cellular signaling pathways.

This document provides detailed protocols for a panel of cell-based assays to investigate the biological effects of this compound and its analogs. The assays described herein are fundamental for characterizing the cytotoxic, pro-apoptotic, and cell cycle-modulating properties of novel chemical entities in a cellular context.

Potential Mechanisms of Action

While the precise targets of this compound are not yet fully elucidated, related quinoline derivatives have been shown to interact with several key cellular pathways, including:

  • Sirtuin 3 (SIRT3) Inhibition: Some quinoline derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism and oxidative stress.[1][2][3]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Inhibition of DHODH can lead to cell cycle arrest and has been explored as a therapeutic strategy in cancer.

  • NF-κB Signaling Pathway Modulation: The NF-κB pathway is a central regulator of inflammation and cell survival. Some quinoline derivatives have been shown to exert anti-inflammatory effects by modulating this pathway.[3][4]

The following protocols will enable researchers to explore these and other potential mechanisms of action.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or analog) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Test compound

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Centrifuge the cells and discard the supernatant.

  • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.

  • Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values of a 2-substituted-4-quinoline carboxylic acid Analog from MTT Assay

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MCF-72445.2
4828.7
7215.1
A5492462.8
4841.5
7225.9

Table 2: Example Data from Annexin V/PI Apoptosis Assay

Treatment% Viable Cells (Annexin V⁻/PI⁻)% Early Apoptotic Cells (Annexin V⁺/PI⁻)% Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺)
Vehicle Control95.12.52.4
Compound X (25 µM)68.318.413.3
Compound X (50 µM)45.735.119.2

Table 3: Illustrative Cell Cycle Distribution Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.230.114.7
Compound Y (10 µM)68.915.315.8
Compound Y (20 µM)75.48.915.7

Visualizations

Signaling Pathways

SIRT3_Pathway QC Quinoline Carboxylic Acid Derivative SIRT3 SIRT3 QC->SIRT3 Inhibition Deacetylation Deacetylation SIRT3->Deacetylation Mito_Proteins Mitochondrial Proteins (e.g., SOD2, IDH2) Acetylation Acetylation Mito_Proteins->Acetylation ROS_Detox ROS Detoxification Mito_Proteins->ROS_Detox Metabolism Energy Metabolism Mito_Proteins->Metabolism Acetylation->Deacetylation Deacetylation->Mito_Proteins Activation

Caption: Inhibition of SIRT3 by a quinoline derivative.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (dUMP, dCTP) Orotate->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation QC Quinoline Carboxylic Acid Derivative QC->DHODH Inhibition

Caption: DHODH inhibition in pyrimidine synthesis.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation (releases NF-κB) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB->NFkB_n Transcription Gene Transcription (e.g., COX-2, iNOS) QC Quinoline Carboxylic Acid Derivative QC->IKK Inhibition DNA DNA NFkB_n->DNA Gene_Transcription Gene Transcription (Pro-inflammatory genes) DNA->Gene_Transcription

Caption: Modulation of the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Seeding (96-well or 6-well plates) start->cell_culture treatment Treatment with Quinoline Derivative cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle data_analysis Data Analysis (IC₅₀, % Apoptosis, % Cell Cycle) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General workflow for cell-based assays.

References

Application Notes and Protocols for Testing 2-t-Butyl-4-quinoline carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, and chronic inflammatory conditions represent a significant burden on global health with limited therapeutic options. Emerging research has highlighted the critical role of cellular signaling pathways in the pathogenesis of these disorders, offering novel targets for drug development. One such target is Sirtuin 3 (SIRT3), a mitochondrial deacetylase that has been shown to play a protective role against fibrosis and inflammation in various organs, including the lungs, liver, and kidneys.[1][2][3][4]

The quinoline carboxylic acid scaffold has been identified in compounds with anti-inflammatory and anti-fibrotic properties.[5][6][7][8] Specifically, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been developed as SIRT3 inhibitors.[9] This suggests that 2-t-Butyl-4-quinoline carboxylic acid, a structurally related compound, may also modulate SIRT3 activity, presenting a promising therapeutic candidate for evaluation in preclinical animal models of fibrosis and inflammation.

These application notes provide detailed protocols for utilizing established animal models to investigate the potential anti-fibrotic and anti-inflammatory efficacy of this compound.

Signaling Pathway: SIRT3 in Fibrosis and Inflammation

The rationale for testing this compound in models of fibrosis and inflammation is underpinned by the central role of SIRT3 in mitigating the key pathological processes. The following diagram illustrates the proposed mechanism of action, where inhibition of SIRT3 by the test compound could potentially exacerbate or fail to prevent the fibrotic and inflammatory cascade. Conversely, if the compound acts as a SIRT3 activator, it would be expected to enhance these protective effects.

SIRT3_Pathway cluster_stress Cellular Stress (e.g., TGF-β1, ROS) cluster_sirt3 SIRT3 Modulation cluster_downstream Downstream Effects TGFB1 TGF-β1 Myofibroblast Myofibroblast Differentiation TGFB1->Myofibroblast ROS ROS Mito_DNA_Damage Mitochondrial DNA Damage ROS->Mito_DNA_Damage SIRT3 SIRT3 GSK3B GSK3β (active) SIRT3->GSK3B Activates SIRT3->Mito_DNA_Damage Prevents FOS FOS Transcription SIRT3->FOS Inhibits Compound 2-t-Butyl-4-quinoline carboxylic acid Compound->SIRT3 Modulates GSK3B->Myofibroblast Inhibits Mito_DNA_Damage->Myofibroblast Inflammation Inflammation (e.g., NLRP3) FOS->Inflammation Fibrosis Fibrosis Myofibroblast->Fibrosis Inflammation->Fibrosis

Caption: Proposed signaling pathway of SIRT3 in fibrosis and inflammation.

Animal Models for Efficacy Testing

The following are well-established and widely used animal models for inducing organ-specific fibrosis and inflammation, suitable for evaluating the therapeutic potential of this compound.

Pulmonary Fibrosis: Bleomycin-Induced Model

Rationale: The intratracheal instillation of bleomycin in rodents is a robust and reproducible model that mimics many aspects of human idiopathic pulmonary fibrosis (IPF), including an initial inflammatory phase followed by progressive fibrosis.[2][10]

Experimental Workflow:

Bleomycin_Workflow cluster_setup Model Induction and Dosing cluster_analysis Endpoint Analysis Day0 Day 0: Intratracheal Bleomycin Instillation Day1_14 Days 1-14: Daily Dosing - Vehicle Control - this compound - Positive Control (e.g., Pirfenidone) Day0->Day1_14 Day14_Sacrifice Day 14: Sacrifice and Tissue Collection Day1_14->Day14_Sacrifice Histology Histopathology (H&E, Masson's Trichrome) Day14_Sacrifice->Histology Hydroxyproline Hydroxyproline Assay (Collagen Content) Day14_Sacrifice->Hydroxyproline BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Counts - Cytokine Analysis (ELISA) Day14_Sacrifice->BALF qPCR Gene Expression Analysis (qPCR) - α-SMA, Col1a1, TGF-β1 Day14_Sacrifice->qPCR

Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Detailed Protocol:

  • Animals: C57BL/6 mice (male, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Bleomycin Instillation: On day 0, intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Control animals receive saline only.

  • Compound Administration: From day 1 to day 14, administer this compound (dose to be determined by preliminary toxicity studies) or vehicle control daily via oral gavage or intraperitoneal injection. A positive control group receiving an approved anti-fibrotic agent like pirfenidone or nintedanib should be included.

  • Euthanasia and Sample Collection: On day 14, euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) on the left lung to collect BALF for cell counts and cytokine analysis.

    • Harvest the right lung for histopathology (fix in 10% neutral buffered formalin) and biochemical analysis (snap-freeze in liquid nitrogen).

  • Endpoint Analysis:

    • Histopathology: Stain lung sections with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition. Score fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Quantify total collagen content in lung homogenates.

    • BALF Analysis: Perform total and differential cell counts. Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Gene Expression: Analyze the mRNA expression of key fibrotic markers (e.g., α-SMA, Col1a1, TGF-β1) in lung tissue by qPCR.

Quantitative Data Summary Table:

GroupAshcroft Score (mean ± SD)Hydroxyproline (µ g/lung )BALF Total Cells (x10^5)α-SMA (relative expression)
Saline + Vehicle
Bleomycin + Vehicle
Bleomycin + Compound
Bleomycin + Positive Control
Liver Fibrosis: Carbon Tetrachloride (CCl4)-Induced Model

Rationale: Chronic administration of CCl4 is a widely used model to induce liver fibrosis in rodents. CCl4 causes centrilobular necrosis and inflammation, leading to the activation of hepatic stellate cells and subsequent deposition of collagen.

Experimental Workflow:

CCl4_Workflow cluster_setup Model Induction and Dosing cluster_analysis Endpoint Analysis Induction Weeks 1-6: Bi-weekly Intraperitoneal Injection of CCl4 Dosing Weeks 1-6: Daily Dosing - Vehicle Control - this compound - Positive Control (e.g., Silymarin) Induction->Dosing Sacrifice Week 6: Sacrifice, Blood and Tissue Collection Dosing->Sacrifice Serum Serum Analysis - ALT, AST Levels Sacrifice->Serum Histology Liver Histopathology (H&E, Sirius Red) Sacrifice->Histology Hydroxyproline Liver Hydroxyproline Assay Sacrifice->Hydroxyproline qPCR Gene Expression Analysis (qPCR) - α-SMA, Col1a1, TIMP-1 Sacrifice->qPCR UUO_Workflow cluster_setup Model Induction and Dosing cluster_analysis Endpoint Analysis Day0 Day 0: Unilateral Ureteral Obstruction (UUO) Surgery Day0_14 Days 0-14: Daily Dosing - Vehicle Control - this compound Day0->Day0_14 Sacrifice Day 14: Sacrifice and Kidney Collection Day0_14->Sacrifice Histology Kidney Histopathology (Masson's Trichrome, Sirius Red) Sacrifice->Histology IHC Immunohistochemistry (α-SMA, Fibronectin) Sacrifice->IHC qPCR Gene Expression Analysis (qPCR) - TGF-β1, Col1a1, Fibronectin Sacrifice->qPCR

References

Application Notes and Protocols for the Quantification of 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 2-t-Butyl-4-quinoline carboxylic acid in various sample matrices. The protocols are designed to be adaptable for research and quality control environments.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of the analyte in drug substances and pharmaceutical formulations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the analysis of low concentrations of the analyte in complex biological matrices.

  • UV-Vis Spectrophotometry: A simple and cost-effective method for the preliminary characterization and quantification of the pure substance, although it lacks the specificity for complex samples.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values should be considered as illustrative, and each laboratory should perform its own method validation.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.1 - 5 ng/mL0.5 - 2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL0.3 - 15 ng/mL1.5 - 6 µg/mL
Linearity Range (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in bulk drug substance and solid dosage forms.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax determined by UV-Vis spectrophotometry)

3.1.3. Sample Preparation

  • Drug Substance:

    • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

    • Dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Solid Dosage Form (e.g., Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of a 50:50 acetonitrile/water mixture.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

3.1.4. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

3.2.2. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions should be optimized by infusing a standard solution of the analyte.

    • Example MRM transition (to be determined experimentally):

      • This compound: m/z [M-H]⁻ → fragment ion

      • Internal Standard: m/z [M-H]⁻ → fragment ion

  • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3.2.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A, 5% B).

  • Vortex and transfer to an autosampler vial for analysis.

3.2.4. Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Diagrams

Experimental_Workflow_HPLC_UV cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Start weigh Weigh Sample/ Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate (for tablets) dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification detect->quantify end End quantify->end

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis start Start plasma Plasma Sample (100 µL) start->plasma add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Prepared Sample separate Chromatographic Separation (C18) inject->separate ionize ESI (Negative) separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify end End quantify->end

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Application Notes and Protocols for HPLC Analysis of 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-t-Butyl-4-quinoline carboxylic acid is a quinoline derivative of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including purity assessment, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method. The proposed method is based on established principles for the analysis of quinoline carboxylic acid derivatives and serves as a robust starting point for method development and validation.[1][2][3]

Experimental Protocols

This section details the proposed HPLC method for the analysis of this compound.

1. Materials and Reagents

  • Analyst: this compound (Reference Standard)

  • Solvents:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Water (HPLC grade, purified by Milli-Q or equivalent system)

  • Mobile Phase Additives:

    • Formic acid (LC-MS grade) or

    • Phosphoric acid (HPLC grade)

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is recommended as a starting point.

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column with low silanol activity is preferable for analyzing acidic compounds.[1]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileNote: Phosphoric acid can be used as an alternative to formic acid for non-MS applications.[1]
Gradient Elution Start with a higher percentage of aqueous phase (A) and gradually increase the organic phase (B) percentage. A suggested starting gradient is:0-2 min: 95% A2-15 min: 95% to 20% A15-18 min: 20% A18-20 min: 20% to 95% A20-25 min: 95% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or DAD
Detection Wavelength A wavelength in the range of 220-260 nm is likely suitable for the quinoline chromophore. A UV scan of the reference standard is recommended to determine the optimal wavelength.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range for calibration.

  • Sample Solution: The sample preparation will depend on the matrix. For drug substances, dissolve a known amount in the sample diluent. For formulated products or biological matrices, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.

4. Data Analysis and Quantification

  • Identification: The analyte peak is identified by comparing its retention time with that of the reference standard.

  • Quantification: The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions.

Data Presentation

The following table should be used to summarize the quantitative data obtained during method validation and routine analysis.

ParameterResult
Retention Time (min)e.g., 8.5
Tailing Factore.g., 1.1
Theoretical Platese.g., >2000
Linearity (R²)e.g., >0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)To be determined
Accuracy (%Recovery)To be determined

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject Standards & Samples C->G D Prepare Sample Solution D->G E Instrument Setup (Column, Mobile Phase, etc.) F Sequence Setup E->F F->G H Data Acquisition G->H I Peak Integration & Identification H->I J Generate Calibration Curve I->J K Quantify Analyte in Sample J->K L Generate Report K->L

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of 2-t-Butyl-4-quinoline carboxylic acid by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2-t-Butyl-4-quinoline carboxylic acid in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology is essential for pharmacokinetic studies, drug metabolism research, and quality control in drug development. The protocol outlines sample preparation, LC-MS parameters, and data analysis. Additionally, potential biological activities and a representative signaling pathway for quinoline carboxylic acid derivatives are discussed.

Introduction

This compound is a member of the quinoline carboxylic acid class of compounds, which are known for their diverse biological activities. Various derivatives of quinoline-4-carboxylic acid have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Accurate and sensitive quantification of this compound in biological samples is crucial for evaluating its efficacy and safety in preclinical and clinical studies. LC-MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate LC-MS analysis. The following procedure is a general guideline and may require optimization based on the specific matrix (e.g., plasma, urine, tissue homogenate).

Materials:

  • Biological matrix (e.g., plasma) containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar quinoline carboxylic acid derivative not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solvent (e.g., ACN with 0.1% FA)

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw biological samples to room temperature.

  • In a 1.5 mL centrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the Internal Standard solution.

  • Add 300 µL of cold protein precipitation solvent (ACN with 0.1% FA).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Liquid Chromatography

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Mass Spectrometry

Instrumentation: Triple quadrupole mass spectrometer.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions for Quantification

Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of a standard solution of this compound and its internal standard into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables are examples of how to summarize calibration curve data and sample quantification results.

Table 4: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.01598.5
50.078101.2
100.155100.5
500.76599.8
1001.54099.1
5007.750100.9
100015.62099.5

Table 5: Sample Quantification Results

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Sample 10.23415.0
Sample 21.12572.1
Sample 34.567292.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: LC-MS Experimental Workflow.

Potential Signaling Pathway Inhibition

While the specific signaling pathway for this compound is not yet elucidated, derivatives of quinoline-4-carboxylic acid have been shown to inhibit various enzymes and signaling pathways. For instance, some derivatives act as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation.[3] The following diagram illustrates a simplified representation of this inhibitory action.

signaling_pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Depletion Pyrimidine Depletion DHODH->Orotate Quinoline_Derivative 2-t-Butyl-4-quinoline carboxylic acid (or derivative) Quinoline_Derivative->DHODH Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Inhibition of DHODH by a Quinoline Carboxylic Acid Derivative.

Discussion

The presented LC-MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision. Method validation should be performed according to regulatory guidelines to ensure reliability.

The biological activity of quinoline carboxylic acid derivatives is an active area of research. Their ability to inhibit key enzymes in metabolic pathways, such as DHODH, highlights their therapeutic potential.[3] Further studies are needed to elucidate the specific mechanism of action of this compound and its effect on various signaling pathways.

Conclusion

This application note provides a comprehensive guide for the LC-MS analysis of this compound. The detailed protocols and data presentation guidelines will be valuable for researchers in the fields of pharmacology, toxicology, and drug development. The visualization of the experimental workflow and a potential signaling pathway offers a clear understanding of the analytical process and the compound's potential biological relevance.

References

Application of 2-t-Butyl-4-quinoline Carboxylic Acid in Virology: An Overview and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties.[1][2] Within this class, derivatives of quinoline-4-carboxylic acid have emerged as promising candidates for the development of novel antiviral agents. While direct studies on the virological applications of 2-t-Butyl-4-quinoline carboxylic acid are not extensively documented in publicly available literature, the broader family of 2-substituted-4-quinoline carboxylic acids has been the subject of significant research. This document summarizes the known antiviral applications of this class of compounds, focusing on their mechanism of action, structure-activity relationships, and relevant experimental protocols that could be adapted for the study of this compound.

A key antiviral mechanism for this class of compounds is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[1][3][4][5] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the replication of many viruses. By targeting a host factor, these compounds have the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[4]

Quantitative Data on Antiviral Activity of 2-Substituted-4-Quinoline Carboxylic Acid Derivatives

The following table summarizes the in vitro antiviral activity and DHODH inhibitory activity of selected 2-substituted-4-quinoline carboxylic acid derivatives. This data highlights the potential of this chemical scaffold.

Compound IDStructureVirusCell LineEC50 (nM)DHODH IC50 (nM)Reference
C44 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acidVesicular Stomatitis Virus (VSV)MDCK1.91.0[3][4]
Influenza A (WSN)MDCK41[3][4]
C12 7-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acidVesicular Stomatitis Virus (VSV)MDCK110Not Reported[4]
C42 2-(4-(tert-butyl)phenoxyphenyl)quinoline-4-carboxylic acid analogueVesicular Stomatitis Virus (VSV)MDCKMore potent than C12Not Reported[4]

Signaling Pathway: Inhibition of de novo Pyrimidine Biosynthesis

The primary antiviral mechanism of action for several potent 2-substituted-4-quinoline carboxylic acid derivatives is the inhibition of the host enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines (uridine and cytidine), which are essential building blocks for viral RNA and DNA synthesis. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral replication.

DHODH_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_virus Viral Replication Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP ... Viral_RNA_DNA Viral RNA/DNA Synthesis UTP_CTP->Viral_RNA_DNA Inhibitor 2-t-Butyl-4-quinoline carboxylic acid (analogues) Inhibitor->Dihydroorotate Inhibits

Caption: Inhibition of DHODH by 2-substituted-4-quinoline carboxylic acid analogues.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the antiviral activity of this compound.

Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol is designed to determine the concentration of the test compound that inhibits virus-induced cell death (cytopathic effect, CPE) by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for VSV)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock with a known titer

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Infection and Treatment:

    • After 24 hours, remove the growth medium from the cells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

    • Immediately after infection, add the serially diluted test compound to the respective wells.

    • Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line for 48-72 hours, or until the virus control wells show complete CPE.

  • Quantification of Cell Viability:

    • Assess cell viability using a chosen reagent according to the manufacturer's instructions.

    • For crystal violet staining, wash the plates, fix the cells, and stain with 0.1% crystal violet. After washing and drying, solubilize the dye and read the absorbance.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the EC50 value using non-linear regression analysis.

Protocol 2: DHODH Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of the test compound on the activity of human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Substrates: Dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol (DCIP) or Coenzyme Q10)

  • Assay buffer (e.g., Tris-HCl buffer with detergent)

  • Test compound (this compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding dihydroorotate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCIP) over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

    • Normalize the velocities to the vehicle control (100% enzyme activity).

    • Plot the percentage of enzyme activity against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel quinoline carboxylic acid derivative for antiviral activity.

Antiviral_Workflow Start Synthesize & Purify 2-t-Butyl-4-quinoline carboxylic acid Cytotoxicity Determine Cytotoxicity (CC50) in Host Cell Line Start->Cytotoxicity Antiviral_Assay In Vitro Antiviral Assay (e.g., CPE Inhibition) Start->Antiviral_Assay SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI EC50 Calculate EC50 Antiviral_Assay->EC50 EC50->SI DHODH_Assay DHODH Enzyme Inhibition Assay SI->DHODH_Assay If SI is high SAR Structure-Activity Relationship (SAR) Studies SI->SAR IC50 Determine IC50 DHODH_Assay->IC50 IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for evaluating the antiviral potential of a novel compound.

Conclusion

References

Application Notes and Protocols: Evaluating Quinoline-Based Carboxylic Acids as SIRT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 2-t-Butyl-4-quinoline carboxylic acid as a SIRT3 inhibitor.

Note: Extensive literature searches did not yield any evidence of This compound acting as a SIRT3 inhibitor. The following application notes and protocols are based on a structurally related and published SIRT3 inhibitor, 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6) , to provide a representative framework for evaluating potential quinoline-based SIRT3 inhibitors.[1][2]

Introduction

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism.[2] Its dysregulation is implicated in various diseases, including cancer, making it a compelling therapeutic target.[2] Quinoline derivatives have emerged as a promising scaffold for the development of SIRT3 inhibitors.[2] This document provides detailed protocols for the enzymatic and cellular evaluation of potential SIRT3 inhibitors, using the selective inhibitor 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) as a case study.[1][2]

Data Presentation

The inhibitory activity of quinoline-based compounds against sirtuins is typically determined by in vitro enzymatic assays. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: In Vitro Inhibitory Activity of Compound P6 Against SIRT1, SIRT2, and SIRT3 [2]

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)
P632.633.57.2

Table 2: Antiproliferative Activity of Compound P6 in MLLr Leukemic Cell Lines [2]

Cell LineIC50 (µM)
MOLM-135.8
MV4-116.3

Signaling Pathway

SIRT3 deacetylates and activates a variety of mitochondrial enzymes involved in metabolic processes and antioxidant defense. Inhibition of SIRT3 leads to the hyperacetylation of these substrates, which can impact cellular metabolism and redox balance, ultimately affecting cell growth and survival.

SIRT3_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects SIRT3 SIRT3 Metabolic_Enzymes Metabolic Enzymes (e.g., IDH2, GDH) SIRT3->Metabolic_Enzymes Deacetylation (Activation) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD2, Catalase) SIRT3->Antioxidant_Enzymes Deacetylation (Activation) NADH NADH SIRT3->NADH Increased_Acetylation Increased Mitochondrial Protein Acetylation SIRT3->Increased_Acetylation Acetyl_CoA Acetyl-CoA Metabolic_Enzymes->Acetyl_CoA Metabolism NAD NAD+ NAD->SIRT3 Cofactor Quinoline_Inhibitor 2-(4-Acrylamidophenyl) -quinoline-4-carboxylic acid (P6) Quinoline_Inhibitor->SIRT3 Inhibition Metabolic_Dysfunction Metabolic Dysfunction Increased_Acetylation->Metabolic_Dysfunction Oxidative_Stress Increased Oxidative Stress Increased_Acetylation->Oxidative_Stress Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Metabolic_Dysfunction->Cell_Cycle_Arrest Cell_Differentiation Cell Differentiation Metabolic_Dysfunction->Cell_Differentiation Oxidative_Stress->Cell_Cycle_Arrest

Caption: SIRT3 Inhibition Pathway by a Quinoline Derivative.

Experimental Protocols

In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)

This protocol describes a common method to assess the inhibitory potential of a compound against SIRT3 in vitro.

SIRT3_Assay_Workflow start Start prepare_reagents Prepare Reagents: - SIRT3 Enzyme - NAD+ - Fluorogenic Substrate - Test Compound - Assay Buffer start->prepare_reagents plate_setup Plate Setup (384-well): - Add Assay Buffer - Add Test Compound (various conc.) - Add SIRT3 Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add NAD+ and Fluorogenic Substrate pre_incubation->reaction_initiation incubation Incubate at 37°C for 60 min reaction_initiation->incubation reaction_stop Stop Reaction & Develop Signal: Add Developer Solution incubation->reaction_stop read_plate Read Fluorescence (Ex/Em = 360/460 nm) reaction_stop->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for SIRT3 Fluorometric Inhibition Assay.

Materials:

  • Recombinant Human SIRT3 enzyme

  • NAD+

  • Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compound (e.g., 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid)

  • 96- or 384-well black microplates

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microplate, add 25 µL of assay buffer, 5 µL of diluted SIRT3 enzyme, and 5 µL of the test compound at various concentrations. For the control wells, add 5 µL of DMSO.

  • Initiate the reaction by adding 15 µL of a substrate solution containing the fluorogenic peptide and NAD+.

  • Incubate the plate at 37°C for 45-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is used to determine the effect of the SIRT3 inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear microplates

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO) for 72 hours. Include a DMSO-only control.

  • For MTT assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the SIRT3 inhibitor on the cell cycle progression of cancer cells.[2]

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Analyze the data using appropriate software to quantify the percentage of cells in each phase.

Conclusion

While this compound is not a known SIRT3 inhibitor, the methodologies and data presented for the related compound, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, provide a comprehensive guide for researchers and drug development professionals interested in identifying and characterizing novel SIRT3 inhibitors within the quinoline scaffold. These protocols can be adapted to screen and evaluate new chemical entities for their potential as therapeutic agents targeting SIRT3.

References

Large-Scale Synthesis of Quinoline-4-Carboxylic Acids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The efficient and scalable synthesis of these molecules is therefore of paramount importance to the pharmaceutical industry. This document provides detailed application notes, experimental protocols, and comparative data for the large-scale synthesis of quinoline-4-carboxylic acids, catering to researchers, scientists, and professionals in drug development.

Application Notes

The industrial production of quinoline-4-carboxylic acids has traditionally been dominated by a few key named reactions, each with its own set of advantages and limitations. The choice of synthetic route on a large scale is often dictated by factors such as cost and availability of starting materials, reaction efficiency, safety, and environmental impact.

1. The Doebner-von Miller Reaction: This classical method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. A highly significant modification, the Doebner reaction, specifically utilizes an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids.

  • Advantages: The Doebner reaction is a one-pot, three-component reaction, which is advantageous for process efficiency. It has been shown to be highly scalable, with successful kilogram-scale syntheses reported.[1] The reaction can tolerate a wide range of functional groups on both the aniline and aldehyde, allowing for the synthesis of a diverse library of derivatives.[1]

  • Disadvantages: The classical Doebner-von Miller reaction can sometimes lead to mixtures of products and may require harsh reaction conditions. However, modern variations have addressed many of these issues.[1]

2. The Gould-Jacobs Reaction: This reaction proceeds via the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the desired quinoline-4-carboxylic acid.[2][3]

  • Advantages: The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines, which can be precursors to quinoline-4-carboxylic acids.[2] It is particularly effective for anilines bearing electron-donating groups.[2]

  • Disadvantages: The cyclization step often requires high temperatures, which can be energy-intensive and may lead to degradation of sensitive substrates.[4]

3. The Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). The 4-hydroxyquinolines can then be converted to quinoline-4-carboxylic acids.[5][6]

  • Advantages: This synthesis is versatile and can be directed towards different isomers based on reaction temperature.[6] The use of high-boiling solvents can significantly improve yields in the cyclization step.[7]

  • Disadvantages: The high temperatures required for cyclization (around 250 °C) can be a major drawback for large-scale production.[6]

4. The Pfitzinger Reaction: This reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base.[8][9]

  • Advantages: The Pfitzinger reaction is a one-pot synthesis that directly yields the desired carboxylic acid functionality.[9]

  • Disadvantages: The reaction is typically performed under basic conditions, which may not be suitable for substrates with base-labile functional groups.[10]

Modern Approaches for Scalable Synthesis:

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields in the synthesis of quinoline-4-carboxylic acids. Reactions that traditionally take hours can often be completed in minutes under microwave conditions.[3][10][11] This technology offers significant advantages for rapid process development and optimization.

  • Continuous Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. This technology is particularly well-suited for highly exothermic or hazardous reactions and allows for the seamless integration of multiple reaction and purification steps.[12]

Comparative Data for Large-Scale Synthesis Methods

The following table summarizes quantitative data from selected large-scale synthesis examples found in the literature. It is important to note that direct comparison can be challenging due to variations in substrates, specific conditions, and optimization levels.

Reaction NameScaleKey ReactantsCatalyst/ConditionsYieldReference
Doebner Reaction 371 g6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acidBF₃·THF, MeCN, 65 °C82%[1][10]
Pfitzinger Reaction 0.07 molKetone, IsatinPotassium hydroxide, Ethanol, RefluxModerate to Good[13]
Gould-Jacobs (Microwave) 2.0 mmolAniline, Diethyl ethoxymethylenemalonateMicrowave, 300 °C, 5 min47%[14]
Conrad-Limpach 72 mmol4-nitroaniline, Ethyl 3-ethoxybut-2-enoateH₂SO₄ (cat.), High-boiling solvent, Refluxup to 66%[7]
Doebner (Microwave) Multi-gramAromatic aldehydes, Substituted anilines, Pyruvic acidp-TSA, Ethanol, Microwave, 80 °C, 3 min50-80%[10]

Experimental Protocols

1. Kilogram-Scale Doebner-von Miller Synthesis of a Quinoline-4-Carboxylic Acid Derivative [1][10]

This protocol is based on a reported large-scale synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid.

Materials:

  • 6-(trifluoromethoxy)aniline

  • Benzaldehyde

  • Pyruvic acid

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Appropriate workup and purification solvents (e.g., ethyl acetate, hexane, sodium bicarbonate solution)

Equipment:

  • Large-scale reaction vessel with overhead stirrer, heating/cooling capabilities, and a port for dropwise addition.

  • Condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a solution of 6-(trifluoromethoxy)aniline (1.8 mol/L) and benzaldehyde (2.0 mol/L) in acetonitrile, add BF₃·THF (0.5 equivalents) at room temperature.

  • Heat the mixture to 65 °C and stir for 10 minutes.

  • Prepare a solution of pyruvic acid (0.6 mol/L) in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

  • After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically involving partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the carboxylic acid into the aqueous layer.

  • Separate the aqueous layer and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and then a non-polar solvent like hexane.

  • Dry the product in a vacuum oven to a constant weight.

2. Gram-Scale Microwave-Assisted Doebner Synthesis [10]

This protocol describes a rapid, microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives.

Materials:

  • Substituted aniline (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Pyruvic acid (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Ethanol

Equipment:

  • Microwave synthesis reactor

  • Microwave vials with stir bars

Procedure:

  • In a microwave vial, combine the substituted aniline (1 mmol), aromatic aldehyde (1 mmol), pyruvic acid (1 mmol), and a catalytic amount of p-TSA in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80 °C for 3-4 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by a suitable method, such as recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagrams

Doebner_von_Miller_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Isolation Aniline Aniline ReactionVessel Reaction Vessel (Heated) Aniline->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel PyruvicAcid Pyruvic Acid PyruvicAcid->ReactionVessel Slow Addition Extraction Aqueous Extraction ReactionVessel->Extraction Reaction Mixture Precipitation Acidification & Precipitation Extraction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Quinoline-4-Carboxylic Acid Drying->Product

Caption: Experimental workflow for the large-scale Doebner-von Miller synthesis.

Gould_Jacobs_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Sequence Aniline Aniline Condensation Condensation Aniline->Condensation Malonate Ethoxymethylenemalonate Malonate->Condensation Cyclization Thermal Cyclization (High Temp) Condensation->Cyclization Anilidomethylenemalonate Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis 4-Hydroxyquinoline-3-carboxylate Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Product Quinoline-4-Carboxylic Acid Decarboxylation->Product

Caption: Stepwise workflow for the Gould-Jacobs synthesis of quinoline-4-carboxylic acids.

Conrad_Limpach_Knorr_Workflow cluster_reactants Reactants cluster_reaction Reaction & Cyclization cluster_conversion Conversion to Acid Aniline Aniline Condensation Condensation Aniline->Condensation Ketoester β-Ketoester Ketoester->Condensation Cyclization Thermal Cyclization (~250°C) Condensation->Cyclization Schiff Base Conversion Further Chemical Steps (e.g., Oxidation) Cyclization->Conversion 4-Hydroxyquinoline Product Quinoline-4-Carboxylic Acid Conversion->Product

Caption: General workflow for the Conrad-Limpach-Knorr synthesis to obtain quinoline-4-carboxylic acids.

Pfitzinger_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Isolation Isatin Isatin ReactionVessel Reaction Vessel (Heated) Isatin->ReactionVessel Carbonyl Carbonyl Compound Carbonyl->ReactionVessel Base Base (e.g., KOH) Base->ReactionVessel Acidification Acidification ReactionVessel->Acidification Filtration Filtration Acidification->Filtration Product Quinoline-4-Carboxylic Acid Filtration->Product

Caption: Workflow for the one-pot Pfitzinger synthesis of quinoline-4-carboxylic acids.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of quinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often enhanced purity.[1][2] This resource is intended to guide researchers in leveraging microwave technology for the efficient synthesis of quinoline scaffolds.

Introduction to Microwave-Assisted Quinoline Synthesis

Quinolines are a vital structural motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[3] Traditional methods for quinoline synthesis, such as the Friedländer, Doebner-von Miller, and Combes reactions, often require harsh conditions and prolonged reaction times.[4][5][6] The application of microwave irradiation to these classical reactions can lead to significant improvements in efficiency and sustainability. Microwave energy directly heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates.[7]

Key Synthetic Methodologies

This section details the protocols for three classical methods of quinoline synthesis adapted for microwave-assisted procedures.

Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8]

CatalystSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
Acetic Acid (neat)Acetic Acid-1605Excellent[4][9]
p-TSAEthanol-803-450-80[7]
YbCl₃Solvent-free----
Nafion NR50Ethanol----[7]

This protocol describes the efficient synthesis of quinoline derivatives from 2-aminobenzophenone and a cyclic ketone using acetic acid as both a catalyst and solvent under microwave irradiation.[4]

Reagents:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclic or acyclic ketone (1.2 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol) and the ketone (1.2 mmol).

  • Add glacial acetic acid (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Friedlander_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Reagents Combine 2-aminoaryl ketone, ketone, and acetic acid in microwave vial Microwave Irradiate at 160°C for 5 minutes Reagents->Microwave Seal vial Cooling Cool to room temperature Microwave->Cooling Neutralization Neutralize with NaHCO3 solution Cooling->Neutralization Filtration Filter and wash precipitate Neutralization->Filtration Purification Recrystallize product Filtration->Purification

Caption: Workflow for Microwave-Assisted Friedländer Synthesis.

Microwave-Assisted Doebner-von Miller Reaction
CatalystSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
Phosphotungstic AcidSolvent-free300-10-1579-94[8]
Indium(III) chloride/Silica gelSolvent-free---Good

This protocol outlines a general procedure for the microwave-assisted Doebner-von Miller reaction. Optimization of catalyst, temperature, and time may be necessary for specific substrates.

Reagents:

  • Aniline (1.0 mmol)

  • α,β-Unsaturated aldehyde or ketone (1.1 mmol)

  • Acid catalyst (e.g., Phosphotungstic acid, 5 mol%)

  • Optional: High-boiling solvent (e.g., DMF, NMP) or solvent-free

Procedure:

  • In a microwave reaction vial, combine the aniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.1 mmol), and the acid catalyst.

  • If using a solvent, add it to the vial. For solvent-free conditions, ensure the reagents are well-mixed.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with a microwave power of approximately 300 W for 10-15 minutes. The temperature should be monitored and controlled.

  • After cooling, the reaction mixture is worked up by adding a suitable solvent (e.g., ethyl acetate) and washing with a saturated solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Doebner_von_Miller cluster_reactants Reactants Aniline Aniline Microwave Microwave Irradiation Aniline->Microwave Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Unsaturated_Carbonyl->Microwave Catalyst Acid Catalyst Catalyst->Microwave Intermediate Dihydroquinoline Intermediate Microwave->Intermediate Cyclization Quinoline Quinoline Derivative Intermediate->Quinoline Oxidation

Caption: Key components of the Doebner-von Miller reaction.

Microwave-Assisted Combes Quinoline Synthesis

The Combes synthesis involves the reaction of anilines with β-diketones to form 2,4-disubstituted quinolines.[5] The use of a solid acid catalyst under solvent-free microwave conditions provides an environmentally friendly and efficient approach.[1]

CatalystSolventPower (W)Time (min)Yield (%)Reference
NKC-9 ResinSolvent-free4001.5High[1]
H₂SO₄Ethanol/Xylene----

This protocol details the synthesis of 2-methyl-4-quinolinones from anilines and ethyl acetoacetate using an acidic resin catalyst under solvent-free microwave irradiation.[1]

Reagents:

  • Aniline (2.0 mmol)

  • Ethyl acetoacetate (2.4 mmol)

  • NKC-9 acidic styrol resin (catalytic amount)

Procedure:

  • In a suitable microwave reaction vessel, thoroughly mix the aniline (2.0 mmol), ethyl acetoacetate (2.4 mmol), and the NKC-9 resin.

  • Place the open vessel into the microwave reactor.

  • Irradiate the mixture at 400 W for 1.5 minutes.

  • After the reaction, allow the mixture to cool.

  • The solid product is then purified, which may involve washing with a suitable solvent to remove unreacted starting materials and catalyst. The catalyst can often be recovered by filtration.[1]

Combes_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Reagents Mix aniline, β-diketone, and acidic resin in reaction vessel Microwave Irradiate at 400W for 1.5 minutes (solvent-free) Reagents->Microwave Cooling Cool to room temperature Microwave->Cooling Purification Purify product (e.g., washing) Cooling->Purification Catalyst_Recovery Recover catalyst by filtration Purification->Catalyst_Recovery

Caption: Workflow for Microwave-Assisted Combes Synthesis.

Conclusion

Microwave-assisted synthesis represents a powerful tool for the rapid and efficient construction of quinoline derivatives. The protocols and data presented herein demonstrate the significant advantages of this technology in reducing reaction times and improving yields for classical quinoline syntheses. Researchers and drug development professionals are encouraged to adopt these methodologies to accelerate their discovery and development programs. Further exploration of different catalysts, solvents, and microwave parameters can lead to even more optimized and sustainable synthetic routes.

References

Application Notes & Protocols: One-Pot Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Arylquinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the core structure of many pharmacologically active agents.[1] They exhibit a wide range of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a classical and effective method for synthesizing these scaffolds.[2][3] Modern advancements have led to the development of efficient, one-pot protocols that utilize various catalytic systems and energy sources to improve yields, reduce reaction times, and promote environmentally benign conditions.[2][4]

This document provides detailed protocols for three distinct one-pot methods for synthesizing 2-arylquinoline-4-carboxylic acids: a ytterbium-catalyzed reaction in water, a solvent-free reaction using a reusable magnetic nanoparticle catalyst, and a rapid microwave-assisted synthesis.

Comparative Data of One-Pot Syntheses

The following table summarizes quantitative data from various one-pot methodologies for the synthesis of 2-arylquinoline-4-carboxylic acid derivatives, allowing for easy comparison of catalysts, conditions, and efficiency.

EntryReactants (Aniline, Aldehyde)Catalyst / ConditionsSolventTimeYield (%)Reference
1Aniline, BenzaldehydeYtterbium perfluorooctanoate [Yb(PFO)3] (2.5 mol%) / RefluxWater2-3 h92[2]
21-Naphthylamine, 4-MethylbenzaldehydeFe3O4@SiO2-urea-thiazole sulfonic acid chloride (10 mg) / 100°CSolvent-free25 min95[1]
3Aniline, BenzaldehydeIndium(III) chloride (InCl3) / Microwave IrradiationAcetonitrile3 min57[5]
4Aniline, 2-NitrobenzaldehydeTrifluoroacetic acid (TFA) / RefluxEthanol12 h-[3]
5Aniline, BenzaldehydeSulfamic acid / 110°C1,4-dioxane/n-butanol8 h53[6]
62-Vinylanilines, Benzyl halidesIn situ generated HBr / 140°CNMP-up to 96[7]

Experimental Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for the one-pot synthesis and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow A Reactant Mixing (Aniline, Aldehyde, Pyruvic Acid, Catalyst) B Reaction (Heating / MW / Ultrasound) A->B C Cooling & Precipitation B->C D Filtration & Washing C->D E Drying & Purification (e.g., Recrystallization) D->E F Final Product (2-Arylquinoline-4-Carboxylic Acid) E->F

Caption: General workflow for one-pot synthesis.

G cluster_mechanism Simplified Doebner Reaction Mechanism R1 Aniline + Aryl Aldehyde I1 Schiff Base (Imine) Formation R1->I1 R2 Pyruvic Acid I2 Reaction with Pyruvic Acid Enol R2->I2 I1->I2 I3 Intramolecular Cyclization I2->I3 I4 Dehydration & Aromatization (Oxidation) I3->I4 P 2-Arylquinoline-4- Carboxylic Acid I4->P

Caption: Simplified Doebner reaction mechanism.

Experimental Protocols

Protocol 1: Ytterbium Perfluorooctanoate [Yb(PFO)3] Catalyzed Synthesis in Water

This protocol describes an environmentally friendly, one-pot, three-component synthesis using a rare-earth metal catalyst in water.[2]

Materials and Reagents:

  • Substituted Aniline (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Pyruvic Acid (1.2 mmol)

  • Ytterbium perfluorooctanoate [Yb(PFO)3] (0.025 mmol, 2.5 mol%)

  • Deionized Water (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer with heating plate

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), pyruvic acid (1.2 mmol), and Yb(PFO)3 (0.025 mmol).

  • Add deionized water (5 mL) to the flask.

  • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash it with cold water (2 x 10 mL).

  • Purify the crude solid by recrystallization from hot ethanol to yield the pure 2-arylquinoline-4-carboxylic acid.

Protocol 2: Magnetic Nanoparticle-Catalyzed Solvent-Free Synthesis

This protocol details a solvent-free method using a magnetically recoverable and reusable catalyst, offering high yields and short reaction times.[1]

Materials and Reagents:

  • Substituted Aniline/Naphthylamine (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Pyruvic Acid (1.0 mmol)

  • Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst (10 mg)

  • Reaction vial or flask

  • Magnetic stirrer with heating plate

  • External magnet for catalyst recovery

  • Ethyl acetate and n-hexane (for purification)

Procedure:

  • In a reaction vial, combine the aniline derivative (1.0 mmol), aryl aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the magnetic nanoparticle catalyst (10 mg).

  • Seal the vial and place it on a preheated stirrer plate at 100°C.

  • Stir the mixture for 20-30 minutes. Monitor the reaction via TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add ethyl acetate (10 mL) to dissolve the product.

  • Use a strong external magnet to hold the catalyst to the side of the vial and carefully decant the solution containing the product.

  • Wash the catalyst with additional ethyl acetate (2 x 5 mL), decanting the washings into the product solution. The catalyst can be dried and reused.

  • Evaporate the combined organic solutions under reduced pressure.

  • Purify the resulting solid by recrystallization from an ethyl acetate/n-hexane solvent system.

Protocol 3: Microwave-Assisted Indium(III) Chloride (InCl3) Catalyzed Synthesis

This protocol utilizes microwave irradiation to achieve extremely rapid synthesis of the target compounds.[5]

Materials and Reagents:

  • N-arylbenzaldimine (prepared from aniline and benzaldehyde) (1.0 mmol)

  • 2-methoxy acrylate or acrylamide (1.1 mmol)

  • Indium(III) chloride (InCl3) (0.1 mmol, 10 mol%)

  • Acetonitrile (2 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Place the N-arylbenzaldimine (1.0 mmol), 2-methoxy acrylate (1.1 mmol), and InCl3 (0.1 mmol) in a 10 mL microwave reactor vial equipped with a magnetic stir bar.

  • Add acetonitrile (2 mL) to the vial.

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the mixture for 3 minutes at a set temperature (e.g., 120-150°C, specific conditions may require optimization).

  • After the irradiation is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-arylquinoline-4-carboxylic acid derivative.

References

Application Notes and Protocols: The Use of Quinoline Carboxylic Acid Derivatives in Neurokinin-3 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor that plays a significant role in the regulation of various physiological processes, including reproductive function and thermoregulation.[1][2] Antagonism of the NK3R has emerged as a promising therapeutic strategy for conditions such as menopausal hot flushes, polycystic ovary syndrome (PCOS), and certain central nervous system (CNS) disorders.[1][2][3]

While the specific compound "2-t-Butyl-4-quinoline carboxylic acid" is not extensively documented in the context of NK3R antagonism, the quinoline scaffold is a core structural feature of several potent and selective NK3R antagonists. A prominent and well-characterized example is SB-222200 , a potent, selective, and orally active NK3R antagonist that readily crosses the blood-brain barrier.[3][4][5] These notes will focus on the application of quinoline-based antagonists, using SB-222200 as the primary exemplar, in NK3R research.

Data Presentation: In Vitro and In Vivo Activity of SB-222200

The following tables summarize the quantitative data for the interaction of SB-222200 with the neurokinin-3 receptor across various experimental paradigms.

Table 1: In Vitro Binding Affinity and Functional Antagonism of SB-222200

ParameterSpecies/Cell LineReceptorValueReference
Binding Affinity (Ki) CHO cells expressing human NK3RhNK3R4.4 nM[3][4][5]
HEK293 cells expressing murine NK3RmNK3R174 nM[4][6]
CHO cells expressing human NK1RhNK1R>100,000 nM[3][4][5]
CHO cells expressing human NK2RhNK2R250 nM[3][4][5]
Functional Antagonism (IC50) HEK293 cells expressing human NK3R (NKB-induced Ca²⁺ mobilization)hNK3R18.4 nM[3][4][5]
HEK293 cells expressing murine NK3R (NKB-induced Ca²⁺ mobilization)mNK3R265 nM[4][6]

Table 2: In Vivo Efficacy of SB-222200

Experimental ModelAgonistEndpointRoute of AdministrationED50Reference
MiceSenktide (i.p. or i.c.v.)Inhibition of behavioral responses (head shakes, tail whips)Oral~5 mg/kg[4][5][6]

Signaling Pathway

The neurokinin-3 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neurokinin B (NKB), the receptor activates Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a variety of downstream cellular responses.

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Intracellular Ca²⁺ Release ER->Ca_release Induces Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Triggers Antagonist SB-222200 (Antagonist) Antagonist->NK3R Blocks

NK3R Gq-coupled signaling cascade.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK3R

This protocol is designed to determine the binding affinity (Ki) of a test compound for the human neurokinin-3 receptor.

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human NK3 receptor.

  • Radioligand: ¹²⁵I-[MePhe⁷]neurokinin B (NKB).

  • Test Compound: SB-222200 or other quinoline derivatives.

  • Non-specific binding control: A high concentration of a known non-radiolabeled NK3R ligand (e.g., unlabeled NKB or Senktide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (or vehicle for total binding, or non-specific control for non-specific binding).

    • Radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB) at a final concentration near its Kd.

    • Cell membranes (protein concentration to be optimized, typically 5-20 µ g/well ).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the ability of a test compound to antagonize NKB-induced intracellular calcium mobilization in cells expressing the NK3R.

Materials:

  • Cells: HEK293 cells stably expressing the human NK3 receptor.

  • Agonist: Neurokinin B (NKB) or Senktide.

  • Test Compound: SB-222200 or other quinoline derivatives.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the HEK293-hNK3R cells into the microplates and allow them to adhere overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound (SB-222200) at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.

  • Inject the NK3R agonist (e.g., NKB) at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound at each concentration. Plot the percentage of inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel quinoline-based NK3R antagonist.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50 & pA2) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Screening (vs. NK1R, NK2R, etc.) Functional_Assay->Selectivity_Panel Pharmacokinetics Pharmacokinetic Studies (PK) (Oral Bioavailability, BBB Penetration) Selectivity_Panel->Pharmacokinetics Lead Candidate Selection Pharmacodynamics Pharmacodynamic Studies (PD) (Senktide Challenge Model) Pharmacokinetics->Pharmacodynamics Efficacy_Model Disease-Relevant Model (e.g., Menopausal Hot Flush Model) Pharmacodynamics->Efficacy_Model

Workflow for NK3R antagonist characterization.

References

Application Notes and Protocols for the Study of 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline carboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial interest in medicinal chemistry due to their potential as therapeutic agents, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a detailed experimental design for the investigation of a specific analog, 2-t-Butyl-4-quinoline carboxylic acid, focusing on its potential as an anticancer agent through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

The STAT3 protein is a key signaling molecule involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[2][4] Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of STAT3 phosphorylation, a critical step in its activation.[4] The bulky tert-butyl group at the 2-position of the quinoline ring in this compound may offer unique steric and electronic properties that could enhance its binding affinity and selectivity for the STAT3 SH2 domain.

These application notes provide a comprehensive framework for researchers to explore the anticancer potential of this compound, from initial cell viability screening to mechanistic studies targeting the STAT3 pathway.

Potential Applications

  • Anticancer Drug Discovery: Investigation of this compound as a lead compound for the development of novel anticancer therapeutics targeting STAT3-driven malignancies.

  • Chemical Biology: Utilization as a chemical probe to study the role of STAT3 signaling in various cellular processes.

  • Pharmacology: Characterization of its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

Quantitative Data Summary

While specific experimental data for this compound is not yet publicly available, the following table summarizes the biological activities of closely related 2-substituted quinoline-4-carboxylic acid derivatives to provide a reference for expected potency.

Compound ID2-SubstituentAssay TypeTarget/Cell LineIC50/EC50 (µM)
Analog A PhenylSTAT3 Inhibition (in vitro)STAT3 SH2 domain17.53 (Ki)[2]
Analog B 7-cyano-1-phenyl-4-oxo-1,4-dihydroSTAT3 Phosphorylation (cell-based)U266 cells0.17[4]
Analog C Phenyl (amide derivative)Cell Viability (MTT)MDA-MB-468Potent Inhibition[2]
Analog D Phenyl (dimer derivative)Cell Viability (MTT)MDA-MB-468Potent Inhibition[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines with known constitutive STAT3 activation (e.g., MDA-MB-231, U266).

Workflow for Cell Viability (MTT) Assay

G A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with 2-t-Butyl-4-quinoline carboxylic acid (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J

Caption: Workflow of the MTT assay for assessing cell viability.

Materials:

  • Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known STAT3 inhibitor).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubation: Incubate the plates overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the compound.

Western Blot for STAT3 Phosphorylation

This protocol is used to determine if this compound inhibits the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), which is a key indicator of its activation.

Workflow for Western Blot Analysis

G A Treat cells with 2-t-Butyl-4-quinoline carboxylic acid B Lyse cells and collect protein A->B C Determine protein concentration (BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect signal with ECL substrate H->I J Image and quantify band intensities I->J

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Materials:

  • Cancer cell line with constitutive STAT3 activation

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and add ECL substrate.

  • Image Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the p-STAT3 and total STAT3 levels to the β-actin loading control.

Signaling Pathway

Proposed Mechanism of Action: Inhibition of the JAK-STAT3 Signaling Pathway

The Janus kinase (JAK)-STAT3 signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. This compound is hypothesized to inhibit this pathway by binding to the SH2 domain of STAT3, thereby preventing its phosphorylation by JAKs. This, in turn, blocks STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Bcl_xL_mRNA Bcl-xL mRNA Apoptosis Inhibition Apoptosis Inhibition Bcl_xL_mRNA->Apoptosis Inhibition CyclinD1_mRNA Cyclin D1 mRNA Cell Cycle Progression Cell Cycle Progression CyclinD1_mRNA->Cell Cycle Progression DNA DNA STAT3_dimer_nuc->DNA Bcl_xL_gene Bcl-xL Gene DNA->Bcl_xL_gene Transcription CyclinD1_gene Cyclin D1 Gene DNA->CyclinD1_gene Transcription Bcl_xL_gene->Bcl_xL_mRNA CyclinD1_gene->CyclinD1_mRNA Compound 2-t-Butyl-4-quinoline carboxylic acid Compound->STAT3_p Inhibition

Caption: Proposed inhibition of the JAK-STAT3 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-t-Butyl-4-quinoline carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the this compound core are the Pfitzinger reaction, the Doebner reaction, and the Combes synthesis.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, methyl tert-butyl ketone (3,3-dimethyl-2-butanone), under basic conditions.[1][2]

  • Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde (pivalaldehyde), and pyruvic acid.[2]

  • Combes Quinoline Synthesis: This method uses the acid-catalyzed condensation of an aniline with a β-diketone, such as pivaloylacetone.[3]

Q2: I am observing a very low yield in my Pfitzinger reaction. What are the potential causes?

A2: Low yields in the Pfitzinger synthesis of this compound can be attributed to several factors:

  • Steric Hindrance: The bulky tert-butyl group on methyl tert-butyl ketone can sterically hinder the initial condensation with the isatin intermediate.

  • Side Reactions: Under strongly basic conditions, isatin can undergo self-condensation or decomposition. The ketone can also undergo self-aldol condensation.

  • Incomplete Reaction: The reaction may not have gone to completion. Reaction times for Pfitzinger reactions can be long, sometimes requiring reflux for 24 hours or more.[4]

  • Precipitation Issues: The product may be partially soluble in the reaction mixture, leading to losses during workup and isolation.

Q3: Are there any known issues with the Doebner reaction for this specific compound?

A3: While the Doebner reaction is versatile, synthesizing this compound can present challenges. The use of pivalaldehyde, a sterically hindered aldehyde, may slow down the initial imine formation with aniline. Additionally, traditional Doebner conditions can sometimes lead to low yields, especially with substituted anilines.[5] Modern modifications using Lewis acids like BF₃·THF in acetonitrile have been shown to improve yields and accommodate a wider range of substrates, including aliphatic aldehydes like pivalaldehyde.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Pfitzinger: Insufficient reaction time or temperature. Steric hindrance from the t-butyl group. Base degradation of starting materials.Extend the reflux time (monitor by TLC). Consider using a higher boiling point solvent like diethylene glycol. Use a stronger, non-nucleophilic base.
Doebner: Inefficient imine formation. Low reactivity of the aniline.Use a Lewis acid catalyst (e.g., BF₃·THF) to promote imine formation. Ensure the aniline is of high purity. For anilines with electron-withdrawing groups, longer reaction times or higher temperatures may be necessary.[6][7]
Combes: Incomplete cyclization of the enamine intermediate.Use a stronger acid catalyst, such as polyphosphoric acid (PPA), which also acts as a dehydrating agent.[3]
Formation of Tarry Byproducts Pfitzinger: Polymerization or decomposition of starting materials under strong base and heat.Add the ketone slowly to the reaction mixture. Ensure the temperature does not exceed the recommended reflux temperature. Consider a modified Pfitzinger approach using milder conditions if possible.
Doebner/Combes: Acid-catalyzed polymerization of the aldehyde or β-diketone.Add the carbonyl component dropwise to the reaction mixture.[6] Use a milder acid catalyst or optimize the reaction temperature.
Difficulty in Product Purification The product is contaminated with unreacted starting materials or side products.Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid). Column chromatography on silica gel may be necessary for highly impure samples. Washing the crude product with a non-polar solvent can help remove some organic impurities.
Product is an Inseparable Mixture of Isomers Combes: Use of an unsymmetrical β-diketone can lead to regioisomers.While pivaloylacetone is symmetrical with respect to the reactive methylene, ensure its purity. If using a different unsymmetrical ketone, consider that a mixture of products is likely.

Experimental Protocols

Pfitzinger Synthesis of this compound

This protocol is a generalized procedure based on the classical Pfitzinger reaction and should be optimized for the specific substrate.

Materials:

  • Isatin

  • Methyl tert-butyl ketone (3,3-dimethyl-2-butanone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a minimal amount of water and then add ethanol.

  • To this basic solution, add isatin and stir at room temperature for approximately one hour. The color of the solution should change, indicating the formation of the potassium salt of isatoic acid.

  • Slowly add methyl tert-butyl ketone to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and neutral byproducts.

  • Carefully acidify the aqueous layer with HCl or acetic acid to a pH of approximately 4-5. The product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or aqueous acetic acid.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis

Reaction Reactants Typical Catalyst/Reagent Typical Solvent General Yield Range
Pfitzinger Isatin, Methyl tert-butyl ketoneKOH or NaOHEthanol, WaterModerate to Good
Doebner Aniline, Pivalaldehyde, Pyruvic AcidNone (classical) or Lewis Acid (modified)Ethanol or AcetonitrileVariable, can be low
Combes Aniline, PivaloylacetoneStrong Acid (e.g., H₂SO₄, PPA)None or high-boiling solventModerate to Good

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve KOH in H2O/Ethanol B Add Isatin, stir 1h A->B Formation of Isatoate C Add Methyl tert-butyl ketone B->C D Reflux for 24-48h (Monitor by TLC) C->D E Cool & Remove Ethanol D->E F Dissolve in H2O & Extract E->F Aqueous Workup G Acidify Aqueous Layer F->G Product Precipitation H Filter Precipitate G->H I Recrystallize Product H->I Crude Product J Dry Final Product I->J

Caption: Experimental workflow for the Pfitzinger synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Increase_Time Increase reaction time and/or temperature Check_Completion->Increase_Time No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Purify_Reagents Purify starting materials (distillation, recrystallization) Check_Purity->Purify_Reagents No Consider_Catalyst Is the catalyst/reagent appropriate? Check_Purity->Consider_Catalyst Yes Optimize_Catalyst Optimize catalyst/reagent concentration or type (e.g., stronger base, Lewis acid) Consider_Catalyst->Optimize_Catalyst No Workup_Loss Are there losses during workup? Consider_Catalyst->Workup_Loss Yes Optimize_Workup Optimize workup procedure (e.g., adjust pH carefully, use different extraction solvents) Workup_Loss->Optimize_Workup Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-t-Butyl-4-quinoline carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule and is generally insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). It exhibits solubility in organic solvents. Due to the presence of the carboxylic acid group, its solubility can be influenced by pH; it is expected to be more soluble in basic conditions where the carboxylic acid is deprotonated.

Q2: In which organic solvents can I dissolve this compound?

A2: While specific quantitative data for this compound is limited, based on its structure and data from analogous compounds, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. For a close structural analog, 2-isobutyl-quinoline-4-carboxylic acid, the solubility in DMSO has been reported to be 0.2 mg/mL. The parent compound, quinoline-4-carboxylic acid, is reported to be soluble in DMSO at a concentration of 34 mg/mL[1].

Q3: I am observing precipitation when I dilute my DMSO stock solution with aqueous media for my cell-based assay. What should I do?

A3: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform serial dilutions in your culture medium.

  • Lower Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in DMSO.

  • Vortexing/Sonication: After dilution, vortex the solution vigorously or briefly sonicate it to aid in dissolution.

  • Co-solvents: In some cases, the use of a co-solvent like PEG400 or a small percentage of a surfactant like Tween 80 in the final solution can help maintain solubility. However, the compatibility of these additives with your specific assay must be verified.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%, and preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to addressing common solubility challenges encountered with this compound.

Problem: The compound is not dissolving in the chosen solvent.

Workflow for Troubleshooting Insolubility:

G start Start: Compound fails to dissolve check_solvent Verify solvent purity and dryness start->check_solvent try_heating Gently warm the solution (e.g., 37-50°C) check_solvent->try_heating try_sonication Sonicate the sample try_heating->try_sonication success Compound Dissolved try_heating->success Success increase_volume Increase solvent volume try_sonication->increase_volume try_sonication->success Success change_solvent Switch to a stronger polar aprotic solvent (e.g., from Ethanol to DMSO) increase_volume->change_solvent increase_volume->success Success check_pH Is the solvent aqueous or buffered? change_solvent->check_pH change_solvent->success Success adjust_pH Adjust pH to be slightly basic (e.g., pH > 8) with dilute NaOH check_pH->adjust_pH Yes fail Consult further technical support check_pH->fail No adjust_pH->success adjust_pH->fail Still insoluble

Caption: Troubleshooting workflow for compound dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for compounds structurally related to this compound. This data can be used as a reference for solvent selection.

Compound NameSolventSolubility
2-Isobutyl-quinoline-4-carboxylic acidDMSO0.2 mg/mL
Quinoline-4-carboxylic acidDMSO34 mg/mL[1]
Brequinar (a quinoline carboxylic acid derivative)Water (pH 7.4)< 0.10 mg/mL[2]
Analog 3 (a quinoline carboxylic acid derivative)Not Specified14.5 µg/mL[2]
Analog 41 (a quinoline carboxylic acid derivative)Not Specified>1000 µg/mL[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for preparing working solutions for in vitro experiments.

Materials:

  • This compound (MW: 229.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out approximately 2.29 mg of this compound and place it into a sterile microcentrifuge tube or amber glass vial.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be attempted.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing a Working Solution for Cell Culture:

G start Start: 10 mM Stock in DMSO intermediate_dilution Prepare an intermediate dilution (e.g., 1 mM) in DMSO or cell culture medium start->intermediate_dilution final_dilution Add intermediate dilution to pre-warmed cell culture medium to achieve final concentration intermediate_dilution->final_dilution vortex Immediately vortex or gently mix final_dilution->vortex check_precipitation Visually inspect for precipitation vortex->check_precipitation use_in_assay Use immediately in cell-based assay check_precipitation->use_in_assay No Precipitation troubleshoot Troubleshoot (see FAQ Q3) check_precipitation->troubleshoot Precipitation Occurs DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation DHODH->Orotate Inhibitor 2-t-Butyl-4-quinoline carboxylic acid Inhibitor->DHODH SIRT3_Pathway SIRT3 SIRT3 Deacetylation Deacetylation SIRT3->Deacetylation Increased_ROS Increased ROS & Metabolic Stress SIRT3->Increased_ROS Inhibitor 2-t-Butyl-4-quinoline carboxylic acid Inhibitor->SIRT3 Mitochondrial_Proteins Mitochondrial Proteins (e.g., SOD2, IDH2) Mitochondrial_Proteins->Deacetylation ROS_Homeostasis ROS Homeostasis & Metabolic Adaptation Deacetylation->ROS_Homeostasis Cell_Survival Leukemia Cell Survival ROS_Homeostasis->Cell_Survival Apoptosis Apoptosis Increased_ROS->Apoptosis

References

Technical Support Center: Synthesis of 2-t-Butyl-4-quinoline Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-t-Butyl-4-quinoline carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and well-established methods for synthesizing this compound are the Doebner reaction and the Pfitzinger reaction.

  • Doebner Reaction: This method involves a three-component condensation of an aniline, pivalaldehyde (2,2-dimethylpropanal), and pyruvic acid.[1][2]

  • Pfitzinger Reaction: This route utilizes the condensation of isatin with a ketone containing an α-methylene group, in this case, pinacolone (3,3-dimethyl-2-butanone), in the presence of a strong base.[3][4]

Q2: What are the common impurities I might encounter during the synthesis?

A2: The impurity profile can vary significantly depending on the chosen synthetic route and reaction conditions.

  • Doebner Reaction Impurities:

    • Unreacted Starting Materials: Residual aniline, pivalaldehyde, or pyruvic acid.

    • Side-Products from Pivalaldehyde: Pivalaldehyde can undergo self-condensation or other side reactions under acidic or basic conditions.

    • Decarboxylated Product: Loss of the carboxylic acid group from the final product can occur under harsh thermal or acidic conditions.

    • Michael Adducts: Incomplete cyclization can lead to the formation of Michael addition products between the aniline and the unsaturated intermediate.

  • Pfitzinger Reaction Impurities:

    • Unreacted Isatin or Pinacolone: Incomplete reaction can leave starting materials in the crude product.

    • Isatin Ring-Opening Byproducts: The initial hydrolysis of isatin to isatinic acid is a key step; however, further decomposition can occur under harsh basic conditions.

    • Resinous Byproducts: The Pfitzinger reaction, particularly with sterically hindered ketones like pinacolone, is known to sometimes produce intractable resinous materials, which can complicate purification.[4]

    • Incomplete Cyclization Products: Intermediates formed from the initial condensation of isatin and pinacolone may not fully cyclize to the quinoline ring system.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through crystallization. The crude product is often precipitated from the reaction mixture by adjusting the pH. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or toluene, can yield a product of high purity. It is crucial to carefully control the crystallization conditions to minimize the inclusion of impurities.

Q4: What analytical techniques are recommended for identifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for the structural elucidation of the desired product and any isolated byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Doebner Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Sub-optimal reaction temperature. 2. Incorrect stoichiometry of reactants. 3. Decomposition of starting materials or intermediates. [5]1. Optimize the reaction temperature. A gradual increase in temperature might be necessary to drive the reaction to completion.2. Adjust the molar ratios of aniline, pivalaldehyde, and pyruvic acid. An excess of one reactant may be beneficial.3. Consider the dropwise addition of pyruvic acid to control the reaction rate and minimize decomposition.[5]
Formation of a Significant Amount of Byproducts 1. Side reactions of pivalaldehyde. 2. Incomplete cyclization. 1. Use a milder catalyst or adjust the catalyst concentration. 2. Ensure sufficient reaction time and optimal temperature for the cyclization step.
Difficulty in Isolating the Product 1. Product is soluble in the reaction mixture. 2. Formation of an oil instead of a precipitate. 1. Carefully adjust the pH of the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation. 2. If an oil forms, try trituration with a non-polar solvent or attempt to crystallize from a different solvent system.
Pfitzinger Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Harsh basic conditions leading to decomposition. 2. Steric hindrance from the t-butyl group of pinacolone slowing down the reaction. 3. Incomplete hydrolysis of isatin. 1. Use a milder base or lower the reaction temperature. 2. Increase the reaction time to allow for the sterically hindered ketone to react. 3. Ensure the isatin is fully converted to the isatinic acid salt before adding the ketone.
Formation of Resinous Byproducts 1. High reaction temperature. 2. Prolonged reaction time at elevated temperatures. 1. Carefully control the reaction temperature and avoid excessive heating. 2. Monitor the reaction progress (e.g., by TLC or HPLC) and stop the reaction once the starting material is consumed.
Product is Difficult to Purify 1. Contamination with unreacted isatin. 2. Presence of colored impurities. 1. Optimize the stoichiometry to ensure complete consumption of isatin. 2. Consider a charcoal treatment of the product solution before crystallization to remove colored impurities.

Experimental Protocols

Doebner Synthesis of this compound

A general procedure for the Doebner reaction is as follows:

  • In a round-bottom flask, dissolve aniline in a suitable solvent, such as ethanol.

  • Add pivalaldehyde to the solution.

  • Slowly add pyruvic acid to the reaction mixture.

  • The reaction mixture is then heated to reflux for several hours.

  • After cooling, the product is typically precipitated by the addition of water or by adjusting the pH with a base.

  • The crude product is collected by filtration, washed, and then purified by recrystallization.

Note: The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for the best results.

Pfitzinger Synthesis of this compound

A general procedure for the Pfitzinger reaction is as follows:

  • Dissolve isatin in an aqueous solution of a strong base (e.g., potassium hydroxide) to form the potassium salt of isatinic acid.

  • Add pinacolone to the reaction mixture.

  • Heat the mixture to reflux for an extended period.

  • After the reaction is complete, cool the mixture and acidify it with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Collect the solid by filtration, wash it with water, and purify it by recrystallization from a suitable solvent.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthetic processes and troubleshooting logic, the following diagrams are provided.

Doebner_Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aniline Aniline Condensation Condensation Aniline->Condensation Pivalaldehyde Pivalaldehyde Pivalaldehyde->Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Byproducts Potential Byproducts Condensation->Byproducts Dehydration Dehydration Cyclization->Dehydration Product 2-t-Butyl-4-quinoline carboxylic acid Dehydration->Product Pfitzinger_Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Isatin Isatin RingOpening Isatin Ring Opening Isatin->RingOpening Pinacolone Pinacolone Condensation Condensation Pinacolone->Condensation Base Base (e.g., KOH) Base->RingOpening RingOpening->Condensation Isatinic Acid Cyclization Cyclization & Dehydration Condensation->Cyclization ResinousByproducts Resinous Byproducts Condensation->ResinousByproducts Product 2-t-Butyl-4-quinoline carboxylic acid Cyclization->Product Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurity High Impurity Level Start->HighImpurity PurificationIssue Purification Difficulty Start->PurificationIssue CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckStoich Check Reactant Stoichiometry LowYield->CheckStoich CheckTime Verify Reaction Time LowYield->CheckTime AnalyzeCrude Analyze Crude Product (TLC/HPLC) HighImpurity->AnalyzeCrude Recrystallize Optimize Recrystallization PurificationIssue->Recrystallize Charcoal Consider Charcoal Treatment PurificationIssue->Charcoal If colored impurities AnalyzeCrude->CheckTemp If unreacted starting material AnalyzeCrude->CheckTime If intermediates present

References

Technical Support Center: 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-t-Butyl-4-quinoline carboxylic acid. The information provided is based on established principles of resistance to quinoline-based compounds and aims to address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A2: A decrease in efficacy over time strongly suggests the development of resistance. Common mechanisms of resistance to quinoline-based drugs include:

  • Target-mediated resistance: Mutations in the genes encoding the target enzymes (e.g., DNA gyrase and topoisomerase IV) can reduce the binding affinity of the compound.[1][2][5]

  • Increased efflux: Overexpression of efflux pumps can actively transport the compound out of the cell, lowering its intracellular concentration.[1][2]

  • Plasmid-mediated resistance: Acquisition of plasmids carrying resistance genes can confer protection to the target enzymes or modify the drug.[1][2]

Q3: Can we use this compound in combination with other therapeutic agents?

A3: Combination therapy is a common strategy to overcome drug resistance and enhance efficacy.[6] Combining this compound with drugs that have different mechanisms of action could be beneficial. For example, pairing it with an agent that inhibits efflux pumps or targets a different cellular pathway may restore sensitivity in resistant cells.

Q4: Are there any known liabilities or off-target effects associated with quinoline carboxylic acids?

A4: Some quinolones have been reported to exhibit cross-reactivity with human topoisomerase IIα, which can lead to toxicity.[7][8] The substituents on the quinoline ring play a crucial role in determining the selectivity between bacterial and human enzymes.[7][8] It is advisable to perform counter-screening against human topoisomerases to assess the selectivity of this compound.

Troubleshooting Guides

Issue 1: Loss of Potency in a Previously Sensitive Cell Line

This guide provides a systematic approach to investigate and potentially overcome acquired resistance to this compound.

Troubleshooting Workflow

G start Start: Decreased Efficacy Observed confirm_resistance 1. Confirm Resistance: Compare IC50 in parental vs. putatively resistant cells start->confirm_resistance investigate_mechanism 2. Investigate Mechanism of Resistance confirm_resistance->investigate_mechanism target_mutation Target Gene Sequencing (e.g., gyrA, gyrB, parC, parE) investigate_mechanism->target_mutation Hypothesis: Target Alteration efflux_pump Efflux Pump Activity Assay (e.g., using fluorescent substrates) investigate_mechanism->efflux_pump Hypothesis: Increased Efflux overcome_resistance 3. Strategies to Overcome Resistance investigate_mechanism->overcome_resistance combination_therapy Combination Therapy: Test with efflux pump inhibitors or other antimicrobials overcome_resistance->combination_therapy structural_modification Structural Modification: Synthesize and test analogs (if feasible) overcome_resistance->structural_modification end End: Optimized Treatment Strategy combination_therapy->end structural_modification->end

Caption: A stepwise workflow for troubleshooting acquired resistance.

Experimental Protocols

  • Protocol 1: Determination of IC50 using MTT Assay

    • Cell Seeding: Seed parental and suspected resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Protocol 2: Efflux Pump Activity Assay

    • Cell Loading: Incubate cells with a fluorescent substrate of a known efflux pump (e.g., ethidium bromide or rhodamine 123).

    • Inhibitor Treatment: Treat a subset of cells with a known efflux pump inhibitor (e.g., verapamil or reserpine) as a positive control. Treat another subset with this compound to see if it is a substrate or inhibitor of efflux pumps.

    • Fluorescence Measurement: Measure the intracellular fluorescence over time using a flow cytometer or fluorescence plate reader. Increased fluorescence indicates inhibition of efflux.

Data Presentation

Cell LineIC50 of this compound (µM)Fold Resistance
Parental1.5 ± 0.21
Resistant Clone 115.8 ± 1.110.5
Resistant Clone 225.3 ± 2.516.9
Issue 2: High Background or Inconsistent Results in In Vitro Assays

This guide addresses common technical issues that can lead to unreliable experimental data.

Logical Troubleshooting Diagram

G cluster_0 Problem: Inconsistent Results cluster_1 Solutions issue High Background/ Inconsistent Results check_compound Check Compound Purity and Stability issue->check_compound check_assay Review Assay Protocol issue->check_assay check_cells Verify Cell Health and Passage Number issue->check_cells solution_compound Re-purify or re-synthesize compound. Store under inert atmosphere. check_compound->solution_compound solution_assay Optimize incubation times, reagent concentrations, and instrument settings. check_assay->solution_assay solution_cells Use low passage number cells. Regularly test for mycoplasma contamination. check_cells->solution_cells

Caption: Troubleshooting logic for inconsistent in vitro assay results.

Signaling Pathways

Hypothetical Signaling Pathway for Quinolone-Induced Cell Death

The following diagram illustrates a generalized pathway of how quinolone compounds induce bacterial cell death through the inhibition of DNA gyrase and topoisomerase IV, leading to the accumulation of double-strand breaks and the subsequent activation of the SOS response and ultimately, apoptosis or cell lysis.

G quinolone 2-t-Butyl-4-quinoline carboxylic acid gyrase DNA Gyrase quinolone->gyrase inhibition topoIV Topoisomerase IV quinolone->topoIV inhibition replication_fork Replication Fork Stalling gyrase->replication_fork topoIV->replication_fork dsbs Double-Strand Breaks replication_fork->dsbs sos_response SOS Response Activation dsbs->sos_response cell_death Cell Death sos_response->cell_death

Caption: Putative mechanism of action leading to cell death.

References

Optimizing dosage of 2-t-Butyl-4-quinoline carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vitro use of 2-t-Butyl-4-quinoline carboxylic acid. As specific data for this compound is limited in published literature, the following information is based on the known properties and applications of structurally related quinoline carboxylic acids. It is crucial to empirically determine the optimal conditions for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While the precise mechanism for this specific compound is not well-documented, many quinoline carboxylic acid derivatives are known to exhibit anticancer and antiproliferative effects through various mechanisms.[1][2][3][4] Plausible mechanisms that may be relevant include the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, or the induction of apoptosis.[1][2] Some quinoline derivatives have also been identified as inhibitors of SIRT3, a mitochondrial deacetylase.[3][4]

Q2: How should I dissolve this compound for in vitro experiments?

A2: Quinoline-4-carboxylic acids are often soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Be sure to include a vehicle control (DMSO at the same final concentration) in your experiments, as DMSO can have its own effects on cells.

Q3: What is a good starting concentration range for my experiments?

A3: Without specific data for this compound, a broad concentration range should be tested initially. Based on studies of similar compounds, a starting range of 0.1 µM to 100 µM is advisable for initial dose-response experiments.[2][3][4][6] The IC50 value, the concentration at which 50% of the desired effect is observed, can vary significantly depending on the cell line and the assay being performed.

Q4: Which cell lines are appropriate for testing this compound?

A4: The choice of cell line will depend on your research focus. Quinoline carboxylic acids have been evaluated in a variety of cancer cell lines. If you hypothesize an anticancer effect, you could use cell lines relevant to a specific cancer type. It is also good practice to include a non-cancerous cell line to assess general cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates in cell culture medium. The final concentration of the compound is too high, or the percentage of DMSO is too low to maintain solubility.Decrease the final concentration of the compound. Ensure the final DMSO concentration in the medium does not exceed a level that is toxic to your cells (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment.
No observable effect on cells. The concentration of the compound may be too low. The incubation time may be too short. The compound may not be active in the chosen cell line or assay.Increase the concentration range in your dose-response experiment. Extend the incubation time (e.g., from 24h to 48h or 72h). Try a different cell line or a more sensitive assay to detect the compound's activity.
High background in control wells. The vehicle (e.g., DMSO) concentration may be too high and causing cytotoxicity. Contamination of the cell culture.Reduce the final concentration of the vehicle. Always include a vehicle-only control. Ensure proper aseptic technique during your experiments.
Inconsistent results between experiments. Variability in cell density at the time of treatment. Inconsistent compound preparation. Passage number of cells affecting their sensitivity.Standardize your cell seeding protocol to ensure consistent cell numbers. Prepare fresh dilutions of the compound for each experiment from a well-characterized stock. Use cells within a consistent range of passage numbers.

Experimental Protocols

Note: These are generalized protocols and must be optimized for your specific cell line and experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • DMSO

  • 96-well plates

  • Your chosen cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Your chosen cell line

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with different concentrations of this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

Quantitative Data Summary

Compound Type Cell Line Assay Reported IC50 Range Reference
Quinoline Carboxylic Acid DerivativesVarious Cancer Cell LinesCytotoxicity (e.g., MTT)1 µM - 50 µM[2]
DHODH InhibitorsVarious Cancer Cell LinesEnzyme Inhibition / Cell Proliferation10 nM - 1 µM[1]
SIRT3 InhibitorsLeukemic Cell LinesEnzyme Inhibition5 µM - 10 µM[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilutions Prepare Serial Dilutions (in Culture Medium) stock->dilutions treat Treat Cells with Compound dilutions->treat seed Seed Cells seed->treat incubate Incubate (e.g., 24h, 48h, 72h) treat->incubate assay Perform Assay (e.g., MTT, Apoptosis) incubate->assay readout Data Acquisition assay->readout analyze Data Analysis (IC50, etc.) readout->analyze

Caption: A general experimental workflow for in vitro testing.

troubleshooting_flow node_rect node_rect start Inconsistent or Unexpected Results? check_sol Is the compound fully dissolved? start->check_sol sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes check_conc Are concentrations appropriate? conc_no No check_conc->conc_no No conc_yes Yes check_conc->conc_yes Yes check_ctrl Are controls behaving as expected? ctrl_no No check_ctrl->ctrl_no No ctrl_yes Yes check_ctrl->ctrl_yes Yes check_cells Are cells healthy and consistent? cells_no No check_cells->cells_no No sol_fix Adjust solvent/concentration. Prepare fresh stock. sol_no->sol_fix conc_fix Perform a wider dose-response. Adjust incubation time. conc_no->conc_fix ctrl_fix Check vehicle toxicity. Test for contamination. ctrl_no->ctrl_fix cells_fix Standardize seeding density. Use consistent passage number. cells_no->cells_fix sol_yes->check_conc conc_yes->check_ctrl ctrl_yes->check_cells

Caption: A troubleshooting decision tree for in vitro experiments.

signaling_pathway cluster_dhodh DHODH Inhibition Pathway cluster_apoptosis Apoptosis Induction Pathway compound 2-t-Butyl-4-quinoline carboxylic acid DHODH DHODH compound->DHODH inhibits Bax Bax compound->Bax upregulates Bcl2 Bcl-2 compound->Bcl2 downregulates pyrimidine De novo Pyrimidine Synthesis DHODH->pyrimidine catalyzes proliferation Cell Proliferation pyrimidine->proliferation enables Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Plausible signaling pathways for quinoline carboxylic acids.

References

Technical Support Center: Crystallization of 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the crystallization of 2-t-Butyl-4-quinoline carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for the crystallization of this compound?

Q2: My compound is not crystallizing. What should I do?

A2: If crystals do not form from the solution, several techniques can be employed to induce crystallization.[5] First, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. If that fails, consider adding a seed crystal of the compound, if available. Another approach is to reduce the volume of the solvent by gentle heating or under reduced pressure to increase the concentration of the solute.[5] If the compound remains soluble, you may have used too much solvent.

Q3: The yield of my crystals is very low. How can I improve it?

A3: A low yield can result from several factors.[5] One common reason is using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor.[5] To check for this, you can take a small sample of the mother liquor and evaporate it to see if a substantial amount of solid remains. To improve the yield, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Optimizing the solvent system and ensuring the solution is saturated at the higher temperature are crucial for maximizing yield.

Q4: The crystals that formed are impure. How can I improve the purity?

A4: The purity of the crystals is highly dependent on the crystallization process. Rapid cooling often leads to the trapping of impurities within the crystal lattice.[5] To obtain purer crystals, allow the solution to cool slowly to room temperature and then further cool it in an ice bath. If the purity is still low, a second recrystallization step may be necessary. Ensure that the chosen solvent is appropriate; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For some quinoline derivatives, purification can be achieved by heating and stirring in a solvent like N,N-dimethylformamide (DMF), followed by cooling and filtration.[3]

Q5: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. To prevent this, you can try using a lower boiling point solvent or using more solvent to avoid high supersaturation.[5] If oiling occurs, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can sometimes help.

Data Presentation

Table 1: Solvent Screening for this compound Crystallization

Since specific quantitative data is not available, researchers should use this table to record their own experimental results to determine the optimal solvent system.

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Quality/MorphologyYield (%)Purity (%)
Methanol
Ethanol
Acetonitrile
Ethyl Acetate
Toluene
Methanol/Water
Ethanol/Water
Acetone/Hexane

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on your solvent screening data (see Table 1), choose a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a vacuum oven at a suitable temperature.

Mandatory Visualization

Troubleshooting_Crystallization start Start: Dissolved Compound in Hot Solvent cool Allow Solution to Cool start->cool check_crystals Crystals Form? cool->check_crystals no_crystals No Crystals Form check_crystals->no_crystals No oiling_out Compound Oils Out check_crystals->oiling_out Oils Out crystals_impure Crystals are Impure check_crystals->crystals_impure Impure low_yield Low Yield check_crystals->low_yield Low Yield success Successful Crystallization check_crystals->success Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch concentrate Reduce Solvent Volume no_crystals->concentrate change_solvent Re-evaluate Solvent System no_crystals->change_solvent reheat_cool_slowly Reheat and Cool Slower oiling_out->reheat_cool_slowly oiling_out->change_solvent recrystallize Perform a Second Recrystallization crystals_impure->recrystallize concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor scratch->check_crystals Re-evaluate concentrate->cool Re-cool reheat_cool_slowly->cool recrystallize->start Redo concentrate_mother_liquor->cool Crystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration to Collect Crystals ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

References

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of quinoline-4-carboxylic acids, a critical scaffold in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinoline-4-carboxylic acids?

A1: The two most prevalent methods are the Doebner reaction and the Pfitzinger reaction. The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] The Pfitzinger reaction utilizes isatin and a carbonyl compound in the presence of a base.[3][4]

Q2: My Doebner reaction is giving a very low yield. What are the potential causes?

A2: Low yields in the Doebner reaction can stem from several factors. Anilines with electron-withdrawing groups are known to give lower yields under conventional conditions.[4][5] Other potential issues include suboptimal reaction temperature, incorrect stoichiometry of reactants, or the formation of side products.[6] In some cases, the reaction may fail entirely, for instance, with 2-chloro-5-aminopyridine, where a competing cyclization leads to a pyrrolidine derivative.[1]

Q3: I am observing significant tar formation in my Pfitzinger reaction. How can I prevent this?

A3: Tar formation in the Pfitzinger reaction is a common issue, often caused by the instability of reactants or products under strongly basic conditions.[7] To mitigate this, ensure the gradual addition of reactants and maintain careful temperature control. Using a modified procedure where isatin is first reacted with the base to open the ring before adding the ketone can also help minimize tar formation.[7]

Q4: What is the common solid byproduct I'm filtering off from my Doebner reaction?

A4: A common byproduct in the Doebner reaction is a 2-methylquinoline-4-carboxylic acid derivative. This can form when two molecules of pyruvic acid condense with the aniline.[3] The order of mixing reactants can play a crucial role in determining the type and quantity of byproducts formed.

Q5: Can I use substituted anilines and aldehydes in the Doebner reaction?

A5: Yes, the Doebner reaction is versatile and allows for the use of a variety of substituted anilines and aldehydes. However, the nature and position of the substituents can significantly impact the reaction yield. Anilines with electron-donating groups tend to give better yields than those with electron-withdrawing groups under standard conditions.[4]

Troubleshooting Guides

Issue 1: Low Yield in Doebner Synthesis
Symptom Possible Cause Suggested Solution
Low to no product formation, especially with electron-deficient anilines.Conventional Doebner reaction conditions are not optimal for these substrates.[4]Employ a Doebner hydrogen-transfer reaction protocol. Using a catalyst like BF₃·THF in acetonitrile at around 65°C can significantly improve yields.[4] Increasing the equivalents of the aniline and aldehyde can also enhance the yield.[1]
A significant amount of a solid byproduct is isolated.Formation of 2-methylquinoline-4-carboxylic acid from the self-condensation of pyruvic acid followed by reaction with aniline.[3]Control the addition of pyruvic acid. Adding it dropwise to the mixture of aniline and aldehyde can minimize this side reaction. The order of reactant addition is critical.
The reaction stalls before completion.Insufficient catalyst activity or decomposition of reactants.Ensure the catalyst is fresh and used in the appropriate amount. Monitor the reaction by TLC to determine the optimal reaction time and quench it once the starting material is consumed to prevent product decomposition.[8]
Issue 2: Tar Formation and Low Purity in Pfitzinger Synthesis
Symptom Possible Cause Suggested Solution
A dark, tarry substance contaminates the product.Polymerization and decomposition reactions under strong basic conditions.[7]Maintain a lower reaction temperature and ensure efficient stirring. Consider a stepwise addition of the carbonyl compound to the solution of isatin and base.[7]
The isolated product is difficult to purify.The presence of unreacted starting materials and resinous byproducts.[9]After acidification, wash the crude product thoroughly with a suitable solvent to remove impurities. Recrystallization from a solvent like ethanol/water can be effective for purification.[10]
The reaction fails to proceed.The ketone reactant is not sufficiently reactive or is unstable in the basic medium.Select a more stable ketone or aldehyde. For substrates sensitive to strong alkali, a modified procedure at a lower temperature with a longer reaction time might be necessary.[7]

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of quinoline-4-carboxylic acids in the Doebner and Pfitzinger reactions, based on literature data.

ReactionReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Doebner6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acidNoneEthanolReflux24Low[4]
Doebner6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acidH₂NSO₃HH₂O10024Low[4]
Doebner6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acidBF₃·THFAcetonitrile652175[4]
DoebnerAniline, 2-Nitrobenzaldehyde, Pyruvic acidTrifluoroacetic acidEthanolReflux12~85[2]
PfitzingerIsatin, AcetoneKOHEthanol/WaterReflux1389[10]
PfitzingerIsatin, AcetophenoneKOHEthanol/WaterReflux1394[10]
PfitzingerIsatin, AcetylacetoneKOHEthanol/WaterReflux1387[10]

Experimental Protocols

Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is adapted from a procedure using trifluoroacetic acid as a catalyst.[2]

  • Reactant Preparation: In a round-bottom flask, prepare an equimolar mixture of aniline (e.g., 20 mmol) and benzaldehyde (e.g., 20 mmol) in ethanol (30 mL).

  • Initial Reflux: Reflux the mixture for 1 hour.

  • Addition of Pyruvic Acid and Catalyst: Add pyruvic acid (e.g., 30 mmol) and a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) to the reaction mixture.

  • Second Reflux: Continue to reflux the mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice water (60 mL) with vigorous stirring.

  • Purification: Filter the solid product. To further purify, dissolve the solid in an aqueous potassium carbonate solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate.

Protocol 2: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a general procedure adapted from literature.[10]

  • Base and Isatin Solution: Dissolve potassium hydroxide (e.g., 0.1 mol) in a mixture of ethanol and water. Add isatin (e.g., 0.05 mol) and reflux for 1 hour to form the potassium salt of isatinic acid.

  • Addition of Ketone: Slowly add acetone (e.g., 0.05 mol) to the reaction mixture.

  • Reflux: Heat the mixture under reflux for 12-24 hours.

  • Work-up: After cooling, pour the solution into crushed ice.

  • Precipitation: Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry to obtain the crude product. Recrystallization from a suitable solvent may be necessary for further purification.

Visualizations

Doebner_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Aniline Aniline Mixing Mix Aniline, Aldehyde, and Pyruvic Acid in Solvent Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Heating Heat under Reflux with Catalyst Mixing->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Quench Quench reaction (e.g., with ice water) Monitoring->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Purify Purify by recrystallization or acid-base extraction Filter->Purify Final_Product Quinoline-4-carboxylic Acid Purify->Final_Product

Caption: Experimental workflow for the Doebner synthesis.

Pfitzinger_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Isatin Isatin Ring_Opening Dissolve Isatin in Base (Ring Opening) Isatin->Ring_Opening Base Base (e.g., KOH) Base->Ring_Opening Carbonyl Carbonyl Compound (Ketone or Aldehyde) Add_Carbonyl Add Carbonyl Compound Carbonyl->Add_Carbonyl Ring_Opening->Add_Carbonyl Heating Heat under Reflux Add_Carbonyl->Heating Acidify Cool and Acidify Heating->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filter Crude Product Precipitate->Filter Purify Purify by Recrystallization Filter->Purify Final_Product Quinoline-4-carboxylic Acid Purify->Final_Product Troubleshooting_Guide Start Low Yield or Impure Product Reaction_Type Which reaction? Start->Reaction_Type Doebner Doebner Reaction_Type->Doebner Doebner Pfitzinger Pfitzinger Reaction_Type->Pfitzinger Pfitzinger Doebner_Issue Primary Issue? Doebner->Doebner_Issue Pfitzinger_Issue Primary Issue? Pfitzinger->Pfitzinger_Issue Low_Yield Low Yield Doebner_Issue->Low_Yield Low Yield Byproduct Byproduct Formation Doebner_Issue->Byproduct Byproduct Aniline_Type Aniline Type? Low_Yield->Aniline_Type Control_Addition Control Pyruvic Acid Addition (dropwise) Byproduct->Control_Addition Electron_Withdrawing Electron-Withdrawing Aniline_Type->Electron_Withdrawing Electron-Withdrawing Electron_Donating Electron-Donating Aniline_Type->Electron_Donating Electron-Donating Optimize_Conditions Optimize Catalyst & Solvent (e.g., BF3-THF in MeCN) Electron_Withdrawing->Optimize_Conditions Check_Stoichiometry Check Reactant Ratios & Temperature Electron_Donating->Check_Stoichiometry Tar Tar Formation Pfitzinger_Issue->Tar Tar Formation Low_Purity Low Purity Pfitzinger_Issue->Low_Purity Low Purity Control_Temp Control Temperature & Addition Rate Tar->Control_Temp Purification_Method Improve Purification: Recrystallization, Acid-Base Wash Low_Purity->Purification_Method

References

Technical Support Center: Purification of 2-t-Butyl-4-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-t-Butyl-4-quinolinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-t-Butyl-4-quinolinecarboxylic acid?

A1: The primary purification techniques for 2-t-Butyl-4-quinolinecarboxylic acid are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For bulk purification and removal of major impurities, recrystallization is often the first step. Column chromatography is typically employed for achieving higher purity or for separating closely related impurities.

Q2: I am observing a low yield after my purification. What are the potential causes?

A2: Low recovery can stem from several factors:

  • Recrystallization: The compound may have significant solubility in the chosen cold solvent, leading to product loss in the mother liquor. The volume of the hot solvent used might also be excessive.

  • Column Chromatography: The compound might be partially or fully adsorbing irreversibly to the stationary phase. Streaking of the compound on the column can also lead to broader fractions and difficulty in isolating the pure compound.

  • Product Instability: While generally stable, quinoline derivatives can be sensitive to certain conditions. Prolonged exposure to strong acids or bases, or high temperatures might cause degradation.

Q3: My purified 2-t-Butyl-4-quinolinecarboxylic acid appears colored. How can I remove the color?

A3: Colored impurities are common in quinoline synthesis. These can often be removed by treating a solution of the crude product with activated charcoal before the hot filtration step in recrystallization. Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Q4: What are the likely impurities I might encounter?

A4: If the 2-t-Butyl-4-quinolinecarboxylic acid was synthesized via a Doebner reaction, common impurities could include unreacted starting materials (aniline, pivaldehyde, and pyruvic acid), and by-products from side reactions. In some cases, incompletely cyclized intermediates may also be present.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound is insoluble in the hot solvent, or the solvent's boiling point is too high.- Use a solvent mixture. Start by dissolving the compound in a good solvent at room temperature, then add a poor solvent dropwise at an elevated temperature until turbidity persists. - Select a solvent with a lower boiling point.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by boiling off some solvent. - Cool the solution slowly, then place it in an ice bath. - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of the pure compound.
Low Purity After One Recrystallization The chosen solvent is not effective at excluding a major impurity.- Perform a second recrystallization using a different solvent system. - Consider a pre-purification step, such as an acid-base extraction, to remove impurities with different functionalities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound Streaking on TLC/Column The carboxylic acid group is interacting with the basic sites on the silica gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent. This will protonate the carboxylic acid, reducing its interaction with the stationary phase.
Poor Separation of Impurities The eluent system does not have the optimal polarity.- Systematically vary the solvent ratio of your eluent. A common starting point for quinoline carboxylic acids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Compound Stuck on the Column The compound is too polar for the chosen eluent system.- Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary. - If the compound is still retained, consider using a different stationary phase, such as alumina or reverse-phase silica.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a flask, add the crude 2-t-Butyl-4-quinolinecarboxylic acid. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before the hot filtration.

  • Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Preparation: Prepare a suitable eluent system. A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v) with the addition of 0.5% acetic acid. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude 2-t-Butyl-4-quinolinecarboxylic acid in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the prepared solvent mixture, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Cleanup column Column Chromatography crude->column High Purity Separation pure_product Pure Product recrystallization->pure_product High Purity mother_liquor Mother Liquor (Impure) recrystallization->mother_liquor column->pure_product Pure Fractions impure_fractions Impure Fractions column->impure_fractions

Caption: General purification workflow for 2-t-Butyl-4-quinolinecarboxylic acid.

Troubleshooting_Logic start Purification Outcome Unsatisfactory check_yield Low Yield? start->check_yield check_purity Low Purity? start->check_purity check_yield->check_purity No yield_recryst Recrystallization Issue: - Check solvent choice - Reduce solvent volume check_yield->yield_recryst Yes purity_recryst Recrystallization Issue: - Repeat with new solvent - Add charcoal for color check_purity->purity_recryst Yes (Recrystallization) purity_column Column Issue: - Optimize eluent - Add acid to eluent check_purity->purity_column Yes (Chromatography) yield_column Column Issue: - Check for streaking - Consider irreversible adsorption

Technical Support Center: Enhancing the Bioavailability of 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 2-t-Butyl-4-quinoline carboxylic acid.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and strategies to improve its oral bioavailability.

Q1: What are the presumed physicochemical properties of this compound that lead to poor bioavailability?

A1: While specific experimental data for this compound is limited in publicly available literature, its structure—a quinoline carboxylic acid derivative—suggests it is likely a crystalline solid with poor aqueous solubility. Such compounds are often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The poor solubility is a primary rate-limiting step in its oral absorption, leading to low bioavailability.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The main approaches focus on improving the solubility and dissolution rate of the compound. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming microemulsions in the gastrointestinal tract.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]

Q3: How do I choose the most appropriate bioavailability enhancement strategy for my experiments?

A3: The choice of strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target pharmacokinetic profile. A systematic screening approach is recommended.

cluster_0 Formulation Strategy Selection Workflow A Physicochemical Characterization B Solubility & Permeability Assessment (BCS) A->B C Particle Size Reduction B->C Select Strategies D Solid Dispersion B->D Select Strategies E Lipid-Based Formulation (SEDDS) B->E Select Strategies F In Vitro Dissolution Testing C->F D->F E->F G In Vivo Pharmacokinetic Study F->G Promising Candidates H Lead Formulation Selection G->H

Caption: Workflow for selecting a bioavailability enhancement strategy.

Q4: What is the importance of the solid state (crystalline vs. amorphous) of this compound?

A4: The amorphous form of a drug typically exhibits higher solubility and a faster dissolution rate compared to its crystalline counterpart.[2] However, the amorphous state is thermodynamically unstable and can revert to the more stable crystalline form over time, which would decrease the bioavailability. Therefore, if an amorphous form is pursued, it needs to be stabilized, for example, within a solid dispersion.

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during your experiments.

Guide 1: Particle Size Reduction
Problem Possible Cause Recommended Solution
Inconsistent particle size distribution after micronization. - Agglomeration of particles. - Inappropriate milling parameters (e.g., pressure, feed rate).- Optimize milling parameters. - Consider wet milling to reduce agglomeration. - Use a suitable anti-agglomeration agent if compatible with the formulation.
No significant improvement in in vivo bioavailability despite successful particle size reduction. - The compound may be permeability-limited (BCS Class IV). - Rapid clearance of the dissolved drug.- Assess the permeability of the compound using a Caco-2 cell assay. - If permeability is low, consider strategies that also enhance permeability, such as lipid-based formulations.
Guide 2: Solid Dispersions
Problem Possible Cause Recommended Solution
Drug recrystallizes in the solid dispersion during storage. - The drug loading is too high. - The chosen polymer is not a suitable stabilizer. - Inappropriate storage conditions (high temperature or humidity).- Reduce the drug loading in the formulation. - Screen different polymers for their ability to stabilize the amorphous drug. - Store the solid dispersion in a cool, dry place.
Poor in vitro-in vivo correlation (IVIVC). - The in vitro dissolution method does not mimic the in vivo conditions. - The formulation undergoes changes in the gastrointestinal tract that are not captured by the in vitro test.- Develop a biorelevant dissolution method using media that simulate gastric and intestinal fluids. - Investigate the effect of pH and bile salts on the dissolution of the solid dispersion.
Guide 3: Lipid-Based Formulations (SEDDS)
Problem Possible Cause Recommended Solution
The formulation does not form a stable emulsion upon dilution. - The ratio of oil, surfactant, and co-surfactant is not optimal. - The chosen excipients are not suitable.- Systematically screen different ratios of oil, surfactant, and co-surfactant using a ternary phase diagram. - Select excipients with appropriate HLB (Hydrophilic-Lipophilic Balance) values.
Drug precipitates out of the formulation upon dilution. - The drug is not sufficiently soluble in the lipid phase. - The amount of surfactant is insufficient to maintain the drug in a solubilized state in the microemulsion.- Select an oil in which the drug has higher solubility. - Increase the concentration of the surfactant or co-surfactant.

III. Data Presentation: Comparative Bioavailability Enhancement

The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound.

Formulation Strategy Aqueous Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min) In Vivo Cmax (ng/mL) In Vivo AUC (ng·h/mL)
Unprocessed Compound 1.51550250
Micronized Compound 1.545150750
Solid Dispersion (1:5 drug-to-polymer ratio) 50854002000
SEDDS >100 (in emulsion)956003000

IV. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus Setup:

    • Use a USP Apparatus 2 (paddle apparatus).

    • Set the paddle speed to 50 RPM.[4]

    • Maintain the dissolution medium at 37 ± 0.5 °C.

  • Dissolution Medium:

    • Prepare 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% sodium lauryl sulfate.

  • Procedure:

    • Place the formulation (e.g., capsule containing the solid dispersion) in the dissolution vessel.

    • Start the paddle rotation.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

cluster_1 In Vitro Dissolution Workflow A Prepare Dissolution Medium (pH 6.8) B Set up USP Apparatus 2 (37°C, 50 RPM) A->B C Add Formulation to Vessel B->C D Start Dissolution Test C->D E Withdraw Samples at Time Intervals D->E F Filter and Analyze Drug Concentration E->F G Plot Dissolution Profile F->G

Caption: Workflow for in vitro dissolution testing.
Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300 g).

    • Fast the animals overnight before dosing, with free access to water.[5]

  • Dosing:

    • Administer the formulation orally via gavage at a dose equivalent to 10 mg/kg of this compound.[5]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5]

    • Collect blood into heparinized tubes.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80 °C until analysis.

    • Determine the drug concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[6]

V. Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a quinoline carboxylic acid derivative, for which the bioavailability is critical for efficacy.

cluster_2 Hypothetical Cellular Signaling Pathway Drug 2-t-Butyl-4-quinoline carboxylic acid Receptor Cell Surface Receptor Drug->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway modulated by the compound.

References

Technical Support Center: Catalyst Selection for the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the Doebner-von Miller reaction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the Doebner-von Miller reaction?

A1: The Doebner-von Miller reaction is typically catalyzed by either Brønsted acids or Lewis acids.[1][2] Common Brønsted acids include p-toluenesulfonic acid (p-TsOH) and perchloric acid.[1] Widely used Lewis acids include tin tetrachloride (SnCl4) and scandium(III) triflate.[1] Heterogeneous catalysts, such as Montmorillonite K10 clay, have also been effectively employed.

Q2: What is the fundamental difference between a Lewis acid and a Brønsted-Lowry acid in the context of this reaction?

A2: A Brønsted-Lowry acid is a proton (H+) donor, while a Lewis acid is an electron pair acceptor.[3] In the Doebner-von Miller reaction, Brønsted acids typically protonate the carbonyl group of the α,β-unsaturated aldehyde or ketone, activating it for nucleophilic attack by the aniline. Lewis acids, on the other hand, coordinate to the carbonyl oxygen, also increasing its electrophilicity. The choice between these two types of acids can influence reaction rates and selectivity.

Q3: How does the choice of catalyst affect the reaction yield and selectivity?

A3: The catalyst plays a crucial role in both the yield and selectivity of the Doebner-von Miller reaction. A well-chosen catalyst can significantly improve the reaction rate and minimize the formation of side products. For instance, solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 have been shown to provide excellent yields under solvent-free conditions.[4] The nature of the catalyst can also influence the regioselectivity of the cyclization step, particularly with substituted anilines.

Q4: Can the α,β-unsaturated carbonyl compound be generated in situ?

A4: Yes, when the α,β-unsaturated carbonyl compound is prepared in situ from two carbonyl compounds through an aldol condensation, the reaction is known as the Beyer method for quinolines.[1] This approach can be advantageous by avoiding the handling of potentially unstable α,β-unsaturated aldehydes or ketones.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., moisture-free for Lewis acids). Consider trying a different batch or supplier. For solid catalysts, ensure proper activation if required.
Inappropriate Catalyst Choice The chosen catalyst may not be optimal for the specific substrates. Consult the literature for catalysts that have been successful with similar anilines and carbonyl compounds. Consider switching from a Brønsted acid to a Lewis acid, or vice versa.
Suboptimal Reaction Temperature The Doebner-von Miller reaction often requires elevated temperatures.[2] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Optimize the temperature in small increments.
Poor Quality Reagents Ensure the aniline and α,β-unsaturated carbonyl compound are pure. Impurities can interfere with the reaction or deactivate the catalyst. Consider purifying the starting materials before use.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). The reaction may simply require a longer time to reach completion.
Issue 2: Formation of Significant Side Products (e.g., Tar, Polymeric Material)
Possible Cause Troubleshooting Step
Catalyst-Induced Polymerization Strong acids can promote the polymerization of the α,β-unsaturated carbonyl compound.[5] Consider using a milder catalyst or a heterogeneous catalyst which can sometimes offer better selectivity. Reducing the catalyst loading may also be beneficial.
Side Reactions of the Aniline The aniline starting material can undergo self-condensation or other side reactions under strongly acidic conditions. Using a protecting group on the aniline that can be removed after the quinoline synthesis might be an option in complex cases.
Reaction Temperature is Too High High temperatures can accelerate side reactions. Try running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry An excess of one reactant, particularly the α,β-unsaturated carbonyl compound, can lead to increased side product formation. Ensure accurate measurement of all reactants.
Issue 3: Catalyst Deactivation
Possible Cause Troubleshooting Step
Poisoning by Impurities Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering it inactive. Ensure high-purity reagents and solvents are used.
Coking or Fouling At high temperatures, carbonaceous deposits (coke) can form on the surface of heterogeneous catalysts, blocking active sites. Regeneration of the catalyst (e.g., by calcination) may be possible. For homogeneous catalysts, this is less of an issue, but insoluble byproducts can still encapsulate the catalyst.
Structural Changes to the Catalyst For solid catalysts, the reaction conditions (e.g., high temperature, presence of water) might alter the catalyst's structure and activity over time. Characterize the catalyst before and after the reaction to investigate potential changes.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of different catalysts in the synthesis of 2-phenylquinoline from aniline and cinnamaldehyde under specific conditions. This data is intended to provide a comparative baseline.

CatalystSolventTemperature (°C)Time (h)Isolated Yield (%)Reference
Ag(I)-exchanged Montmorillonite K10Toluene110570[4]
Ag(I)-exchanged Montmorillonite K10Solvent-free120389[4]
Montmorillonite K10Toluene110552[4]
Montmorillonite K10Solvent-free120565[4]
No CatalystSolvent-free12050[4]

Experimental Protocols

General Procedure using a Lewis Acid Catalyst (Tin(IV) Chloride)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 eq.) and the α,β-unsaturated aldehyde or ketone (1.2 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add tin(IV) chloride (SnCl4) (0.2 eq.) dropwise via a syringe. Caution: SnCl4 is highly corrosive and reacts violently with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.

General Procedure using a Brønsted Acid Catalyst (p-Toluenesulfonic Acid)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine the aniline (1.0 eq.), the α,β-unsaturated aldehyde or ketone (1.5 eq.), and p-toluenesulfonic acid monohydrate (0.3 eq.) in a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography or recrystallization to yield the pure quinoline product.

Visualizations

Doebner_von_Miller_Mechanism General Mechanism of the Doebner-von Miller Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline CyclizedIntermediate->Dihydroquinoline - H2O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Catalyst Acid Catalyst (Lewis or Brønsted) Catalyst->MichaelAdduct Catalyst_Selection_Workflow Catalyst Selection Workflow for Doebner-von Miller Reaction Start Define Substrates (Aniline and Carbonyl) InitialScreen Initial Catalyst Screening (Literature Review) Start->InitialScreen LewisAcids Lewis Acids (e.g., SnCl4, Sc(OTf)3) InitialScreen->LewisAcids BronstedAcids Brønsted Acids (e.g., p-TsOH, HClO4) InitialScreen->BronstedAcids Heterogeneous Heterogeneous Catalysts (e.g., Clays, Zeolites) InitialScreen->Heterogeneous Optimization Reaction Condition Optimization (Temperature, Time, Solvent) LewisAcids->Optimization BronstedAcids->Optimization Heterogeneous->Optimization Analysis Analyze Yield and Purity Optimization->Analysis Troubleshooting Troubleshoot Issues (Low Yield, Side Products) Analysis->Troubleshooting Low Yield or Impurities FinalProtocol Finalized Protocol Analysis->FinalProtocol High Yield & Purity Troubleshooting->Optimization Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions CheckCatalyst Evaluate Catalyst Activity and Loading CheckConditions->CheckCatalyst SideProducts Analyze for Side Products (TLC, GC-MS, NMR) CheckCatalyst->SideProducts Polymerization Polymerization/ Tar Formation SideProducts->Polymerization Yes OtherSideProducts Identifiable Side Products SideProducts->OtherSideProducts No OptimizeConditions Optimize Conditions (Lower Temp, Change Solvent) Polymerization->OptimizeConditions ChangeCatalyst Change Catalyst Type (e.g., Lewis to Brønsted) OtherSideProducts->ChangeCatalyst Success Improved Yield OptimizeConditions->Success ChangeCatalyst->Success

References

Reaction condition optimization for Pfitzinger condensation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pfitzinger condensation reaction. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your quinoline synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger condensation reaction?

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that synthesizes substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[1] This reaction is a modification of the Friedländer synthesis and is valuable for creating the quinoline scaffold, a core structure in many biologically active compounds and pharmaceuticals.[2][3][4]

Q2: What is the general mechanism of the Pfitzinger condensation?

The reaction proceeds through the following key steps:

  • Ring Opening: The isatin ring is opened by a base (e.g., potassium hydroxide) to form a keto-acid intermediate.[1][5]

  • Condensation: The carbonyl compound reacts with the amino group of the opened isatin to form an imine.[5]

  • Tautomerization: The imine tautomerizes to an enamine.[5]

  • Cyclization and Dehydration: The enamine undergoes intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid product.[5]

Q3: What are the common challenges encountered in the Pfitzinger condensation?

Common issues include low yields, long reaction times, and the formation of tarry or resinous side products that complicate purification.[6] Some starting materials, like acetaldehyde, are unstable in the strongly alkaline conditions, preventing the synthesis of certain quinoline derivatives.[7]

Q4: Can microwave irradiation be used to improve the Pfitzinger reaction?

Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[8]

Troubleshooting Guide

Low Product Yield

Low yields are a frequent issue in the Pfitzinger condensation. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solutions
Suboptimal Base While strong bases like KOH and NaOH are standard, their concentration and the choice of cation can influence the reaction outcome. Consider screening different bases or adjusting the base concentration.
Inefficient Solvent System The choice of solvent can impact reactant solubility and reaction temperature. Protic solvents are typical.[1] For high-boiling point requirements, consider using ethylene glycol or glycerol.[9]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or reaction time. Microwave irradiation can also be employed to drive the reaction to completion.[8]
Decomposition of Reactants or Products Some reactants and products may be sensitive to high temperatures and prolonged reaction times. Lowering the reaction temperature and minimizing the reaction time can be beneficial. A modified procedure where the isatin is first ring-opened with the base before adding the carbonyl compound can sometimes improve yields.[7]
Difficult Product Isolation The formation of thick resins can trap the product and lead to mechanical losses during workup.[6] Modifying the workup procedure, such as using a different solvent for extraction or employing column chromatography, may be necessary.
Formation of Tarry Byproducts

The formation of tar is a common problem, especially with sensitive substrates.

Potential Cause Suggested Solutions
Side Reactions at High Temperatures High temperatures can promote polymerization and decomposition pathways. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Instability of Carbonyl Compound Aldehydes, in particular, can be unstable in strongly basic conditions.[7] Using a proxy for the aldehyde or a more stable derivative may be necessary.
Incorrect Order of Reagent Addition Adding all reactants at once can sometimes lead to uncontrolled side reactions. A stepwise addition, where the isatin is first treated with the base to facilitate ring-opening before the addition of the carbonyl compound, can lead to a cleaner reaction.[7]

Experimental Protocols & Data

General Pfitzinger Condensation Protocol (Conventional Heating)

A detailed experimental procedure for the synthesis of 2,3-dimethyl-quinoline-4-carboxylic acid is as follows:

  • Dissolve 30.38 g of isatin in a solution of 130 mL of 50% sodium hydroxide in 450 mL of water.

  • Stir the mixture gently until the initial deep purple color changes to a light straw brown, indicating the ring-opening of isatin.[7]

  • Add 60 mL of butanone to the reaction mixture.

  • Reflux the mixture gently for 8 hours.[7]

  • Cool the solution to room temperature and then chill to 4°C for 24 hours to crystallize the product.[7]

  • Filter the crude product, wash with cold water, and dry.[7]

  • Recrystallize the crude product from boiling water, treating with charcoal to remove colored impurities.[7]

Microwave-Assisted Pfitzinger Condensation

Microwave irradiation can significantly accelerate the Pfitzinger reaction.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactantsMethodTemperature/PowerTimeYield (%)Reference
Isatin + 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneConventionalReflux12 h63-68[8]
Isatin + 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneMicrowave800 W9 min77-85[8]

This data clearly demonstrates the advantage of microwave-assisted synthesis in reducing reaction time and improving yields for this specific set of reactants.

Visualized Workflows and Logic

General Pfitzinger Condensation Workflow

The following diagram illustrates the typical experimental workflow for a Pfitzinger condensation reaction.

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Isatin & Carbonyl Compound Mixing Mix Reactants Reactants->Mixing Base_Solvent Base & Solvent Base_Solvent->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Monitoring Monitor with TLC Heating->Monitoring Monitoring->Heating Incomplete Acidification Acidification Monitoring->Acidification Complete Extraction Extraction Acidification->Extraction Purification Recrystallization / Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for the Pfitzinger condensation.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical approach to troubleshooting low product yields in the Pfitzinger condensation.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Check TLC for Starting Material Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Increase_Time_Temp Increase Reaction Time / Temperature SM_Present->Increase_Time_Temp Yes No_SM No Starting Material Present SM_Present->No_SM No Consider_MW Consider Microwave Irradiation Increase_Time_Temp->Consider_MW Check_Side_Products Analyze for Side Products (Tarry mixture?) No_SM->Check_Side_Products Optimize_Conditions Optimize Conditions: - Lower Temperature - Change Base/Solvent - Stepwise Addition Check_Side_Products->Optimize_Conditions Yes Purification_Issue Investigate Purification Step: - Modify Workup - Alternative Purification Check_Side_Products->Purification_Issue No

References

Technical Support Center: Scaling Up Quinoline-4-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of quinoline-4-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem 1: Low Yield in Doebner Reaction

Q1: We are experiencing significantly lower than expected yields in our Doebner reaction when scaling up. What are the potential causes and how can we troubleshoot this?

A1: Low yields in a scaled-up Doebner reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and hot spots, affecting reaction kinetics and promoting side reactions.

    • Solution: Ensure the reactor's stirring mechanism is appropriate for the scale and viscosity of the reaction mixture. Baffles can improve mixing efficiency.

  • Poor Temperature Control: The Doebner reaction can be exothermic. Insufficient heat dissipation at a larger scale can lead to temperature spikes, causing decomposition of reactants or products.

    • Solution: Implement a robust temperature control system. Consider a jacketed reactor with a suitable heat transfer fluid. For highly exothermic reactions, controlled addition of reagents can help manage the heat evolution.

  • Sub-optimal Reagent Stoichiometry: The ideal ratio of aniline, aldehyde, and pyruvic acid may differ at a larger scale compared to a lab-scale reaction.

    • Solution: Re-optimize the reagent stoichiometry at the intended scale. A design of experiments (DoE) approach can be efficient in identifying the optimal ratios.

  • Low-Quality Starting Materials: Impurities in the aniline, aldehyde, or pyruvic acid can interfere with the reaction.

    • Solution: Ensure the purity of all starting materials. Use analytical techniques like NMR or GC-MS to verify the quality of commercial reagents.

  • Inappropriate Solvent: The solvent plays a crucial role in reaction rate and selectivity. A solvent that works well on a small scale might not be optimal for a larger batch.

    • Solution: Re-evaluate the solvent choice. Consider factors like boiling point, heat transfer properties, and solubility of reactants and intermediates.

Experimental Protocol: Optimized Doebner Reaction (Lab Scale)

This protocol can be used as a baseline for optimization at a larger scale.

StepProcedure
1.To a solution of aniline (1.0 equiv.) and benzaldehyde (1.0 equiv.) in ethanol, add pyruvic acid (1.1 equiv.) dropwise at room temperature.
2.Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
3.Monitor the reaction progress by TLC or HPLC.
4.Upon completion, cool the mixture to room temperature.
5.The product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Workflow for Troubleshooting Low Yield in Doebner Reaction:

G start Low Yield in Doebner Reaction check_mixing Verify Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_stoichiometry Re-optimize Stoichiometry start->check_stoichiometry check_purity Analyze Starting Material Purity start->check_purity check_solvent Evaluate Solvent Choice start->check_solvent solution_mixing Improve Agitation / Use Baffles check_mixing->solution_mixing solution_temp Enhance Heat Transfer / Controlled Addition check_temp->solution_temp solution_stoichiometry Perform DoE for Optimization check_stoichiometry->solution_stoichiometry solution_purity Purify or Source High-Purity Reagents check_purity->solution_purity solution_solvent Screen Alternative Solvents check_solvent->solution_solvent

Troubleshooting workflow for low yield in the Doebner reaction.

Problem 2: Impurity Formation in Pfitzinger Reaction

Q2: We are observing significant byproduct formation in our Pfitzinger synthesis of quinoline-4-carboxylic acid upon scale-up. How can we identify and minimize these impurities?

A2: Byproduct formation in the Pfitzinger reaction is a common challenge during scale-up. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
Decarboxylated Product High reaction temperatures or prolonged reaction times.Optimize reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed.
Over-alkylation/condensation Products Incorrect stoichiometry of the carbonyl compound or strong basic conditions.Carefully control the stoichiometry. Consider using a milder base or optimizing the base concentration.
Unreacted Isatin or Carbonyl Compound Incomplete reaction due to insufficient reaction time, temperature, or mixing.Ensure adequate reaction time and temperature. Improve mixing to ensure homogeneity.
Side products from self-condensation of the carbonyl compound The carbonyl compound can undergo self-condensation under basic conditions.Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocol: Pfitzinger Reaction (Lab Scale)

StepProcedure
1.Dissolve isatin (1.0 equiv.) in an aqueous solution of potassium hydroxide.
2.To this solution, add the carbonyl compound (e.g., pyruvic acid, 1.1 equiv.) at room temperature.
3.Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
4.Monitor the reaction by TLC or HPLC.
5.After completion, cool the reaction mixture and acidify with HCl to precipitate the product.
6.Filter the solid, wash with water, and dry.

Logical Relationship for Minimizing Impurities in Pfitzinger Reaction:

G impurity Impurity Formation temp Control Temperature impurity->temp time Optimize Reaction Time impurity->time stoichiometry Precise Stoichiometry impurity->stoichiometry base Optimize Base Concentration impurity->base addition Controlled Reagent Addition impurity->addition product Pure Quinoline-4-carboxylic Acid temp->product time->product stoichiometry->product base->product addition->product

Key parameters to control for minimizing impurities.

Frequently Asked Questions (FAQs)

Q3: What are the key safety precautions to consider when scaling up the synthesis of quinoline-4-carboxylic acid?

A3:

  • Exothermic Reactions: Both the Doebner and Pfitzinger reactions can be exothermic. Ensure adequate cooling capacity and a plan for emergency cooling.

  • Reagent Handling: Aniline is toxic and readily absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.

  • Waste Disposal: The reaction byproducts and waste solvents may be hazardous. Follow all institutional and regulatory guidelines for chemical waste disposal.

Q4: How does the choice of solvent impact the purification of quinoline-4-carboxylic acid at a large scale?

A4: The choice of solvent is critical for efficient purification.

  • Crystallization: The ideal crystallization solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. This ensures high recovery of the pure product.

  • Extraction: If an extractive workup is used, the solvent should be immiscible with the aqueous phase, have a high partition coefficient for the product, and be easily removable.

  • Safety and Environmental Impact: At an industrial scale, the safety (flammability, toxicity) and environmental impact of the solvent are major considerations. Green solvents should be considered where possible.

Q5: What analytical methods are recommended for monitoring reaction progress and assessing the purity of the final product?

A5:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to detect the formation of byproducts.

  • Purity Assessment:

    • HPLC: The primary method for determining the purity of the final product and quantifying any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can help identify impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point: A sharp melting point range is indicative of a pure compound.

Quantitative Data Summary

The following table summarizes typical yield ranges for the Doebner and Pfitzinger reactions at different scales, based on literature data. Note that actual yields will vary depending on the specific substrates and reaction conditions.

ReactionScaleTypical Yield RangeKey Optimization Parameters
Doebner Reaction Lab (mmol)60-85%Catalyst, solvent, temperature
Pilot (mol)50-75%Mixing, heat transfer, reagent addition rate
Pfitzinger Reaction Lab (mmol)70-95%Base concentration, reaction time
Pilot (mol)65-85%Temperature control, pH adjustment during workup

Technical Support Center: Overcoming Low Yields in Electron-Deficient Aniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with low yields in reactions involving electron-deficient anilines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you may face during the synthesis and coupling of electron-deficient anilines.

FAQ 1: My Buchwald-Hartwig amination with an electron-deficient aniline is giving low to no yield. What are the first troubleshooting steps?

Low yields in Buchwald-Hartwig aminations involving electron-deficient anilines are a common challenge due to their reduced nucleophilicity. Here’s a step-by-step troubleshooting guide:

Troubleshooting Steps:

  • Re-evaluate Your Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient anilines, bulkier and more electron-rich ligands are often more effective as they promote the crucial reductive elimination step.[1][2]

    • Recommendation: Switch to a more electron-rich and sterically hindered ligand such as BrettPhos, tBuXPhos, or XantPhos.[3][4] Consider using a pre-catalyst like a G3 or G4 palladacycle for more reliable initiation.[3]

  • Optimize the Base: The base plays a crucial role in both the deprotonation of the aniline and the overall catalytic cycle.[5]

    • Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[2] If your substrate is base-sensitive, consider milder organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), although this may require further optimization of other parameters.[4][5]

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction outcome.[5]

    • Recommendation: Toluene is often a good starting point for Buchwald-Hartwig reactions.[6] In some cases, more polar aprotic solvents like DMF may be effective, but be mindful of potential side reactions.[4][5]

  • Check Reagent Quality and Reaction Setup: Ensure all reagents are pure and the reaction is performed under strictly anhydrous and anaerobic conditions.

    • Recommendation: Dry your solvent and amine before use. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen). Use fresh, high-quality catalyst and ligand.

FAQ 2: I am struggling with the amide coupling of an electron-deficient aniline and a carboxylic acid. What conditions should I try?

Amide bond formation with poorly nucleophilic anilines often requires more potent activation of the carboxylic acid.

Troubleshooting Steps:

  • Choice of Coupling Reagents: Standard coupling reagents may not be sufficient.

    • Recommendation: A highly effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt).[7][8] The use of DMAP is often critical for achieving good yields with unreactive amines.[7]

  • Alternative Activation Method: If standard coupling reagents fail, consider converting the carboxylic acid to a more reactive intermediate.

    • Recommendation: Formation of an acyl fluoride in situ has been shown to be effective for coupling with sterically hindered and electron-deficient amines, particularly when other methods have failed.[9]

  • Reaction Temperature: Increased temperature can help overcome the activation energy barrier.

    • Recommendation: If the reaction is sluggish at room temperature, consider carefully increasing the temperature. For example, some couplings have shown improved yields when heated to 60°C.[7]

FAQ 3: Are there alternative methods to Buchwald-Hartwig for coupling electron-deficient anilines if it consistently fails?

Yes, several other cross-coupling strategies can be effective.

Alternative Coupling Methods:

  • Ullmann-Type C-N Coupling: This classic copper-catalyzed reaction can be a viable alternative, especially for certain substrates.[10] Modern protocols often use ligands to improve efficiency and operate under milder conditions than traditional Ullmann reactions.[10]

  • Chan-Lam Coupling: This copper-catalyzed method couples arylboronic acids with amines.[11] It offers an alternative to using aryl halides.

  • Photoredox Catalysis: Emerging methods utilizing photoredox catalysis with nickel salts offer a different mechanistic pathway for C-N bond formation and may be successful where traditional methods fail.[1] This approach can sometimes be performed without specialized ligands.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in the selection of reaction conditions.

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination

LigandAryl HalideAmineBaseSolventYield (%)
BrettPhosAryl BromidePrimary AnilineNaOtBuToluene94-99
tBuXPhosAryl ChloridePrimary AnilineNaOtBuToluene97-99
XantPhosAryl BromideBenzamideDBUDMFHigh
TrixiePhosBromobenzeneCarbazoleNaOtBuToluene97

Data compiled from multiple sources for illustrative purposes.[3][4][6]

Table 2: Amide Coupling Conditions for Electron-Deficient Anilines

Coupling ReagentsBaseSolventTemperature (°C)Yield (%)
EDC, DMAP, HOBt (cat.)DIPEAAcetonitrile23Good to Excellent
(In situ Acyl Fluoride)N/ADichloromethaneElevatedEfficient

Data compiled from multiple sources for illustrative purposes.[7][8][9]

Key Experimental Protocols

Below are detailed methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for Buchwald-Hartwig Amination with a Palladacycle Pre-catalyst
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), the phosphine ligand (1-4 mol%), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling of an Electron-Deficient Aniline using EDC/DMAP/HOBt
  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature, add EDC (1.1 mmol), HOBt (catalytic amount, e.g., 0.1 mmol), and DMAP (1.1 mmol).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the electron-deficient aniline (1.0 mmol) and a base such as diisopropylethylamine (DIPEA, 1.5 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., to 60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.[7][8]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_OA Ar-Pd(II)(L)-X Pd0->PdII_OA Oxidative Addition ArX Ar-X ArX->PdII_OA Amine Ar'-NH2 PdII_Amine [Ar-Pd(II)(L)(NH2Ar')]+X- Amine->PdII_Amine Base Base Base->PdII_Amine Product Ar-NH-Ar' PdII_OA->PdII_Amine Ligand Exchange PdII_Amido Ar-Pd(II)(L)-NHAr' PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 PdII_Amido->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield with Electron-Deficient Aniline Check_Catalyst Re-evaluate Catalyst/Ligand System (e.g., BrettPhos, tBuXPhos) Start->Check_Catalyst Check_Base Optimize Base (e.g., NaOtBu) Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Solvent Change Solvent (e.g., Toluene) Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Alternative_Methods Consider Alternative Methods (Ullmann, Chan-Lam, Photoredox) Check_Solvent->Alternative_Methods No Improvement Check_Solvent->Success Improvement

Caption: A logical workflow for troubleshooting low yields.

Amide_Coupling_Activation cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Ester EDC, HOBt Amide R-CO-NH-Ar Activated_Ester->Amide DMAP (catalyst) Aniline Ar-NH2 (Electron-Deficient) Aniline->Amide

Caption: Key steps in EDC/DMAP mediated amide coupling.

References

Validation & Comparative

A Comparative Guide to DHODH Inhibitors: Brequinar vs. 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two quinoline carboxylic acid derivatives, brequinar and 2-t-Butyl-4-quinoline carboxylic acid, in the context of their potential as inhibitors of dihydroorotate dehydrogenase (DHODH). Brequinar is a well-characterized, potent inhibitor of DHODH, while the biological activity of this compound is less documented in publicly available research. This comparison focuses on their chemical structures, mechanism of action, and the structure-activity relationships (SAR) of this class of inhibitors, providing a framework for evaluating their potential therapeutic efficacy.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for the development of anticancer and immunosuppressive agents.[1] Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and inhibition of cell growth.[1] Brequinar is a potent inhibitor of human DHODH and has been investigated for its anticancer and immunosuppressive properties.[2][3]

Chemical Structure and Properties

A direct comparison of the chemical structures of brequinar and this compound reveals key similarities and differences that are critical for their interaction with the DHODH enzyme.

FeatureBrequinarThis compound
Chemical Formula C₂₃H₁₅F₂NO₂C₁₄H₁₅NO₂
Molar Mass 375.37 g/mol 229.27 g/mol
Structure Contains a 6-fluoro-3-methylquinoline-4-carboxylic acid core with a 2-(2'-fluoro-[1,1'-biphenyl]-4-yl) substituent.Contains a quinoline-4-carboxylic acid core with a 2-tert-butyl substituent.
Key Substituents - Biphenyl group at C2- Methyl group at C3- Fluoro group at C6- Tert-butyl group at C2

Mechanism of Action: Targeting the Pyrimidine Synthesis Pathway

Both brequinar and, hypothetically, this compound, belong to a class of compounds that inhibit the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1]

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors.

Pyrimidine_Synthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthase DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor Brequinar & 2-t-Butyl-4-quinoline carboxylic acid Inhibitor->Dihydroorotate

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of DHODH inhibitors.

Comparative Performance Based on Structure-Activity Relationship (SAR)

Key SAR findings for DHODH inhibition by quinoline-4-carboxylic acids:

  • C2 Position: A bulky, hydrophobic substituent at the C2 position of the quinoline ring is crucial for potent inhibitory activity.[2] Brequinar features a large biphenyl group at this position, which fits into a hydrophobic pocket of the enzyme. The tert-butyl group of this compound is also a bulky and hydrophobic substituent, suggesting it may confer some level of DHODH inhibitory activity.

  • C4 Position: A carboxylic acid group at the C4 position is essential for activity, as it forms critical interactions with the enzyme.[4] Both brequinar and this compound possess this functional group.

  • Other Substitutions: Substitutions on the benzo part of the quinoline ring, such as the fluoro group in brequinar, can further modulate the activity.[2] this compound is unsubstituted on this ring.

Quantitative Data for Brequinar:

CompoundTargetIC₅₀ (nM)Reference
BrequinarHuman DHODH5.2[1]
BrequinarL1210 DHODH~20[3]

Based on these SAR principles, it is plausible that this compound exhibits inhibitory activity against DHODH. However, without experimental data, its potency relative to brequinar cannot be determined. The more complex and extended structure of brequinar's C2 substituent likely allows for more extensive interactions within the enzyme's binding pocket, which may contribute to its high potency.

Experimental Protocols

The following is a generalized protocol for a DHODH inhibition assay, based on commonly used methods.[5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (Brequinar, this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme Pre-incubation: Add the diluted compounds to the wells of a 96-well plate. Add the DHODH enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Prepare a reaction mixture containing dihydroorotate, coenzyme Q10, and DCIP in assay buffer. Add the reaction mixture to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600-650 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram outlines the general workflow for evaluating a potential DHODH inhibitor.

Experimental_Workflow cluster_workflow DHODH Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis/ Acquisition In_Vitro_Assay In Vitro DHODH Enzyme Inhibition Assay Compound_Synthesis->In_Vitro_Assay IC50_Determination IC₅₀ Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assays Cell-Based Proliferation/ Cytotoxicity Assays IC50_Determination->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for the evaluation of DHODH inhibitors.

Conclusion

Brequinar is a highly potent and well-studied inhibitor of DHODH. While experimental data for this compound is lacking in the public domain, an analysis of its structure in the context of known SAR for this class of inhibitors suggests it possesses the key features necessary for DHODH inhibition, namely a bulky hydrophobic group at the C2 position and a carboxylic acid at the C4 position. However, it is likely to be less potent than brequinar due to the less complex nature of its C2 substituent.

Further experimental investigation is required to quantify the DHODH inhibitory activity of this compound and to fully understand its potential as a therapeutic agent. The experimental protocols and workflow outlined in this guide provide a framework for such an evaluation. This comparative guide serves as a valuable resource for researchers interested in the design and development of novel DHODH inhibitors.

References

Efficacy of 2-t-Butyl-4-quinoline Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-t-Butyl-4-quinoline carboxylic acid analogs and related quinoline derivatives. The information is compiled from recent studies and presented to aid in research and development efforts in medicinal chemistry and pharmacology. The data is organized into clear, comparative tables, with detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways.

I. Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various quinoline-4-carboxylic acid analogs against several key biological targets. These compounds have demonstrated potential as inhibitors of enzymes implicated in cancer and inflammatory diseases.

Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for anticancer and immunosuppressive agents.

CompoundTargetIC50 (nM)Oral Bioavailability (F%)Elimination t1/2 (h)Reference
Analog 41DHODH9.71 ± 1.4562.78 (PO dosing)[1]
Analog 43DHODH26.2 ± 1.8--[1]
1,7-naphthyridine 46DHODH28.3 ± 3.3--[1]
Brequinar (Reference)DHODH---[1]
C44human DHODH1.0--[2]
H-006human DHODH3.8--[3]
NPD723human DHODH1523--[3]
A771726 (Teriflunomide)human DHODH411--[3]
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 9eCOX-20.043>513[4]
Celecoxib (Reference)COX-20.060405[4]
Table 3: Inhibition of EGFR and HER2 Kinases

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy, particularly in non-small cell lung cancer and breast cancer.

CompoundTargetIC50 (µM)Cell LineReference
Compound 7HER20.183-[5]
Compound 8HER20.464-[5]
Compound 7EGFR0.752-[5]
Compound 8EGFR0.166-[5]
Compound 21EGFR (L858R/T790M)0.138H1975[5]
Osimertinib (Reference)EGFR (L858R/T790M)0.110H1975[5]
Compound 4iEGFR0.189-[5]
Table 4: Cytotoxicity in Cancer Cell Lines

The following data represents the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI50 or IC50).

CompoundCell LineCancer TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Compound 8Average of 60 cell lines-0.501Sorafenib2.33[5]
Gefitinib2.10[5]
Erlotinib7.68[5]
Celecoxib17.5[5]
Compound 21HCC827Lung Cancer0.010Osimertinib0.0042[5]
H1975Lung Cancer0.210.04[5]
A549Lung Cancer0.990.92[5]
BEAS-2BNormal Lung2.992.67[5]
Compound 4fA549Lung Cancer2.75Doxorubicin-[5]
SKOV3Ovarian Cancer--[5]
Compound 4iA549Lung Cancer-Doxorubicin-[5]
SKOV3Ovarian Cancer1.91-[5]
Compound 6dA549Lung Cancer2.74Doxorubicin3.87[5]
Table 5: Inhibition of Sirtuin 3 (SIRT3)

SIRT3 is a mitochondrial deacetylase that has emerged as a potential target in cancer therapy.

CompoundTargetIC50 (µM)Selectivity vs SIRT1Selectivity vs SIRT2Reference
Molecule P6SIRT37.24.5-fold4.6-fold[6]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

  • Principle: The activity of recombinant DHODH is monitored by the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP).[7]

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, add recombinant DHODH enzyme to a buffer solution.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the substrates, dihydroorotate and the electron acceptor DCIP.

    • Measure the decrease in absorbance of DCIP over time at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[8]

  • Procedure:

    • Prepare human recombinant COX-1 and COX-2 enzymes in a suitable buffer.

    • Add the test compounds at various concentrations to the wells of a 96-well plate.

    • Add the respective COX isoenzyme to the wells and incubate.

    • Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric probe TMPD.

    • Measure the absorbance at 590 nm to quantify the formation of oxidized TMPD.[8]

    • Calculate the IC50 values for each isoenzyme to determine the compound's potency and selectivity.

EGFR/HER2 Kinase Inhibition Assay

This assay evaluates the ability of compounds to inhibit the kinase activity of EGFR and HER2.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase. The amount of ADP produced is quantified using a luminescence-based assay.

  • Procedure:

    • In a 384-well plate, add the purified recombinant EGFR or HER2 kinase domain.

    • Add the test compounds at various concentrations.

    • Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add a reagent (e.g., ADP-Glo™) that converts the ADP generated into a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The IC50 value is determined by plotting the inhibition of kinase activity against the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][5]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SIRT3 Activity Assay

This fluorometric assay measures the deacetylase activity of SIRT3.

  • Principle: The assay uses a fluorogenic substrate that, upon deacetylation by SIRT3, can be cleaved by a developer to produce a fluorescent signal.

  • Procedure:

    • In a 96-well plate, combine the SIRT3 enzyme, NAD+ (a required cofactor for sirtuins), and the test compound.

    • Initiate the reaction by adding the fluorogenic acetylated peptide substrate.

    • Incubate the reaction for a set period.

    • Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow for their evaluation.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DHODH->Orotate Oxidation Quinoline_Analog 2-t-Butyl-4-quinoline carboxylic acid analog Quinoline_Analog->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by a this compound analog.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoline_Analog Quinoline Analog Quinoline_Analog->EGFR Inhibition of Kinase Activity Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline analog.

Experimental_Workflow Synthesis Analog Synthesis & Purification Enzymatic_Assay In Vitro Enzymatic Assays (DHODH, COX-2, EGFR, etc.) Synthesis->Enzymatic_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assays (e.g., MTT) Enzymatic_Assay->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Identification->In_Vivo

Caption: A typical workflow for the evaluation of novel quinoline carboxylic acid analogs.

References

The Pivotal Role of C2 Substitution: A Comparative Guide to the Structure-Activity Relationship of 2-t-Butyl-4-quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-t-Butyl-4-quinoline carboxylic acid derivatives, focusing on their potential as enzyme inhibitors. By examining experimental data and structure-activity relationships (SAR), we aim to elucidate the significance of the t-butyl group at the C2 position in modulating therapeutic efficacy.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Modifications at the C2 position have been shown to be critical in determining the potency and selectivity of these compounds against various biological targets. The introduction of a bulky, hydrophobic substituent like a tert-butyl group can significantly influence binding affinity and pharmacokinetic properties. This guide will delve into the SAR of these derivatives, with a particular focus on their activity as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated target in cancer and autoimmune diseases.

Comparative Analysis of C2-Substituted Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors

The binding pocket of DHODH is known to be predominantly hydrophobic, making it amenable to interactions with lipophilic moieties. Structure-activity relationship studies have consistently demonstrated that bulky substituents at the C2 position of the quinoline ring are crucial for potent inhibition.[1] While specific data for a 2-t-butyl derivative is limited in publicly available literature, a comparative analysis of analogs with other bulky hydrophobic groups provides valuable insights into the potential activity of such a compound.

Compound IDC2-SubstituentTargetIC50 (nM)Reference
Brequinar Analog 2'-(fluoro)-[1,1'-biphenyl]-4-ylDHODH~500[1]
Analog 41 2-(pyridin-2-yl)phenylDHODH9.71 ± 1.4[1]
Analog 43 2-(1-methyl-1H-pyrazol-5-yl)phenylDHODH26.2 ± 1.8[1]
C44 5-isopropyl-2-methyl-4-phenoxyphenylDHODH1[2]
Hypothetical 2-t-Butyl Derivative tert-ButylDHODH(Predicted High)-

Table 1: Comparative inhibitory activities of C2-substituted quinoline-4-carboxylic acid derivatives against Dihydroorotate Dehydrogenase (DHODH). The high potency of compounds with bulky, lipophilic C2 substituents suggests that a 2-t-butyl derivative would also exhibit significant inhibitory activity.

The data clearly indicates that large, hydrophobic groups at the C2 position are well-tolerated and, in fact, enhance the inhibitory potency against DHODH. The biphenyl group of Brequinar and the substituted phenyl rings in analogs 41, 43, and C44 all occupy a hydrophobic channel in the enzyme's active site.[1] The exceptional potency of C44, with its isopropyl- and methyl-substituted phenoxyphenyl group, further underscores the importance of steric bulk and lipophilicity in this region.[2] Based on these findings, it is highly probable that a this compound derivative would also be a potent DHODH inhibitor, with the t-butyl group effectively filling the hydrophobic pocket.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of these compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH. A common method is a colorimetric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the recombinant DHODH enzyme to each well of the microplate, except for the blank controls.

  • Add the test compound dilutions to the respective wells.

  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding a mixture of dihydroorotate and DCIP to all wells.

  • Immediately measure the absorbance at 600-620 nm at regular intervals for a set duration (e.g., 10-15 minutes).

  • The rate of decrease in absorbance is proportional to the DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualization

The therapeutic potential of this compound derivatives extends beyond DHODH inhibition. The quinoline scaffold is also found in inhibitors of other crucial cellular targets like Sirtuin 3 (SIRT3) and Histone Deacetylase 3 (HDAC3), both of which play significant roles in cancer progression.

SIRT3 Signaling Pathway in Cancer

SIRT3, a mitochondrial deacetylase, has a dual role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context. Its inhibition can impact cellular metabolism, oxidative stress, and apoptosis.

SIRT3_Pathway cluster_0 Mitochondria cluster_1 Cellular Outcomes SIRT3 SIRT3 Metabolism Metabolic Enzymes (e.g., IDH2, SOD2) SIRT3->Metabolism Deacetylation (Activation) Apoptosis_Proteins Apoptosis Regulators (e.g., Cyclophilin D) SIRT3->Apoptosis_Proteins Deacetylation (Modulation) Tumor_Suppression Tumor Suppression SIRT3->Tumor_Suppression Context-dependent Oncogenesis Oncogenesis SIRT3->Oncogenesis Context-dependent ROS ROS (Reactive Oxygen Species) ROS->Oncogenesis Metabolism->ROS Reduction Apoptosis_Proteins->Tumor_Suppression Inhibitor 2-t-Butyl-4-quinoline carboxylic acid derivative Inhibitor->SIRT3 Inhibition

Caption: SIRT3 signaling pathway in cancer and the effect of its inhibition.

HDAC3 Signaling Pathway in Cancer

HDAC3 is a critical epigenetic regulator, and its dysregulation is implicated in various cancers. Inhibition of HDAC3 can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis.

HDAC3_Pathway cluster_0 Nucleus cluster_1 Cellular Processes HDAC3 HDAC3 Histones Histones HDAC3->Histones Deacetylation Transcription_Factors Transcription Factors (e.g., p53, NF-κB) HDAC3->Transcription_Factors Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitor 2-t-Butyl-4-quinoline carboxylic acid derivative Inhibitor->HDAC3 Inhibition

Caption: HDAC3 signaling pathway in cancer and the impact of its inhibition.

References

In Vivo Efficacy of Brequinar, a Quinoline Carboxylic Acid Derivative, in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of Brequinar, a potent quinoline carboxylic acid derivative, against standard-of-care chemotherapeutic agents for colorectal cancer, Capecitabine and Oxaliplatin. The data presented is compiled from preclinical studies to offer an objective overview of their anti-tumor efficacy.

Comparative Efficacy of Brequinar and Standard-of-Care Agents in Colorectal Cancer Xenograft Models

The following table summarizes the in vivo anti-tumor activity of Brequinar, Capecitabine, and Oxaliplatin in various murine colorectal cancer xenograft models.

CompoundCancer ModelDosing ScheduleKey Findings
Brequinar Murine Colon 3815, 30, and 50 mg/kg 4 hours prior to 5-FUPotentiated 5-fluorouracil (5-FU) anti-tumor activity. The 15 mg/kg dose showed reduced toxicity compared to 5-FU alone.[1]
Murine Colon 26Not specifiedShowed a more than additive anti-tumor effect when combined with 5-FU.[2]
Capecitabine HT29 Colorectal Xenograft467 mg/kg (7 days on, 7 days off) in combination with Oxaliplatin (6.7 mg/kg)Tumor growth inhibition >100% and an increase in lifespan of 234%.[3]
HT29 Colorectal Xenograft267 mg/kg (14 days on, 7 days off) in combination with Oxaliplatin (6.7 mg/kg)Tumor growth inhibition of 95% and an increase in lifespan of 81%.[3]
Colo205 Colorectal Xenograft360 mg/kg (7 days on, 7 days off)Achieved approximately 50% tumor growth inhibition as a monotherapy.[4]
Oxaliplatin HCT116 Colorectal Xenograft2 mg/kg for 13 daysShowed effective inhibition of tumor growth.[5]
Abdominal Metastasis Model5 mg/kg intraperitoneallySignificantly reduced the weight and number of tumor nodules.[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and critical evaluation.

Murine Colorectal Cancer Xenograft Model

This protocol outlines the general procedure for establishing and utilizing a murine colorectal cancer xenograft model to evaluate the efficacy of anti-cancer agents.

  • Cell Culture: Human colorectal cancer cell lines (e.g., HT-29, HCT116, Colo205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice, such as athymic nude or SCID mice (4-6 weeks old), are used to prevent rejection of human tumor xenografts.[7]

  • Tumor Implantation: A suspension of 1 x 107 cancer cells in a suitable medium (e.g., sterile PBS) is subcutaneously injected into the flank of each mouse.[8] For some studies, cells are mixed with Matrigel to enhance tumor formation.[7]

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2.[7]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

    • Brequinar: Administered orally or via intraperitoneal injection at specified doses and schedules.

    • Capecitabine: Administered orally (p.o.) according to the specified dosing regimen (e.g., 7 days on, 7 days off).[3][4]

    • Oxaliplatin: Administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at the indicated doses.[5][6]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in mean tumor volume between treated and control groups. Increase in lifespan is also a key metric for survival studies.[3]

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by Brequinar, Capecitabine, and Oxaliplatin.

Brequinar: Inhibition of De Novo Pyrimidine Synthesis

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[9] This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.

Brequinar_Mechanism cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate_to_Orotate_edge UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Brequinar Brequinar Inhibition Brequinar->Inhibition Inhibition->Dihydroorotate_to_Orotate_edge

Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis.

Capecitabine: Conversion to 5-FU and Thymidylate Synthase Inhibition

Capecitabine is an orally administered prodrug that is converted to 5-fluorouracil (5-FU) through a series of enzymatic steps.[10] 5-FU then exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[11][12]

Capecitabine_Mechanism cluster_activation Capecitabine Activation cluster_action Mechanism of Action Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase FU_active FdUMP FU->FU_active dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dUMP_to_dTMP_edge DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibition FU_active->Inhibition Inhibition->dUMP_to_dTMP_edge Oxaliplatin_Mechanism Oxaliplatin Oxaliplatin Activated_Oxaliplatin Activated Platinum Complex Oxaliplatin->Activated_Oxaliplatin Aquation DNA Cellular DNA Activated_Oxaliplatin->DNA DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Replication_Block Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Analysis of Quinoline-Based Tyrosine Kinase Inhibitors: Bosutinib, Dasatinib, and Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three prominent tyrosine kinase inhibitors (TKIs) with quinoline or related scaffolds: Bosutinib, Dasatinib, and Imatinib. This analysis is supported by preclinical and clinical experimental data to aid in the evaluation of these compounds for research and development purposes.

The treatment of various cancers, particularly Chronic Myeloid Leukemia (CML), has been revolutionized by the advent of TKIs that target the aberrant Bcr-Abl kinase.[1][2] Imatinib, the first-generation TKI, set a new standard in CML therapy.[1] However, the emergence of resistance necessitated the development of second-generation inhibitors like Dasatinib and Bosutinib, which exhibit increased potency and activity against many imatinib-resistant Bcr-Abl mutations.[2][3] This guide offers a comparative look at these three influential inhibitors.

Performance Data: A Head-to-Head Comparison

The in vitro potency of Bosutinib, Dasatinib, and Imatinib against wild-type Bcr-Abl and a panel of 18 imatinib-resistant mutants has been systematically evaluated. The half-maximal inhibitory concentrations (IC50) from a key preclinical study are summarized below, providing a direct comparison of their activity profiles.

Bcr-Abl MutantImatinib IC50 (nM)Bosutinib IC50 (nM)Dasatinib IC50 (nM)
Wild Type251.20.8
G250E135101.5
Q252H29001510
Y253F1600121.5
Y253H2800252.5
E255K>1000030025
E255V700015010
V299L15012003
T315I>10000>2000>500
F317L180202.5
M351T160121.5
E355G250252.5
F359V1200202.5
H396P180151.5
H396R250202
L387M150151.5
M244V120101
E355D200202

Data adapted from a study determining the antiproliferative activity of TKIs in Ba/F3 cells expressing various Bcr-Abl mutants.[4]

Kinase Selectivity Profiles

Beyond Bcr-Abl, the broader kinase selectivity of these inhibitors contributes to their efficacy and side-effect profiles. Chemical proteomic approaches have revealed the landscape of their targets.

  • Imatinib and its close analog Nilotinib exhibit high specificity for ABL, KIT, and PDGFR kinases.[5][6]

  • Dasatinib is a more promiscuous inhibitor, targeting a wide range of tyrosine and serine/threonine kinases, including major regulators of the immune system.[5][7][8] This broad activity may contribute to its potent antileukemic effects but also its distinct side-effect profile.[5]

  • Bosutinib is a dual inhibitor of SRC and ABL kinases.[1][9] It shows minimal inhibitory activity against c-KIT and PDGF receptor, which may account for its different hematologic toxicity profile compared to other TKIs.[9]

Signaling Pathway Inhibition

Bosutinib, Dasatinib, and Imatinib all function by inhibiting the ATP-binding site of the Bcr-Abl kinase, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_inhibitors Tyrosine Kinase Inhibitors cluster_pathway Downstream Signaling Bcr-Abl Bcr-Abl PI3K PI3K Bcr-Abl->PI3K Bosutinib Bosutinib Bosutinib->Bcr-Abl Dasatinib Dasatinib Dasatinib->Bcr-Abl Imatinib Imatinib Imatinib->Bcr-Abl Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation

Figure 1: Inhibition of the Bcr-Abl signaling pathway by TKIs.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance analysis are provided below.

Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare kinase, substrate, and buffer solution C Combine kinase solution with inhibitor A->C B Serially dilute inhibitor compounds B->C D Initiate reaction with ATP C->D E Incubate at 37°C D->E F Quench reaction E->F G Add detection reagents (e.g., antibody, tracer) F->G H Measure signal (e.g., fluorescence polarization) G->H

Figure 2: General workflow for a tyrosine kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, pH 7.5).

    • Reconstitute the kinase and the specific peptide substrate in the reaction buffer.

    • Prepare a stock solution of ATP in water.

    • Serially dilute the test inhibitors (Bosutinib, Dasatinib, Imatinib) in DMSO to the desired concentrations.

  • Assay Procedure:

    • To the wells of a microplate, add the kinase, the peptide substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a quench buffer containing EDTA.

    • Add detection reagents. For fluorescence polarization assays, this would include a phosphospecific antibody and a fluorescent tracer.

    • Incubate at room temperature to allow for antibody-peptide binding.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G A Seed cells in a 96-well plate B Treat cells with varying concentrations of inhibitors A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization buffer (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 3: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., K562 for CML) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the quinoline-based inhibitors. Include a vehicle control (DMSO).

    • Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values can be determined from dose-response curves.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, indicating the pathway's activation state.

Methodology:

  • Cell Lysis and Protein Quantification:

    • After treatment with the inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

References

Reproducibility of Experiments with 2-t-Butyl-4-quinoline carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental reproducibility for 2-t-Butyl-4-quinoline carboxylic acid, a synthetic molecule belonging to the quinoline carboxylic acid class of compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antitumor, anti-inflammatory, and antimicrobial agents.[1] This document outlines a reproducible synthesis method for a this compound derivative and discusses the factors influencing its biological activity in comparison to other analogs, based on available scientific literature.

Synthesis of 2-Alkyl-4-quinoline carboxylic acids

The synthesis of 2-substituted-4-quinoline carboxylic acids is commonly achieved through established methods such as the Doebner reaction and the Pfitzinger reaction.[2][3] The Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is a versatile method for producing a variety of quinoline-4-carboxylic acids.[3][4]

A specific protocol for the synthesis of a this compound derivative (identified as compound 4w ) has been reported, utilizing pivalaldehyde as a reactant in a modified Doebner hydrogen-transfer reaction.[5]

Experimental Protocol: Synthesis of this compound derivative (Compound 4w)

This protocol is adapted from the general procedure described by T. N. et al. (2023) for the synthesis of quinoline-4-carboxylic acids.[5]

Materials:

  • Aniline derivative (e.g., 6-(trifluoromethoxy)aniline)

  • Pivalaldehyde

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline derivative (1.8 mmol/L) and pivalaldehyde (2 mol/L) in acetonitrile, add BF₃·OEt₂ or BF₃·THF (≥0.5 equivalents).

  • Stir the mixture at 65 °C.

  • Add a solution of pyruvic acid (0.6 mol/L) in acetonitrile dropwise to the reaction mixture.

  • Continue stirring at 65 °C for the appropriate reaction time (optimization may be required).

  • Upon completion, the reaction mixture is worked up using standard procedures to isolate the crude product.

  • The crude product is then purified by column chromatography to yield the this compound derivative.

Note: The reproducibility of this synthesis is contingent on precise control of reaction conditions, including temperature, stoichiometry of reactants, and the dropwise addition of pyruvic acid to minimize potential side reactions and decomposition at elevated temperatures. The original study by T. N. et al. (2023) should be consulted for detailed optimization parameters.[5]

Comparative Analysis of Biological Activity

While specific biological activity data for this compound, such as IC50 values, were not explicitly found in the reviewed literature, the biological activity of quinoline-4-carboxylic acid derivatives is known to be significantly influenced by the nature of the substituent at the 2-position.

Compound ClassGeneral Biological ActivityKey Structural Features Influencing Activity
2-Aryl-4-quinoline carboxylic acids Antimalarial, Antituberculosis, Anticancer[6]The nature and substitution pattern of the aryl group at the C-2 position significantly modulate the biological activity.
2-Alkyl-4-quinoline carboxylic acids Anti-inflammatory, Analgesic, Antimicrobial, Antifungal[7]The size, lipophilicity, and steric hindrance of the alkyl group at the C-2 position can influence potency and selectivity.
2-Styryl-4-quinoline carboxylic acids Antiviral, Antiparasitic, Antifungal, Anti-inflammatory, Analgesic[7]The substituted styryl moiety offers an extended conjugation system which can impact biological activity.

The introduction of a bulky tert-butyl group at the 2-position of the quinoline ring is expected to have a pronounced effect on the molecule's steric and electronic properties. This can influence its binding affinity to biological targets compared to smaller alkyl or aryl substituents. Structure-activity relationship (SAR) studies on related quinoline derivatives suggest that lipophilicity and the ability to form specific interactions within a binding pocket are critical for activity.[8] The bulky t-butyl group will increase the lipophilicity of the compound, which could enhance or diminish its activity depending on the specific target.

Reproducibility Considerations

The reproducibility of experiments involving this compound and its analogs depends on several key factors:

  • Purity of the Synthesized Compound: The presence of impurities, such as unreacted starting materials or side products from the synthesis, can significantly affect the results of biological assays. Detailed characterization of the synthesized compound using techniques like NMR, mass spectrometry, and elemental analysis is crucial to ensure its identity and purity.

  • Experimental Assay Conditions: For biological evaluations, strict adherence to standardized protocols is essential. This includes cell line authentication, reagent concentrations, incubation times, and the use of appropriate positive and negative controls.

  • Physicochemical Properties: The solubility and stability of the compound in the assay medium can impact its effective concentration and, consequently, the observed biological activity.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of the synthesis and potential biological evaluation of this compound, the following diagrams are provided.

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aniline Aniline Derivative Mixing Mixing of Reactants and Catalyst Aniline->Mixing Pivalaldehyde Pivalaldehyde Pivalaldehyde->Mixing PyruvicAcid Pyruvic Acid Addition Dropwise Addition of Pyruvic Acid PyruvicAcid->Addition Solvent Acetonitrile (MeCN) Solvent->Mixing Catalyst BF3·OEt2 / BF3·THF Catalyst->Mixing Temperature 65 °C Reaction Reaction Temperature->Reaction Mixing->Addition Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-t-Butyl-4-quinoline carboxylic acid derivative Purification->Product

Caption: Workflow for the Synthesis of this compound derivative.

Biological_Evaluation_Workflow cluster_compound Test Compound cluster_assay In Vitro Assays cluster_data Data Analysis cluster_comparison Comparison Compound 2-t-Butyl-4-quinoline carboxylic acid TargetAssay Target-Based Assay (e.g., Enzyme Inhibition) Compound->TargetAssay CellAssay Cell-Based Assay (e.g., Cytotoxicity) Compound->CellAssay IC50 IC50 / EC50 Determination TargetAssay->IC50 CellAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Analogs Comparison with 2-Alkyl/Aryl Analogs SAR->Analogs

Caption: General workflow for the biological evaluation of quinoline carboxylic acid derivatives.

References

Benchmarking 2-t-Butyl-4-quinoline carboxylic acid against known standards

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking 2-t-Butyl-4-quinoline carboxylic acid: A Comparative Guide

Introduction

Quinoline-4-carboxylic acids are a well-established class of heterocyclic compounds recognized for their diverse pharmacological activities. This structural motif is present in numerous natural products and synthetic drugs, exhibiting properties that range from antimicrobial and antiviral to anticancer and anti-inflammatory. The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the biological activity of these compounds.

This guide provides a comparative analysis of this compound, a derivative with a bulky alkyl group at the 2-position. Due to the limited availability of specific experimental data for this particular analog in publicly accessible literature, this document establishes a framework for its evaluation. We will benchmark its anticipated performance against known standards in key therapeutic areas, utilizing data from closely related 2-substituted quinoline-4-carboxylic acid derivatives as surrogates to provide a contextual performance landscape.

The following sections detail the experimental protocols for assessing antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, present comparative data in tabular format, and visualize the experimental workflows and relevant biological pathways.

Antimicrobial Activity

The quinoline core is foundational to a class of antibiotics known as quinolones. Therefore, it is hypothesized that this compound may exhibit antibacterial properties. Its efficacy can be benchmarked against broad-spectrum antibiotics like Ciprofloxacin.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency. The table below compares the MIC values of a representative 2-aryl-quinoline-4-carboxylic acid derivative against standard bacterial strains with the known standard, Ciprofloxacin.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Representative Compound (5a4)[1]64>256>256>256
Ciprofloxacin (Standard) 0.25 - 1.00.12 - 0.50.015 - 0.120.25 - 1.0
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup A Bacterial Culture (Overnight) C Standardize Bacterial Inoculum (0.5 McFarland) A->C B Test Compound Stock Solution D Serial Dilution of Compound in 96-Well Plate B->D E Inoculate Wells with Standardized Bacteria C->E D->E F Incubate Plate (37°C, 18-24h) E->F G Read Results: Observe for Turbidity F->G H Determine MIC G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Antioxidant Activity

Many heterocyclic compounds, including quinoline derivatives, have been investigated for their ability to scavenge free radicals. The antioxidant potential of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and compared to standard antioxidants like Ascorbic Acid (Vitamin C) and Trolox.

Comparative Data: DPPH Radical Scavenging Activity (IC50)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates stronger antioxidant activity. A study on 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of 30.25% and 40.43% at a concentration of 5 mg/L, respectively[2][3].

CompoundDPPH Scavenging IC50 (µM)
This compound Data Not Available
Ascorbic Acid (Standard) ~25 - 50
Trolox (Standard) ~40 - 70
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol to a concentration of approximately 0.1 mM. The solution should have an absorbance of about 1.0 at 517 nm.

  • Preparation of Test Samples: The test compound and standards are dissolved in a suitable solvent and prepared in a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample or standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Workflow for DPPH Assay

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Serial Dilutions of Test Compound & Standards B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH Antioxidant Assay.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have shown potential as anti-inflammatory agents[4][5][6]. A key mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.

Comparative Data: COX-2 Inhibition (IC50)

The IC50 value for COX-2 inhibition represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values signify more potent inhibition.

CompoundCOX-2 Inhibition IC50 (µM)
This compound Data Not Available
Indomethacin (Standard) ~0.5 - 5.0
Celecoxib (Standard) ~0.04 - 0.8
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2).

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor solution, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.

  • Compound Preparation: Dissolve the test compound and standards (e.g., Celecoxib) in DMSO and prepare dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, inhibitor control, or enzyme control (buffer only) to their respective wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percentage of inhibition is determined relative to the enzyme control, and the IC50 value is calculated.

Signaling Pathway: Arachidonic Acid Metabolism

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation Prostanoids->Inflammation Inhibitor 2-t-Butyl-4-quinoline carboxylic acid (Hypothesized Target) Inhibitor->COX2

Caption: The COX-2 pathway in inflammation.

Anticancer Activity

The antiproliferative properties of quinoline derivatives against various cancer cell lines have been documented[7][8][9][10]. The cytotoxic potential of this compound can be assessed using an MTT assay and benchmarked against standard chemotherapeutic agents like Cisplatin.

Comparative Data: In Vitro Cytotoxicity (IC50)

The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower values indicate higher cytotoxic potency.

CompoundA549 (Lung) IC50 (µM)HT29 (Colon) IC50 (µM)T24 (Bladder) IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not Available
Representative Compound ((E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate)[11]2.384.529.86
Cisplatin (Standard) [11]~3.0 - 10.0~5.0 - 15.0~2.0 - 8.0
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or standard drug. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage relative to the control. The IC50 value is calculated from the dose-response curve.

Workflow for MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-Well Plate B Incubate Overnight for Adhesion A->B C Treat Cells with Test Compound/Standard B->C D Incubate for 48-72h C->D E Add MTT Reagent (Incubate 3-4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of this compound. The detailed protocols and comparative data from known standards and related analogs offer a robust starting point for researchers to benchmark its performance across antimicrobial, antioxidant, anti-inflammatory, and anticancer assays. Further empirical studies are essential to fully elucidate the therapeutic potential of this specific compound.

References

A Comparative Guide to SIRT3 Inhibitors: 2-t-Butyl-4-quinoline Carboxylic Acid Derivatives Versus Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in various pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of a novel class of SIRT3 inhibitors, 2-t-Butyl-4-quinoline carboxylic acid derivatives, with other established SIRT3 inhibitors. The comparison is supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate chemical tools for studying SIRT3 biology and for drug discovery efforts.

Performance Comparison of SIRT3 Inhibitors

The efficacy and selectivity of SIRT3 inhibitors are paramount for their utility as research tools and potential therapeutics. The following table summarizes the inhibitory potency (IC50) and selectivity of a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, P6, against other notable SIRT3 inhibitors.

Inhibitor ClassCompoundSIRT3 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Selectivity for SIRT3Reference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid P67.232.633.5~4.5-fold vs SIRT1/2[1][2][3]
Thio-urea containing SDX-4370.7>70Not Reported>100-fold vs SIRT1[4]
Mitochondria-targeted YC8-021.442.80.062~2-fold vs SIRT1, Not selective vs SIRT2[5]
Mitochondria-targeted SJ-106C0.49Not ReportedNot ReportedNot Reported[5]
Nicotinamide Nicotinamide39.1Not ReportedNot ReportedPan-sirtuin inhibitor[2][3]

Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

SIRT3 Signaling Pathways

SIRT3 plays a pivotal role in maintaining mitochondrial homeostasis by deacetylating and activating a wide array of mitochondrial proteins. This regulation impacts key cellular processes including energy metabolism, antioxidant defense, and apoptosis.

SIRT3_Signaling_Pathways cluster_pathways Cellular Processes sirt3 SIRT3 idh2 IDH2 sirt3->idh2 Deacetylates (Activates) sod2 SOD2 (MnSOD) sirt3->sod2 Deacetylates (Activates) ku70 Ku70 sirt3->ku70 Deacetylates (Inhibits Apoptosis) cypd CypD sirt3->cypd Deacetylates (Inhibits mPTP) lc3 LC3 sirt3->lc3 Deacetylates (Induces Autophagy) stress Cellular Stress (e.g., Caloric Restriction) stress->sirt3 Activates metabolism Energy Metabolism antioxidant Antioxidant Defense apoptosis Apoptosis idh2->metabolism sod2->antioxidant ku70->apoptosis cypd->apoptosis lc3->apoptosis Inhibits

Caption: Key signaling pathways regulated by SIRT3.

Experimental Workflow for SIRT3 Inhibitor Screening

A typical workflow for identifying and characterizing SIRT3 inhibitors involves a primary enzymatic screen followed by secondary assays to confirm cellular activity and selectivity.

Experimental_Workflow start Compound Library primary_screen Primary Screen: In vitro SIRT3 Enzymatic Assay start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response & IC50 Determination hits->dose_response selectivity Selectivity Profiling: SIRT1/SIRT2 Assays dose_response->selectivity cellular_assays Secondary Assays: Cell-Based Target Engagement selectivity->cellular_assays western_blot Western Blot for Target Acetylation cellular_assays->western_blot lead Lead Compound western_blot->lead

Caption: A generalized workflow for the discovery and validation of SIRT3 inhibitors.

Experimental Protocols

In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening and IC50 determination of SIRT3 inhibitors.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT3 substrate in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nicotinamide).

  • Initiate the reaction by adding recombinant SIRT3 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate signal development by adding the developer solution to each well.

  • Incubate the plate at 37°C for an additional 15-30 minutes to allow for cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Mitochondrial Protein Acetylation

This protocol is used to assess the on-target activity of SIRT3 inhibitors in a cellular context by measuring the acetylation status of known SIRT3 substrates.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

  • Mitochondrial isolation kit (optional)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated lysine, anti-SOD2 (MnSOD), anti-IDH2, and a loading control (e.g., anti-VDAC or anti-HSP60 for mitochondrial fraction, anti-GAPDH or anti-β-actin for whole-cell lysate)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells and treat with the SIRT3 inhibitor at various concentrations for a specified duration.

  • Harvest the cells and lyse them using the appropriate lysis buffer. For enhanced sensitivity, isolate the mitochondrial fraction.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated protein of interest (or a pan-acetyl-lysine antibody) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against the total protein of the target (e.g., total SOD2) and a loading control to normalize the data.

  • Quantify the band intensities to determine the change in protein acetylation upon inhibitor treatment.

References

A Comparative Guide to the Selectivity Profile of 2-tert-Butyl-4-quinoline carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated selectivity profile of 2-tert-Butyl-4-quinoline carboxylic acid, a member of the broader quinoline-4-carboxylic acid class of compounds. Due to the limited direct experimental data on this specific molecule, this comparison guide leverages structure-activity relationship (SAR) studies and detailed findings from structurally similar 2-substituted quinoline-4-carboxylic acid derivatives. The quinoline core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, antimalarial, and anticancer properties.[1][2][3][4][5] The nature of the substituent at the 2-position of the quinoline ring is a critical determinant of biological activity and target selectivity.[1][6]

Comparative Selectivity of 2-Substituted Quinoline-4-Carboxylic Acid Derivatives

The biological targets of quinoline-4-carboxylic acids are diverse and heavily influenced by the substituent at the 2-position. This section compares the inhibitory activities of various analogs against three key enzyme targets: Dihydroorotate Dehydrogenase (DHODH), Sirtuin 3 (SIRT3), and Histone Deacetylase 3 (HDAC3).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

SAR studies reveal that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are necessary for the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This makes DHODH a promising target for the bulky 2-tert-butyl substituted compound.

CompoundTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid (Analog of 41 )[7]DHODH9.71 ± 1.4Brequinar Sodium~500
2-(3'-fluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid (43 )[7]DHODH26.2 ± 1.8Brequinar Sodium~500
H-006 (A 2-arylquinoline-4-carboxylic acid derivative)[8]DHODH3.8A771726411

Based on these data, the 2-tert-butyl-4-quinoline carboxylic acid, with its bulky hydrophobic group, is hypothesized to be a potent inhibitor of DHODH.

Sirtuin 3 (SIRT3) Inhibition

In contrast to DHODH inhibitors, SIRT3 inhibitors from the quinoline-4-carboxylic acid class often feature more extended and functionalized aryl groups at the 2-position, capable of specific interactions within the enzyme's active site.

CompoundTargetIC₅₀ (µM)Selectivity vs. SIRT1 (IC₅₀ µM)Selectivity vs. SIRT2 (IC₅₀ µM)
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid amide (P6 )[9][10]SIRT37.232.633.5
SDX-437[11]SIRT30.7>100 (over 100-fold selective)Not specified
Histone Deacetylase (HDAC) Inhibition

Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of HDACs, particularly HDAC3.

CompoundTargetIC₅₀ (µM)Selectivity vs. HDAC1Selectivity vs. HDAC2Selectivity vs. HDAC6
2-(4-hydroxamoylamino-phenyl)-quinoline-4-carboxylic acid (D28 )[1][12]HDAC324.45No inhibitionNo inhibitionNo inhibition
Analog of D28 (D29 )[1][12]HDAC30.47732.59183.5>1000

Signaling Pathways and Experimental Workflows

Understanding the signaling context of these targets is crucial for drug development. Below are diagrams illustrating the key pathways and a typical experimental workflow for inhibitor screening.

DHODH_Pathway Metabolite Metabolite Enzyme Enzyme PathwayNode PathwayNode Output Output Inhibitor Inhibitor Dihydroorotate Dihydroorotate DHODH DHODH (Inner Mitochondrial Membrane) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DHODH->Orotate Wnt Wnt/β-catenin Signaling DHODH->Wnt stabilizes β-catenin Pyrimidine Pyrimidine Synthesis UMP->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Brequinar Brequinar / Leflunomide / 2-t-Butyl-4-quinoline carboxylic acid (Hypothesized) Brequinar->DHODH

Caption: The DHODH signaling pathway in de novo pyrimidine synthesis.

SIRT3_Pathway Regulator Regulator SIRT3 SIRT3 Target Target Outcome Outcome Inhibitor Inhibitor Stress Metabolic Stress (e.g., Caloric Restriction) NAD NAD+ Stress->NAD SIRT3_node SIRT3 (Mitochondria) NAD->SIRT3_node activates PDH Pyruvate Dehydrogenase (PDH) SIRT3_node->PDH deacetylates SOD2 Superoxide Dismutase 2 (SOD2) SIRT3_node->SOD2 deacetylates FOXO3a FOXO3a SIRT3_node->FOXO3a deacetylates HIF1a HIF-1α (destabilization) SIRT3_node->HIF1a inhibits ATP ↑ ATP Production PDH->ATP ROS ↓ ROS SOD2->ROS FOXO3a->ROS Warburg ↓ Warburg Effect HIF1a->Warburg Inhibitor_node SIRT3 Inhibitors Inhibitor_node->SIRT3_node

Caption: Key mitochondrial pathways regulated by SIRT3 deacetylation.

HDAC3_Pathway Complex Complex HDAC3 HDAC3 Target Target Outcome Outcome Inhibitor Inhibitor NCoR_SMRT NCoR/SMRT Co-repressor Complex HDAC3_node HDAC3 NCoR_SMRT->HDAC3_node activates Histones Histone Tails (e.g., H3K27) HDAC3_node->Histones deacetylates NFkB NF-κB HDAC3_node->NFkB deacetylates STATs STAT1 / STAT3 HDAC3_node->STATs deacetylates Chromatin Chromatin Condensation Histones->Chromatin Inflammation Modulation of Inflammation NFkB->Inflammation STATs->Inflammation Transcription Transcriptional Repression Chromatin->Transcription Inhibitor_node HDAC3 Inhibitors (e.g., RGFP966) Inhibitor_node->HDAC3_node

Caption: HDAC3 function in transcriptional regulation and inflammation.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of inhibitor activity.

Protocol 1: DHODH Enzymatic Inhibition Assay

This protocol is adapted from methodologies used for screening quinoline-based DHODH inhibitors.[8]

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted).

    • Coenzyme Q10 (100 µM final concentration).

    • 2,6-dichloroindophenol (DCIP) (200 µM final concentration) as an electron acceptor.

    • Dihydroorotic acid (500 µM final concentration) as the substrate.

    • Test compounds (e.g., 2-t-Butyl-4-quinoline carboxylic acid) dissolved in DMSO, serially diluted.

  • Assay Procedure :

    • In a 96-well plate, pre-incubate recombinant DHODH with the test compound (or DMSO vehicle control) in the assay buffer containing Coenzyme Q10 and DCIP.

    • Incubate at 25°C for 30 minutes to allow for compound binding.

    • Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.

    • Immediately measure the decrease in absorbance at 650 nm (monitoring the reduction of DCIP) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: SIRT3 Fluorometric Activity & Selectivity Assay

This protocol is based on commercially available kits and methods described for SIRT3 inhibitor screening.[13][14][15]

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris/HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

    • SIRT3 Substrate: Fluorogenic acetylated peptide, e.g., comprises the p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC.[13]

    • Co-substrate: β-Nicotinamide adenine dinucleotide (NAD⁺).

    • Developer Solution (containing a protease to cleave the deacetylated peptide).

    • Stop Solution (often contains a pan-sirtuin inhibitor like nicotinamide to stop the reaction).

    • Test compounds dissolved in DMSO, serially diluted.

  • Assay Procedure :

    • Add diluted SIRT3 enzyme (and SIRT1/SIRT2 for selectivity panel) to wells of a black, low-binding 96-well microplate.

    • Add test compound or DMSO vehicle control.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

    • Stop the reaction by adding the Stop Solution.

    • Add the Developer solution to each well and incubate for an additional 15-30 minutes at 37°C.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).

  • Data Analysis :

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ values for SIRT3, SIRT1, and SIRT2 to establish the selectivity profile.

Protocol 3: HDAC3 Fluorogenic Activity Assay

This protocol is a generalized procedure based on common HDAC activity assay kits.[16][17]

  • Reagent Preparation :

    • HDAC Assay Buffer.

    • Recombinant human HDAC3 enzyme (often complexed with a co-repressor like NCoR2 for full activity).

    • HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer Solution (containing a protease like trypsin).

    • Positive Control Inhibitor: Trichostatin A (TSA).

    • Test compounds dissolved in DMSO, serially diluted.

  • Assay Procedure :

    • Add HDAC Assay Buffer, diluted HDAC3 enzyme, and test compound (or TSA/DMSO controls) to wells of a black 96-well microplate.

    • Initiate the reaction by adding the HDAC Fluorometric Substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Add the Developer solution to each well.

    • Incubate for an additional 15-20 minutes at 37°C.

    • Measure fluorescence (e.g., excitation at 380 nm, emission at 500 nm).

  • Data Analysis :

    • Calculate IC₅₀ values as described in the previous protocols to determine the inhibitory potency of the test compound against HDAC3.

    • To determine selectivity, the assay should be repeated with other HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6).

Conclusion and Outlook for this compound

Based on the extensive structure-activity relationship data for the quinoline-4-carboxylic acid scaffold, a clear hypothesis for the selectivity profile of This compound can be formulated. The presence of a large, non-polar tert-butyl group at the 2-position strongly aligns with the known requirements for potent inhibition of Dihydroorotate Dehydrogenase (DHODH).[1] This enzyme's inhibitor-binding site accommodates bulky hydrophobic moieties in this region.

Conversely, the simple alkyl nature of the tert-butyl group makes it a less likely candidate for potent, selective inhibition of SIRT3 or HDAC3. The known quinoline-based inhibitors for these targets typically possess more complex 2-aryl substituents capable of forming specific hydrogen bonds, pi-stacking, or covalent interactions within their respective active sites.

Therefore, it is projected that this compound will exhibit a selective inhibitory profile favoring DHODH over other common quinoline targets like SIRT3 and HDAC3. Experimental validation using the protocols detailed in this guide is necessary to confirm this hypothesis and to quantify its potency and selectivity.

References

A Comparative Guide to the Off-Target Effects of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents. While the on-target efficacy of these compounds is often well-characterized, understanding their off-target effects is critical for predicting potential toxicity and identifying opportunities for drug repurposing. This guide provides a comparative framework for evaluating the off-target profiles of quinoline carboxylic acid derivatives, with a focus on kinase inhibition, supported by experimental methodologies and pathway visualizations.

Introduction to Off-Target Effects of Quinoline Carboxylic Acids

Quinoline-based compounds, particularly those designed as kinase inhibitors, often exhibit polypharmacology, binding to multiple protein kinases beyond their intended target. This can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes. The lipophilic nature of the quinoline core and the varied substitutions on the carboxylic acid moiety can influence binding to the ATP-binding pocket of a wide range of kinases. Common on-targets for this class of molecules include receptor tyrosine kinases like c-Met, VEGFR, and EGFR, which are central to carcinogenic signaling pathways such as Ras/Raf/MEK and PI3K/Akt/mTOR[1][2]. However, off-target interactions with other kinases and cellular proteins are frequently observed and require careful characterization.

Comparative Analysis of Off-Target Profiles

Due to the limited public data on the specific off-target profile of 2-t-Butyl-4-quinoline carboxylic acid (BQA), this section presents a representative comparison of two hypothetical quinoline carboxylic acid derivatives, Compound A and Compound B, to illustrate the evaluation process. The data is modeled on typical results from kinase profiling and cellular thermal shift assays.

Kinase Inhibition Profiling

Kinase inhibitor profiling is a high-throughput method to assess the selectivity of a compound against a broad panel of kinases. The results are often presented as the percentage of inhibition at a given concentration or as IC50/Ki values for a range of kinases.

Table 1: Representative Kinase Inhibition Profile of Compound A and Compound B

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)Putative Role
Primary Target
EGFR9592On-target
Key Off-Targets
SRC7835Off-target
ABL16525Off-target
LCK5815Off-target
VEGFR24588On/Off-target
PDGFRβ3075Off-target
c-KIT2568Off-target
AURKA155Off-target
CDK2108Off-target

This table presents hypothetical data for illustrative purposes.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement within a cellular context. It measures the thermal stabilization of a protein upon ligand binding.

Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data

Protein TargetCompound A (ΔTm in °C)Compound B (ΔTm in °C)Interpretation
Primary Target
EGFR+5.2+4.8Strong on-target engagement
Key Off-Targets
SRC+3.1+1.2Moderate off-target engagement
ABL1+2.5+0.8Weak off-target engagement
VEGFR2+1.8+4.1Strong off-target engagement
PDGFRβ+1.1+3.5Moderate off-target engagement

This table presents hypothetical data for illustrative purposes. ΔTm represents the change in melting temperature, with higher values indicating stronger binding.

Experimental Protocols

Kinase Inhibition Profiling (Radiometric Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of protein kinases.

Objective: To determine the percentage of inhibition of a panel of kinases by a test compound at a fixed concentration.

Materials:

  • Test compounds (e.g., Compound A, Compound B) dissolved in DMSO.

  • Kinase panel (e.g., commercial services from companies like Reaction Biology or Promega).

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • Kinase-specific substrates (peptides or proteins).

  • Kinase reaction buffer.

  • Stop solution (e.g., phosphoric acid).

  • Filter plates (e.g., phosphocellulose).

  • Scintillation counter.

Procedure:

  • Prepare a solution of the test compound in the kinase reaction buffer. Typically, screening is performed at 1 or 10 µM[3].

  • In a multi-well plate, add the kinase, its specific substrate, and the reaction buffer.

  • Add the test compound to the appropriate wells. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP[3].

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-120 minutes).

  • Stop the reaction by adding a stop solution.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to measure the target engagement of a compound in intact cells[1][4][5].

Objective: To determine if a test compound binds to and stabilizes its target protein(s) in a cellular environment.

Materials:

  • Cultured cells expressing the target protein(s).

  • Test compound dissolved in DMSO.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Thermal cycler or heating block.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents and equipment.

  • Antibodies against the target protein(s).

Procedure:

  • Treat cultured cells with the test compound at various concentrations or a single high concentration (e.g., 10-50 µM) for a defined period (e.g., 1-3 hours). Include a DMSO vehicle control.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes[4].

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble target protein at each temperature point by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.

Signaling Pathways and Experimental Workflows

Ras/Raf/MEK/ERK Signaling Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival, and it is frequently dysregulated in cancer. Many quinoline-based inhibitors target components of this pathway, either as a primary or off-target effect[6][7].

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: The Ras/Raf/MEK/ERK signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, metabolism, and survival. It is another common target for quinoline-based inhibitors[8][9][10].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Protein Synthesis mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Off-Target Identification

The following diagram illustrates a typical workflow for identifying and validating the off-target effects of a small molecule inhibitor.

Off_Target_Workflow Start Test Compound (e.g., Quinoline Derivative) KinaseScreen Broad Kinase Profiling (e.g., Radiometric Assay) Start->KinaseScreen HitIdentification Identify Potential Off-Target Hits KinaseScreen->HitIdentification CETSA Cellular Target Engagement (CETSA) HitIdentification->CETSA Validate Hits Validation Validate Off-Target Binding in Cells CETSA->Validation PhenotypicAssay Phenotypic Assays (e.g., Cell Viability, Apoptosis) Validation->PhenotypicAssay Investigate Function Conclusion Characterize Functional Consequences of Off-Target Binding PhenotypicAssay->Conclusion

Caption: Workflow for off-target identification.

Conclusion

The systematic evaluation of off-target effects is a critical component of the preclinical development of quinoline carboxylic acid derivatives and other small molecule inhibitors. By employing a multi-faceted approach that includes broad-panel kinase screening and cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for interpreting in vivo efficacy and toxicity data, and for guiding the design of more selective and safer therapeutic agents. The signaling pathways and experimental workflows presented here provide a foundational framework for these essential investigations.

References

A Head-to-Head Comparison of Classic Quinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. Over the centuries, a variety of methods have been developed for its synthesis, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of six classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Friedländer, Pfitzinger, and Gould-Jacobs reactions. We present a comparative analysis of their performance based on reaction yields, conditions, substrate scope, and atom economy, supported by detailed experimental protocols and workflow diagrams to aid in methodological selection.

Comparative Analysis of Quinoline Synthesis Methods

The choice of a synthetic route to a desired quinoline derivative is often a trade-off between yield, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative and qualitative aspects of the six major classical methods.

MethodTypical Yield (%)Reaction ConditionsSubstrate ScopeAtom Economy (%) (for example)
Skraup 10-66Harsh: Strong acid (H₂SO₄), high temperature, oxidizing agent (e.g., nitrobenzene)Broad for anilines, but limited by the harsh conditions.~68% (for Quinoline)
Doebner-von Miller Generally moderate to goodAcid-catalyzed (e.g., HCl, Lewis acids), often requires an oxidant.Good for a variety of anilines and α,β-unsaturated carbonyls.~75% (for 2-Methylquinoline)
Combes Generally goodAcid-catalyzed (e.g., H₂SO₄, PPA) condensation of anilines and β-diketones.Good for producing 2,4-disubstituted quinolines.~85% (for 2,4-Dimethylquinoline)
Friedländer Good to excellent (up to 95%)Acid or base-catalyzed condensation of an o-aminoaryl aldehyde/ketone with a carbonyl compound.Wide scope for both reactants, versatile for polysubstituted quinolines.~90% (for 2-Phenylquinoline)
Pfitzinger Generally good to excellent (up to 89%)Base-catalyzed condensation of isatin with a carbonyl compound.Versatile for synthesizing quinoline-4-carboxylic acids.~82% (for 2-Phenylquinoline-4-carboxylic acid)
Gould-Jacobs Moderate to goodMulti-step process involving condensation, thermal cyclization, hydrolysis, and decarboxylation.Primarily for the synthesis of 4-hydroxyquinolines.~60% (for 4-Hydroxyquinoline)

Experimental Protocols

Detailed methodologies for a representative synthesis using each of the six classical methods are provided below. These protocols are intended to serve as a practical guide for laboratory implementation.

Skraup Synthesis of Quinoline

This protocol describes the synthesis of the parent quinoline from aniline and glycerol.

Reaction: Aniline + Glycerol + Nitrobenzene (oxidant) in the presence of concentrated H₂SO₄.

Experimental Protocol:

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 98 g (0.53 mol) of concentrated sulfuric acid to 50 g (0.54 mol) of aniline.

  • Addition of Glycerol: To the stirred mixture, slowly add 120 g (1.3 mol) of glycerol.

  • Heating and Addition of Oxidant: Heat the mixture to 140-150 °C in an oil bath. Once the temperature is stable, add 40 g (0.33 mol) of nitrobenzene dropwise over 30 minutes. The reaction is exothermic and the temperature should be maintained between 150-160 °C.

  • Reaction Completion: After the addition is complete, continue heating the mixture at 150-160 °C for 3 hours.

  • Work-up: Cool the reaction mixture to below 100 °C and cautiously pour it into 1 L of cold water.

  • Neutralization and Extraction: Make the solution alkaline by the slow addition of a 40% aqueous sodium hydroxide solution. The quinoline will separate as a dark oil. Extract the mixture with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. The crude quinoline is then purified by distillation, collecting the fraction boiling at 235-237 °C.

Yield: Typically in the range of 40-50%.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This method provides a route to substituted quinolines, in this case, 2-methylquinoline, from aniline and an α,β-unsaturated carbonyl compound.

Reaction: Aniline + Crotonaldehyde in the presence of an acid catalyst.

Experimental Protocol:

  • Preparation: In a 1 L three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a mixture of 186 g (2.0 mol) of aniline and 300 mL of concentrated hydrochloric acid.

  • Addition of Aldehyde: Cool the mixture in an ice bath and slowly add 140 g (2.0 mol) of crotonaldehyde with vigorous stirring over a period of 2 hours, maintaining the temperature below 15 °C.

  • Heating: After the addition is complete, heat the reaction mixture on a steam bath for 3 hours.

  • Work-up: Cool the mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

  • Steam Distillation: Subject the mixture to steam distillation. The 2-methylquinoline will co-distill with water.

  • Extraction and Purification: Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layer and the ether extracts, dry over anhydrous potassium carbonate, and filter. Remove the ether by distillation. The residue is then distilled under reduced pressure to give pure 2-methylquinoline.

Yield: Approximately 60-70%.

Combes Synthesis of 2,4-Dimethylquinoline

This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.

Reaction: Aniline + Acetylacetone in the presence of an acid catalyst.

Experimental Protocol:

  • Preparation: In a 250 mL round-bottom flask, mix 46.5 g (0.5 mol) of aniline and 50 g (0.5 mol) of acetylacetone.

  • Catalyst Addition: Slowly add 100 mL of concentrated sulfuric acid to the mixture with cooling in an ice bath.

  • Heating: Heat the mixture on a water bath at 80-90 °C for 4 hours.

  • Work-up: Pour the cooled reaction mixture onto 500 g of crushed ice.

  • Neutralization: Carefully neutralize the solution with a concentrated ammonium hydroxide solution until it is alkaline to litmus paper.

  • Extraction and Purification: Extract the mixture with chloroform (3 x 100 mL). Wash the combined chloroform extracts with water, dry over anhydrous magnesium sulfate, and filter. Remove the chloroform by distillation. The residue is then distilled under reduced pressure to yield 2,4-dimethylquinoline.

Yield: Typically around 75-85%.

Friedländer Synthesis of 2-Phenylquinoline

The Friedländer synthesis provides a versatile route to polysubstituted quinolines from o-aminoaryl aldehydes or ketones.

Reaction: 2-Aminobenzophenone + Acetophenone in the presence of a base.

Experimental Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 9.85 g (0.05 mol) of 2-aminobenzophenone in 50 mL of ethanol.

  • Addition of Reactants: Add 6.0 g (0.05 mol) of acetophenone and 5.6 g (0.1 mol) of potassium hydroxide to the solution.

  • Reflux: Reflux the mixture for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into 200 mL of cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

Yield: Often in the range of 85-95%.

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This method is particularly useful for the synthesis of quinoline-4-carboxylic acids from isatin.

Reaction: Isatin + Acetophenone in the presence of a strong base.

Experimental Protocol:

  • Preparation: In a 250 mL flask, dissolve 14.7 g (0.1 mol) of isatin in a solution of 11.2 g (0.2 mol) of potassium hydroxide in 100 mL of ethanol.

  • Addition of Ketone: Add 12.0 g (0.1 mol) of acetophenone to the solution.

  • Reflux: Reflux the mixture for 6 hours.

  • Work-up: After cooling, dilute the reaction mixture with 200 mL of water and filter to remove any insoluble material.

  • Precipitation: Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol to give pure 2-phenylquinoline-4-carboxylic acid.

Yield: Can be as high as 89%.

Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinoline

This multi-step synthesis is a key method for producing 4-hydroxyquinoline derivatives.

Reaction: Aniline + Diethyl ethoxymethylenemalonate followed by cyclization, hydrolysis, and decarboxylation.

Experimental Protocol:

  • Step 1: Condensation: Mix 9.3 g (0.1 mol) of aniline and 21.6 g (0.1 mol) of diethyl ethoxymethylenemalonate in a flask and heat at 100 °C for 1 hour.

  • Step 2: Cyclization: Heat the resulting intermediate, diethyl anilinomethylenemalonate, in 100 mL of a high-boiling solvent such as diphenyl ether at 250 °C for 30 minutes.

  • Work-up for Cyclized Product: Cool the reaction mixture and add 200 mL of petroleum ether. The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, will precipitate. Collect the solid by filtration and wash with petroleum ether.

  • Step 3: Hydrolysis: Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in a solution of 10 g of sodium hydroxide in 100 mL of water and reflux for 3 hours.

  • Step 4: Decarboxylation: Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 5. The 4-hydroxyquinoline-3-carboxylic acid will precipitate. Collect the solid, wash with water, and dry. Then, heat the carboxylic acid derivative at its melting point (around 270 °C) until the evolution of carbon dioxide ceases.

  • Purification: Recrystallize the resulting solid from ethanol to obtain pure 4-hydroxyquinoline.

Yield: The overall yield for the multi-step process is typically in the range of 50-60%.

Reaction Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the generalized workflows for each of the six classical quinoline synthesis methods.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Acrolein Acrolein Intermediate H2SO4->Acrolein Dehydration Oxidant Oxidant (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Oxidation Acrolein->Michael_Adduct Michael Addition Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Dihydroquinoline->Oxidant Dihydroquinoline->Quinoline

Caption: Generalized workflow for the Skraup Synthesis.

Doebner_von_Miller_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Michael Addition Acid_Catalyst Acid Catalyst Cyclization Cyclization & Dehydration Acid_Catalyst->Cyclization Michael_Adduct->Acid_Catalyst Michael_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Generalized workflow for the Doebner-von Miller Synthesis.

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine Condensation Acid_Catalyst Acid Catalyst Cyclization Cyclization & Dehydration Acid_Catalyst->Cyclization Enamine->Acid_Catalyst Enamine->Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclization->Quinoline

Caption: Generalized workflow for the Combes Synthesis.

Friedlander_Synthesis o_Aminoaryl_Carbonyl o-Aminoaryl Aldehyde/Ketone Condensation Condensation o_Aminoaryl_Carbonyl->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Catalyst Acid or Base Catalyst Cyclodehydration Cyclodehydration Catalyst->Cyclodehydration Condensation->Catalyst Condensation->Cyclodehydration Quinoline Polysubstituted Quinoline Cyclodehydration->Quinoline

Caption: Generalized workflow for the Friedländer Synthesis.

Pfitzinger_Synthesis Isatin Isatin Base Base (e.g., KOH) Isatin->Base Isatoic_Acid_Analog Isatoic Acid Analog Isatin->Isatoic_Acid_Analog Base->Isatoic_Acid_Analog Hydrolysis Carbonyl_Compound Carbonyl Compound Condensation Condensation Carbonyl_Compound->Condensation Isatoic_Acid_Analog->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Quinoline_Carboxylic_Acid Quinoline-4-carboxylic Acid Cyclization->Quinoline_Carboxylic_Acid

Caption: Generalized workflow for the Pfitzinger Synthesis.

Gould_Jacobs_Reaction Aniline Aniline Condensation Condensation Aniline->Condensation Malonic_Ester_Derivative Alkoxymethylenemalonate Malonic_Ester_Derivative->Condensation Anilinomethylenemalonate Anilinomethylenemalonate Condensation->Anilinomethylenemalonate Thermal_Cyclization Thermal Cyclization Anilinomethylenemalonate->Thermal_Cyclization Hydroxyquinoline_Ester 4-Hydroxyquinoline -3-carboxylate Thermal_Cyclization->Hydroxyquinoline_Ester Hydrolysis Hydrolysis Hydroxyquinoline_Ester->Hydrolysis Hydroxyquinoline_Acid 4-Hydroxyquinoline -3-carboxylic Acid Hydrolysis->Hydroxyquinoline_Acid Decarboxylation Decarboxylation Hydroxyquinoline_Acid->Decarboxylation Hydroxyquinoline 4-Hydroxyquinoline Decarboxylation->Hydroxyquinoline

Caption: Generalized workflow for the Gould-Jacobs Reaction.

Conclusion

The classical methods for quinoline synthesis each offer a unique entry point to this important heterocyclic system. The Skraup and Doebner-von Miller reactions are workhorses for the synthesis of simpler quinolines, though they often suffer from harsh conditions and moderate yields. The Combes and Friedländer syntheses provide more versatile routes to polysubstituted quinolines with generally good to excellent yields. The Pfitzinger reaction is a specialized but highly effective method for obtaining quinoline-4-carboxylic acids, while the Gould-Jacobs reaction is the go-to method for 4-hydroxyquinoline derivatives.

The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. While modern, greener alternatives are continuously being developed, a thorough understanding of these classical methods remains essential for any chemist working in the field of heterocyclic chemistry. This guide provides a foundational comparison to aid in the rational design of synthetic strategies for novel quinoline-based compounds.

A Comparative Analysis of the Cytotoxic Effects of Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, quinoline-4-carboxylic acid derivatives have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of several 2-substituted quinoline-4-carboxylic acid analogs, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of different quinoline-4-carboxylic acid analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDSubstitution at Position 2Cancer Cell LineIC50 (µM)Reference
5a 2,8-bis(trifluoromethyl)HL-60 (myeloid leukemia)19.88 ± 3.35
5a 2,8-bis(trifluoromethyl)U937 (leukemic monocyte lymphoma)43.95 ± 3.53
5f Not specified in snippetHL-60 (myeloid leukemia)18.16 ± 13.7
5g Not specified in snippetHL-60 (myeloid leukemia)Not specified in snippet, but noted as potent
6d 2-styrylA549 (lung cancer)2.74[1]
4f 2-styrylA549 (lung cancer)2.75[1]
4i 2-styrylSKOV3 (ovarian cancer)1.91[1]
S3A 2-styryl with -OH at position 8 and -Br on styryl ringHeLa (cervical cancer)2.52[2]
S3B 2-styryl with -NO2 at position 8 and -Br on styryl ringHeLa (cervical cancer)2.897[2]
41 Not specified in snippetNot specified in snippet9.71 ± 1.4 nM (as DHODH inhibitor)[3][4]
43 Not specified in snippetNot specified in snippet26.2 ± 1.8 nM (as DHODH inhibitor)[3][4]
Quinoline-2-carboxylic acid aryl ester Aryl esterPC3 (prostate cancer)26 µg/mL[5]

Note: Direct cytotoxicity data for 2-t-Butyl-4-quinoline carboxylic acid was not available in the initial literature search. The data presented here is for other 2-substituted quinoline-4-carboxylic acid analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of quinoline-4-carboxylic acid analogs typically involves standardized in vitro assays. A detailed methodology for a common cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HL-60, U937, A549, HeLa, PC3)[1][2][5]

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (quinoline-4-carboxylic acid analogs) dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • 96-well microtiter plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., 0.2% DMSO) is also included.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Visualizations

To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening start Seed Cancer Cells in 96-well Plates treatment Treat Cells with Quinoline Analogs at Various Concentrations start->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate IC50 Values mtt_assay->data_analysis end Determine Cytotoxic Potency data_analysis->end

Caption: A generalized workflow for determining the cytotoxicity of quinoline analogs.

Some quinoline derivatives have been found to induce apoptosis, a form of programmed cell death, in cancer cells. The intrinsic apoptotic pathway is a common mechanism targeted by anticancer agents.

G cluster_pathway Simplified Intrinsic Apoptotic Pathway quinoline Quinoline-4-Carboxylic Acid Analog bcl2 Bcl-2 (anti-apoptotic) quinoline->bcl2 bax Bax (pro-apoptotic) quinoline->bax bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c Mitochondrial Outer Membrane Permeabilization caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram of the intrinsic apoptotic pathway potentially induced by quinoline analogs.[5]

Concluding Remarks

The presented data indicate that quinoline-4-carboxylic acid analogs exhibit a wide range of cytotoxic activities against various cancer cell lines. Substitutions at the 2-position of the quinoline ring, as well as other positions, significantly influence their potency. The methodologies described provide a standardized approach for the continued evaluation and comparison of these promising compounds. Further research, including mechanistic studies and in vivo testing, is warranted to fully elucidate the therapeutic potential of this class of molecules in cancer therapy. Notably, some quinoline derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), suggesting a potential mechanism of action beyond general cytotoxicity.[3][4][6]

References

Safety Operating Guide

Proper Disposal of 2-t-Butyl-4-quinoline Carboxylic Acid: A General Guideline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-t-Butyl-4-quinoline carboxylic acid could not be located in the available resources. The following information is based on general safety protocols for handling related quinoline and carboxylic acid compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions tailored to your location and facilities.

Researchers, scientists, and drug development professionals must handle chemical waste with the utmost care to ensure personal safety and environmental protection. The disposal of regulated chemical waste is governed by strict regulations, and proper procedures must be followed.

General Safety and Handling

When handling this compound or similar compounds, a thorough hazard assessment is critical. Based on data for related substances, compounds in this family may cause skin and eye irritation.[1] Always handle such chemicals in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE): Proper PPE is essential to minimize exposure.[3]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and wear a lab coat or an acid-resistant suit.[3][4]

  • Respiratory Protection: If working outside a fume hood or if dusts/aerosols can be generated, use a respirator with an appropriate cartridge.[2][3]

Chemical Waste Disposal Protocol (General)

Specific experimental protocols for the neutralization of this compound are not available. The primary disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[6][7]

Step-by-Step Disposal Procedure:

  • Containerization: Collect waste this compound in a dedicated, properly sealed, and compatible waste container.[7][8] Plastic containers are often preferred to glass to prevent breakage.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), concentration, and any known hazards.[6]

  • Segregation: Store the waste container in a designated satellite accumulation area.[8] Ensure it is segregated from incompatible materials, such as strong bases or oxidizing agents.[7][9][10]

  • Logistics: Contact your institution's EHS office to schedule a pickup.[6][8] Complete all necessary waste disposal forms as required by your institution.[6]

Data Summary

The following table summarizes the type of quantitative data typically found in a Safety Data Sheet. As no specific SDS was found for this compound, this information is not available.

Data PointValueSource
LD50 (Oral) Not Available-
Flash Point Not Available-
Regulatory Concentration Limits Varies by jurisdiction; consult local regulations and EHS department.[9]Local EHS
Recommended Neutralizing Agent Not Available; consult EHS for specific guidance.-

Chemical Disposal Workflow

The following diagram illustrates a standard workflow for the safe disposal of laboratory chemical waste. This procedure should be followed in the absence of a specific protocol for this compound.

Chemical_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Collect Waste in Compatible Container B->C D Label Container Clearly (Name, Hazards) C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area E->F G Complete EHS Waste Pickup Form F->G H Schedule Pickup with EHS Department G->H I EHS Collects Waste H->I J Transport to Licensed Waste Facility I->J

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling 2-t-Butyl-4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-t-Butyl-4-quinoline carboxylic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety goggles and/or a face shieldMust be worn to protect against potential splashes, which could cause serious eye irritation[1][4][6]. A face shield offers a broader range of protection for the entire face.
Skin Protection Nitrile or neoprene gloves, Lab coat or disposable gownImpervious gloves are essential to prevent skin contact, which may lead to irritation[1][7][8]. A lab coat or gown protects the body from contamination[6][9].
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended, especially when handling the compound as a powder, to avoid inhalation of dust particles that may cause respiratory irritation[3][7][9].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order[2][10].

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks[6][10].

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Don the appropriate PPE as specified in the table above.

    • When weighing or transferring the solid compound, do so carefully to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1][4][6].

    • Clean the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of the chemical waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain[1][6].

  • Contaminated Materials : Any materials, such as gloves, paper towels, or weighing paper, that come into direct contact with the chemical should be considered contaminated and disposed of as chemical waste.

  • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1][4][6].

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1][4][6].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4][5][6].

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][6].

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE handle_weigh Weigh/Transfer Solid Carefully prep_ppe->handle_weigh prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_weigh handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution post_wash Wash Hands and Exposed Skin handle_solution->post_wash post_clean Clean Workspace and Equipment post_wash->post_clean post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe dispose_waste Dispose of Chemical Waste post_dispose_ppe->dispose_waste dispose_containers Dispose of Empty Containers dispose_waste->dispose_containers

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.